3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGKKWSFIESMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885385 | |
| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
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Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27241-31-2 | |
| Record name | 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27241-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 27241-31-2 | |
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| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
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| Record name | 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS No: 27241-31-2), a heterocyclic compound of significant interest in medicinal chemistry and as a synthetic intermediate.[1] The document elucidates the core synthetic pathway, delves into the underlying reaction mechanism, presents a detailed experimental protocol, and offers field-proven insights into the experimental choices. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology for the preparation of this pyrazolone derivative.
Introduction and Significance
This compound is a substituted pyrazolone derivative. The pyrazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The specific substitution pattern of this compound, featuring a sterically hindered and electron-withdrawing 2,4,6-trichlorophenyl group at the N1 position and an amino group at the C3 position, makes it a valuable building block for creating diverse chemical libraries for drug discovery.[1] The trichlorophenyl moiety, in particular, can enhance binding affinity and specificity to biological targets.[1]
Chemical Identity
| Parameter | Value | Reference |
| CAS Registry Number | 27241-31-2 | [1] |
| Molecular Formula | C₉H₆Cl₃N₃O | [1][3] |
| Molecular Weight | 278.52 g/mol | [1] |
| IUPAC Name | 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one | [4] |
| Synonyms | 5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | [1][3] |
| Melting Point | 218 °C (decomposes) | [5] |
| Appearance | Crystalline solid |
Core Synthesis Pathway: Cyclocondensation
The most direct and widely employed method for synthesizing 3-amino-5-pyrazolone derivatives is the cyclocondensation reaction between a substituted hydrazine and an active methylene compound, typically a β-ketoester or a related species.[2][6][7] For the target molecule, this involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate .
This pathway is favored due to the commercial availability of the starting materials and the high efficiency of the ring-forming reaction. The ethyl cyanoacetate molecule provides the C3, C4, and C5 atoms of the pyrazolone ring, with the cyano group ultimately yielding the C3-amino functionality and the ester group participating in the formation of the C5-keto group.
Overall Reaction Scheme
Caption: Overall synthesis of the target compound.
Mechanistic Insights: A Step-by-Step Analysis
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting the synthesis. The process unfolds in two primary stages: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 2,4,6-trichlorophenylhydrazine on the electrophilic carbon of the nitrile group in ethyl cyanoacetate. This step is often the rate-determining step and can be catalyzed by either acid or base.
-
Intramolecular Cyclization (Ring Closure): The second nitrogen atom of the hydrazine intermediate, now positioned favorably, performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group.
-
Elimination: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to yield the stable, five-membered aromatic-like pyrazolone ring.
Visualized Reaction Mechanism
Caption: Logical workflow of the reaction mechanism.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the synthesis. Adherence to these steps, coupled with standard laboratory safety practices, is essential for a successful outcome.
Materials and Reagents:
-
2,4,6-Trichlorophenylhydrazine (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Absolute Ethanol (Solvent)
-
Sodium Ethoxide or Piperidine (Catalyst, optional)
-
Hydrochloric Acid (for neutralization if a base is used)
-
Distilled Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and standard laboratory glassware
-
TLC plates (Silica gel 60 F254) and developing chamber
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trichlorophenylhydrazine (1.0 equivalent) and absolute ethanol (approx. 10 mL per gram of hydrazine).
-
Reagent Addition: While stirring, add ethyl cyanoacetate (1.1 equivalents) to the flask. If using a basic catalyst like sodium ethoxide, it can be added at this stage.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC).
-
Reaction Time: Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate as a solid. The precipitation can be enhanced by cooling further in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The observed melting point should be compared to the literature value (218 °C with decomposition).[5]
Causality Behind Experimental Choices (Expertise & Experience)
-
Choice of Ethyl Cyanoacetate: This reagent is superior to β-ketoesters like ethyl acetoacetate for this specific synthesis because it directly provides the nitrogen atom (from the cyano group) required for the 3-amino substituent, avoiding additional functional group manipulation steps.[8][9][10]
-
Solvent Selection: Ethanol is the solvent of choice for several reasons. It effectively dissolves the reactants, has an appropriate boiling point for reflux conditions, and is the leaving group during the final elimination step, which can help drive the reaction to completion according to Le Châtelier's principle.
-
Catalysis: While the reaction can proceed without a catalyst, its rate is significantly enhanced by one.
-
Base Catalysis (e.g., Sodium Ethoxide): A base deprotonates the α-carbon of ethyl cyanoacetate, increasing its nucleophilicity and facilitating the initial attack on the hydrazine.
-
Acid Catalysis (e.g., Acetic Acid): An acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
-
-
Molar Ratio: A slight excess of ethyl cyanoacetate (1.1 eq) is used to ensure the complete consumption of the more expensive 2,4,6-trichlorophenylhydrazine starting material.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Gagnon, P. E., Boivin, J. L., & Paquin, R. J. (1953). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry, 31(11), 1025-1030.
-
National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved from [Link]
- Zora, M., Kivrak, A., & Yazici, C. (2014). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 79(14), 6799-6806.
- Avery, M. A., Jung, J. C., & Watkins, E. B. (2005).
-
Patel, H. S. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]
-
Gagnon, P. E., et al. (1953). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Al-Haideri, R. A. A., Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Bulletin of the Chemical Society of Ethiopia, 35(2), 319-328.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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GSRS. (n.d.). 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-(5-Amino-2-chloroanilino)-1-(2,4,6-trichlorophenyl)-5-pyrazolone. Retrieved from [Link]
- Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1).
- Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4549-4562.
- Mohareb, R. M., & Abdallah, A. E. M. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(12), 10366-10378.
-
Chemical Point. (n.d.). 3-Amino-1-(2,4,6-trichlorophenyl)-2- pyrazolin-5-o. Retrieved from [Link]
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
-
ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14, 371.
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Spectroscopic Data for 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, a molecule of significant interest in medicinal chemistry and drug discovery. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in the fundamental principles of spectroscopy and extensive literature on analogous pyrazolone derivatives, offers a comprehensive interpretation of its anticipated Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for researchers in identifying and characterizing this and structurally related compounds, thereby facilitating its synthesis, purification, and application in further scientific investigation.
Introduction: The Significance of this compound
Pyrazolin-5-one derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, features a unique combination of a reactive amino group and a bulky, electron-withdrawing trichlorophenyl substituent. This distinct molecular architecture makes it a valuable scaffold for the synthesis of more complex pharmaceutical agents.[1]
Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, empowering researchers to confidently interpret their experimental findings.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.
Caption: Workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and In-field Insights |
| ~ 7.8 - 7.6 | Singlet | 2H | Aromatic-H | The two protons on the trichlorophenyl ring are in identical chemical environments, leading to a singlet. Their downfield shift is due to the deshielding effect of the electronegative chlorine atoms. |
| ~ 5.5 - 5.0 | Singlet (broad) | 2H | NH₂ | The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
| ~ 3.4 - 3.2 | Singlet | 2H | CH₂ | The methylene protons in the pyrazolinone ring are expected to appear as a singlet as they are chemically equivalent. |
Experimental Protocol: ¹H NMR Spectroscopy
A solution of the compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) is prepared in an NMR tube. The spectrum is recorded on a 300 or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and In-field Insights |
| ~ 170 - 165 | C=O | The carbonyl carbon of the amide is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |
| ~ 155 - 150 | C-NH₂ | The carbon atom attached to the amino group. |
| ~ 140 - 130 | Aromatic C-Cl & C-N | The carbons in the trichlorophenyl ring directly bonded to chlorine and nitrogen will appear in this region. |
| ~ 130 - 128 | Aromatic C-H | The carbons in the trichlorophenyl ring bonded to hydrogen. |
| ~ 40 - 35 | CH₂ | The methylene carbon in the pyrazolinone ring is expected in the aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.
Expected Molecular Ion Peak: The molecular formula of this compound is C₉H₆Cl₃N₃O. [1][2]The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The monoisotopic mass is approximately 276.96 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 277.96.
Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several key pathways, providing structural information.
Caption: Predicted fragmentation pathways.
Key Expected Fragments:
-
Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.
-
Loss of the amino group: Cleavage of the C-N bond.
-
The 2,4,6-trichlorophenyl cation: A stable fragment that would produce a strong signal.
-
Fragments of the pyrazolinone ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring.
Experimental Protocol: Mass Spectrometry
The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
Conclusion: A Predictive Spectroscopic Profile
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of spectroscopic interpretation and data from analogous compounds, researchers can confidently approach the characterization of this important synthetic intermediate. The detailed analysis of expected IR, ¹H NMR, ¹³C NMR, and MS data, along with suggested experimental protocols, serves as a robust framework for the empirical verification of the compound's structure and purity.
References
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one chemical properties and structure
An In-Depth Technical Guide to 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: Chemical Properties, Structure, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its reactivity. Emphasis is placed on its role as a versatile synthetic intermediate for the construction of complex, biologically active molecules. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the compound's utility and application.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazolone derivative. The core structure consists of a five-membered pyrazolin-5-one ring, which is substituted with an amino group at the C3 position and a 2,4,6-trichlorophenyl moiety at the N1 position. This compound is systematically registered under CAS Number 27241-31-2.[1] The presence of the electron-withdrawing trichlorophenyl group and the nucleophilic amino group makes it a unique and valuable scaffold in synthetic chemistry.
The pyrazolin-5-one ring system is known to exhibit keto-enol tautomerism. In the case of this compound, it can exist in several tautomeric forms, including the CH-form (as named), the OH-form (3-Amino-5-hydroxy-1-(2,4,6-trichlorophenyl)pyrazole), and the NH-form (5-Imino-1-(2,4,6-trichlorophenyl)pyrazolidin-3-one). The predominant tautomer can depend on the solvent and physical state.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 27241-31-2 | [1] |
| Molecular Formula | C₉H₆Cl₃N₃O | [1][2] |
| Molecular Weight | 278.52 g/mol | [1] |
| IUPAC Name | 3-Amino-1-(2,4,6-trichlorophenyl)pyrazolidin-5-one | |
| Synonyms | 5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | [1][2] |
| Melting Point | 218 °C (decomposes) | [3] |
| InChI Key | FOGGKKWSFIESMZ-UHFFFAOYSA-N | [1] |
Synthesis Methodology: Cyclocondensation Approach
The most established and efficient route for the synthesis of 3-aminopyrazolin-5-one derivatives is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile, typically ethyl cyanoacetate.[4] This method provides a direct pathway to the pyrazolone core.
Synthesis Workflow
The synthesis is a two-step process starting from commercially available 2,4,6-trichloroaniline.
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for pyrazolone synthesis.[5]
Step 1: Synthesis of 2,4,6-Trichlorophenylhydrazine
-
Diazotization: Dissolve 2,4,6-trichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Reduction: Prepare a solution of tin(II) chloride (SnCl₂) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution slowly, ensuring the temperature does not exceed 10 °C.
-
Isolation: After the addition is complete, stir the mixture for 2-3 hours. The resulting precipitate, 2,4,6-trichlorophenylhydrazine hydrochloride, is collected by filtration, washed with cold water, and can be used directly or after neutralization with a base like sodium hydroxide to yield the free hydrazine.
Step 2: Cyclocondensation to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichlorophenylhydrazine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
-
Base Addition: Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to the mixture. The base facilitates the initial nucleophilic attack and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and add cold water or diethyl ether to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization where the other nitrogen attacks the nitrile carbon. This cyclization forms a five-membered ring intermediate which then tautomerizes to the more stable pyrazolin-5-one structure. The base catalyst is crucial for deprotonating the hydrazine, increasing its nucleophilicity.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features based on known data for analogous aminopyrazoles.[3][6][7]
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the trichlorophenyl ring.
-
CH₂ Protons: A singlet corresponding to the methylene (CH₂) protons of the pyrazolinone ring would appear around δ 3.0-4.0 ppm.
-
NH₂ Protons: A broad singlet for the amino (NH₂) protons, which is exchangeable with D₂O, would likely appear in the region of δ 5.0-6.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-175 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm, including signals for the carbon atoms bearing chlorine.
-
C-NH₂ Carbon: A signal around δ 150-160 ppm.
-
CH₂ Carbon: A signal around δ 35-45 ppm.
-
-
IR Spectroscopy:
-
N-H Stretching: Two bands for the primary amine (NH₂) in the 3200-3400 cm⁻¹ region.
-
C=O Stretching: A strong absorption band for the carbonyl group around 1650-1700 cm⁻¹.
-
C=N Stretching: A band in the 1580-1620 cm⁻¹ region.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Chemical Reactivity and Synthetic Utility
This compound is a valuable building block for synthesizing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.[8][9] The primary sites of reactivity are the 3-amino group and the active methylene at the C4 position.
A key application is the synthesis of pyrazolo[1,5-a]pyrimidines. This is achieved by reacting the aminopyrazole with various 1,3-dielectrophilic compounds, such as β-diketones or α,β-unsaturated ketones.
Caption: Synthetic utility in forming fused heterocycles.
This transformation leverages the nucleophilicity of the exocyclic amino group and the ring nitrogen to form a second six-membered ring, creating a bicyclic system with a high degree of structural complexity and "drug-like" properties.
Biological Significance and Applications
The aminopyrazole scaffold is a well-established pharmacophore, particularly in the field of kinase inhibition.[9][10] Many pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][11]
-
Kinase Inhibition: The aminopyrazole core is adept at forming critical hydrogen bond interactions with the hinge region of protein kinases.[10] This makes derivatives of this compound prime candidates for development as inhibitors of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[10][12][13] The 2,4,6-trichlorophenyl group can occupy a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity.
-
Drug Discovery: As a versatile intermediate, this compound allows for the creation of large chemical libraries of fused pyrazole derivatives.[8] These libraries can be screened against a wide range of biological targets to identify novel therapeutic leads. The potential for derivatization at the amino group and the pyrazolone ring allows for fine-tuning of pharmacological properties.
Conclusion
This compound is a structurally significant heterocyclic compound with well-defined chemical properties. Its synthesis is readily achievable through established chemical pathways, primarily the cyclocondensation of 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate. Its true value lies in its utility as a synthetic scaffold, enabling the construction of complex fused heterocycles like pyrazolo[1,5-a]pyrimidines. The prevalence of the aminopyrazole core in potent kinase inhibitors underscores its importance for professionals in drug discovery and medicinal chemistry, positioning it as a key intermediate in the development of next-generation therapeutics.
References
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Al-teleb, A. S., Al-Mokhtar, M. A., & El-Shehry, M. F. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(1), 123. [Link]
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Iannelli, P., Marrocco, B., & Salerno, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. [Link]
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Singh, M., Kumar, M., & Chapagain, P. (2022). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PLoS ONE, 17(10), e0275871. [Link]
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Guttikonda, S., Moret, N., & Liras, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]
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Guttikonda, S., Moret, N., & Liras, S. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
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Kumar, S. V., Yadav, S. K., Raghava, B., Saraiah, B., Ila, H., Rangappa, K. S., & Hazra, A. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. The Journal of Organic Chemistry. [Link]
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A Technical Guide to the Biological Activities of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Derivatives
An in-depth technical guide by a Senior Application Scientist
Abstract
The pyrazolone structural motif is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] This guide focuses on a specific, highly functionalized scaffold: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. The strategic incorporation of a 2,4,6-trichlorophenyl group at the N1 position and an amino group at the C3 position creates a unique electronic and steric profile, unlocking a spectrum of potent biological activities. This document provides an in-depth analysis of the synthesis, anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising heterocyclic core for therapeutic innovation.
Introduction: The Privileged Pyrazolin-5-one Scaffold
Heterocyclic compounds form the backbone of modern pharmacology, and among them, five-membered rings with adjacent nitrogen atoms, such as pyrazolines, are exceptionally prominent.[2][3] The pyrazolin-5-one nucleus, in particular, is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.[1][4]
The subject of this guide, this compound (CAS RN: 27241-31-2), represents a targeted evolution of this core structure.[5] The key substitutions are not arbitrary; they are deliberate design choices intended to enhance biological activity:
-
1-(2,4,6-trichlorophenyl) Group: The bulky, electron-withdrawing trichlorophenyl moiety significantly increases the molecule's lipophilicity. This is a critical factor for enhancing cell membrane permeability and improving bioavailability. Furthermore, the specific chlorine substitution pattern can promote specific interactions, such as halogen bonding, with target proteins, thereby increasing binding affinity.[5]
-
3-Amino Group: The amino group at the C3 position serves as a crucial hydrogen bond donor and a versatile synthetic handle. It can participate in key binding interactions within the active sites of enzymes or receptors and provides a reactive point for further derivatization to fine-tune the molecule's properties.[6]
This combination of features makes this scaffold a compelling starting point for developing novel therapeutic agents.
General Synthetic Pathways
The synthesis of 3-amino-1-aryl-2-pyrazolin-5-one derivatives is typically achieved through a well-established and robust chemical pathway involving a key cyclization step. The causality behind this choice is its efficiency and adaptability to create a library of diverse compounds for screening. A common and effective method is the condensation reaction between an appropriately substituted hydrazine and a cyanoacrylate derivative.[6]
The general workflow begins with a Knoevenagel condensation of a substituted aldehyde with ethyl cyanoacetate to form an ethyl-2-cyano-3-phenylacrylate intermediate. This electron-deficient alkene is then primed for reaction. The subsequent and final step involves the cyclization of this intermediate with 2,4,6-trichlorophenylhydrazine. The hydrazine undergoes a nucleophilic attack on the cyanoacrylate, leading to an intramolecular cyclization that forms the stable pyrazolin-5-one ring.
Caption: Inhibition of the PI3K/mTOR Signaling Pathway.
Broad-Spectrum Antimicrobial Properties
The pyrazoline scaffold is well-documented for its antimicrobial activity. [7][8]While specific data on the 3-Amino-1-(2,4,6-trichlorophenyl) derivative is emerging, the structural features suggest a high potential for potent antibacterial and antifungal effects. The rationale is based on established principles of medicinal chemistry:
-
Lipophilicity and Membrane Transport: As previously noted, the trichlorophenyl group increases the molecule's ability to partition into lipid environments. This is a critical prerequisite for antimicrobial action, as the compound must be able to cross the lipid-rich cell walls and membranes of bacteria and fungi to reach its intracellular targets.
-
Mechanism of Action: Pyrazoline derivatives are thought to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in microbial metabolism or the disruption of cell wall integrity. The electron-rich pyrazoline ring system can interfere with key biological processes within the pathogen. [7] Further screening of these compounds against panels of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) is a logical and promising area for future research. [9][10]
Anti-inflammatory Potential
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Many pyrazole-based compounds are known to possess significant anti-inflammatory properties, often through the inhibition of COX enzymes, which in turn suppresses the production of prostaglandins. [4][11] Derivatives of 3-amino pyrazolones have been synthesized and shown to possess good anti-inflammatory activity. [6]The activity is attributed to the pyrazolone moiety itself and the nature of the substitutions on the attached phenyl rings. Given that the 2,4,6-trichlorophenyl group provides a large, hydrophobic anchor, it is highly probable that these derivatives can effectively occupy the hydrophobic channel of the COX active site, leading to potent enzyme inhibition. This makes them attractive candidates for development as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is not monolithic; it is a direct consequence of its specific structural components. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds.
-
The N1-Aryl Ring: The 2,4,6-trichloro substitution appears critical. The steric bulk and electronic nature of this group are key drivers of high potency, likely by providing optimal hydrophobic and potential halogen-bonding interactions within the target's binding pocket. [5]Modifying the substitution pattern (e.g., moving or changing the halogens) would almost certainly modulate activity and selectivity.
-
The C3-Amino Group: This group is a key pharmacophoric feature. It can be acylated or transformed into Schiff bases to generate new derivatives. Such modifications would alter the molecule's hydrogen bonding capacity, polarity, and overall shape, providing a powerful tool for fine-tuning its interaction with biological targets.
-
The C4 Position: The C4 position of the pyrazolinone ring is often a point for derivatization. As shown in the synthetic scheme, introducing different substituted benzylidene groups at this position can create a library of compounds with diverse steric and electronic properties, which is a classic strategy for exploring and optimizing biological activity. [6]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The causality for its selection is its reliability and direct measurement of metabolic activity, which is a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the final desired concentrations (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is the gold-standard method for quantifying antimicrobial potency.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of new therapeutics. The available evidence strongly supports its potential as a source of potent anticancer agents acting via dual inhibition of Topoisomerase IIα and the PI3K/mTOR pathway. [5]Furthermore, its structural characteristics make it a prime candidate for yielding novel antimicrobial and anti-inflammatory drugs.
Future research should focus on several key areas:
-
Lead Optimization: Synthesize a focused library of derivatives by modifying the C3-amino and C4 positions to systematically explore the SAR and improve potency and selectivity.
-
In Vivo Evaluation: Promising candidates from in vitro screens must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: While key targets have been identified, further studies are needed to fully elucidate the complete molecular mechanism of action and identify any potential off-target effects.
By pursuing these avenues, the full therapeutic potential of this versatile and potent chemical scaffold can be realized.
References
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- PMC - NIH. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one (CAS 27241-31-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one (CAS No. 27241-31-2), a heterocyclic compound with significant potential in medicinal chemistry. This document synthesizes available data on its chemical identity, structural features, and key physicochemical properties. While experimental data for certain parameters of this specific molecule are limited, this guide draws upon established knowledge of the pyrazolin-5-one class of compounds to provide valuable insights for researchers. The guide covers aspects of its synthesis, reactivity, and analytical methodologies, alongside a review of its documented biological activities. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one is a substituted pyrazolinone derivative. The presence of a trichlorophenyl group and an amino functional group on the pyrazolone core are key determinants of its chemical behavior and biological activity.[1]
| Parameter | Value | Source |
| CAS Number | 27241-31-2 | [1] |
| Molecular Formula | C₉H₆Cl₃N₃O | [1] |
| Molecular Weight | 278.52 g/mol | [1] |
| IUPAC Name | 5-amino-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | [1] |
| Synonyms | 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one, 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one | [1] |
| InChIKey | FOGGKKWSFIESMZ-UHFFFAOYSA-N | [1] |
| SMILES | C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N |
The molecular structure consists of a five-membered pyrazolin-5-one ring, which is a common scaffold in many pharmaceutically active compounds. Attached to one of the nitrogen atoms of this ring is a 2,4,6-trichlorophenyl group. An amino group is substituted at the third position of the pyrazolone ring. The tautomeric nature of the pyrazolin-5-one ring allows it to exist in different forms, which can influence its reactivity.
Physicochemical Properties
A compilation of the known physicochemical properties of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one is presented below. It is important to note that some of these values are predicted or sourced from chemical supplier databases and should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | 222-224 °C (decomposes) | |
| Boiling Point | 397.9 °C at 760 mmHg (Predicted) | |
| Density | 1.626 g/cm³ (Predicted) | |
| Flash Point | 194.5 °C (Predicted) | |
| Appearance | Solid | |
| Solubility | Likely has low solubility in water due to the high chlorine content. Expected to have moderate solubility in organic solvents.[2] | |
| XLogP3 | 2.85660 (Predicted) |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one typically follows a well-established route for pyrazolone synthesis. A generalized workflow is depicted below.
Figure 1: Generalized synthetic workflow for 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one.
Experimental Protocol (General Methodology):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of 2,4,6-trichlorophenylhydrazine and ethyl cyanoacetate in a suitable solvent, such as absolute ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) to yield the final product.
Reactivity Profile
The reactivity of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one is governed by the functional groups present in its structure.
-
Pyrazolone Core: The pyrazolone ring can undergo various reactions. The active methylene group at the C4 position is nucleophilic and can participate in condensation reactions with aldehydes and ketones.
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
Trichlorophenyl Group: The aromatic ring is deactivated towards electrophilic substitution due to the presence of three electron-withdrawing chlorine atoms. However, it can participate in nucleophilic aromatic substitution reactions under specific conditions.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one. While specific experimental spectra for this compound are not widely published, the following techniques are standard for the characterization of similar pyrazolone derivatives.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons of the trichlorophenyl ring, the protons of the methylene group in the pyrazolone ring, and the protons of the amino group. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazolone ring, the trichlorophenyl ring, and the carbonyl group.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the pyrazolone ring, C=N stretching, and C-Cl stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules and characteristic fragments from the pyrazolone and trichlorophenyl moieties.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one and for monitoring reaction progress. A general HPLC method for pyrazolone derivatives would involve:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
Figure 2: A typical experimental workflow for the HPLC analysis of pyrazolone derivatives.
Biological Activity and Potential Applications
Derivatives of pyrazolin-5-one are known to exhibit a wide range of biological activities, and 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one is of interest for its potential pharmacological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolone derivatives. For 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one, cytotoxic effects have been reported against various cancer cell lines. One study reported IC₅₀ values ranging from 60 nM to 580 nM against liver (HEPG2), breast (MCF-7), and gastric (NUGC) cancer cell lines.[1] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation.[1]
Antimicrobial Activity
The pyrazolone scaffold is also associated with antimicrobial properties. While specific data for this compound is limited, related pyrazolone derivatives have demonstrated activity against various bacterial and fungal strains.
Safety and Handling
As a chemical intermediate, 1-(2,4,6-trichlorophenyl)-3-amino-pyrazolin-5-one should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and drug development. This guide has summarized the available physicochemical data and provided a framework for its synthesis, analysis, and handling. While a lack of specific experimental data for some parameters necessitates further research, the information presented here, based on the broader class of pyrazolone derivatives, offers a solid foundation for researchers working with this compound. The promising biological activities reported for related structures warrant more in-depth studies to fully elucidate the therapeutic potential of this molecule.
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Discovery and history of pyrazolone compounds
An In-depth Technical Guide to the Discovery and History of Pyrazolone Compounds
Executive Summary
For over a century, the pyrazolone scaffold has been a cornerstone of medicinal chemistry, representing one of the earliest triumphs of synthetic drug development. This guide traces the remarkable journey of pyrazolone compounds, from a serendipitous laboratory discovery in the 19th century to their enduring, albeit evolved, role in modern therapeutics. We will explore the foundational Knorr synthesis, the rise and fall of the first-generation analgesic and anti-inflammatory agents, the mechanistic underpinnings of their action, and the modern renaissance of the pyrazolone core in treating complex diseases far beyond its original applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth chemical insights, historical context, and field-proven methodologies that underscore the legacy and future potential of this vital class of heterocyclic compounds.
Part 1: A Serendipitous Discovery and the Dawn of Synthetic Therapeutics
The story of pyrazolones begins not with a targeted drug design campaign, but with an accidental discovery that would change the course of medicine. In 1883, the German chemist Ludwig Knorr, working in the laboratory of Emil Fischer at the University of Erlangen, was attempting to synthesize quinine derivatives.[1][2] At the time, quinine, a natural product, was the only effective treatment for malaria and also possessed antipyretic (fever-reducing) properties. Knorr's research aimed to create synthetic alternatives.[2]
During his investigation into the reactions of phenylhydrazine, Knorr reacted it with ethyl acetoacetate.[3][4] The expected quinoline-like structure did not form. Instead, through a novel condensation and cyclization reaction, he unexpectedly created a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[5][6] Subsequent methylation of this compound yielded a substance Knorr named "Antipyrine," later also known as phenazone.[7]
Recognizing that other quinine-related compounds had shown analgesic and antipyretic effects, Knorr, in collaboration with pharmacologist Wilhelm Filehne at the Hoechst company, tested antipyrine for its pharmacological properties.[1] The results were astounding. Antipyrine was a potent analgesic and antipyretic, and in 1883, it was patented.[1] This marked a pivotal moment in pharmaceutical history; Antipyrine became the first synthetic, non-opioid analgesic drug and was the most widely used medication in the world until the rise of Aspirin in the early 20th century.[1][7][8] Knorr's accidental discovery not only introduced a new class of drugs but also demonstrated the immense potential of synthetic organic chemistry to create novel therapeutic agents, paving the way for the modern pharmaceutical industry.
Part 2: The Foundational Chemistry - The Knorr Pyrazole Synthesis
The chemical reaction that underpinned Knorr's discovery is now a fundamental method in heterocyclic chemistry known as the Knorr pyrazole synthesis.[6][9] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[8][10] The versatility and efficiency of this synthesis allowed for the creation of a vast library of pyrazolone analogs, fueling research for decades.
The mechanism proceeds through the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable five-membered pyrazolone ring.[8][11] The regioselectivity of the reaction is typically governed by the differential reactivity of the two carbonyl groups.
Visualizing the Knorr Synthesis
The diagram below illustrates the general mechanism for the synthesis of a pyrazolone core, the foundational reaction for this class of compounds.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
This protocol describes the synthesis of the core pyrazolone structure from which antipyrine and many other derivatives are made. This specific compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), is now known as the pharmaceutical agent Edaravone.[9] The methodology is adapted from the principles of the original Knorr synthesis.[6]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar quantities of phenylhydrazine and ethyl acetoacetate. For example, use 10.8 g (0.1 mol) of phenylhydrazine and 13.0 g (0.1 mol) of ethyl acetoacetate. The reaction is often performed without a solvent.[9]
-
Heating: Gently heat the mixture under reflux. The reaction is exothermic. Maintain a gentle reflux for approximately 1-2 hours. During the reaction, the elimination of water and ethanol will be observed.[9]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often begin to solidify. To facilitate complete precipitation, an organic solvent in which the product is poorly soluble, such as diethyl ether or hexane, can be added.
-
Purification: Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether or ethanol to remove unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The final product, 1-phenyl-3-methyl-5-pyrazolone, should be a white to off-white crystalline solid. Characterize by melting point and spectroscopic methods (NMR, IR).
Part 3: The First Wave of Pyrazolone Therapeutics
The commercial success of Antipyrine catalyzed further research, leading to the development of several key derivatives with modified properties.[7]
-
Aminopyrine: Synthesized in 1893, this derivative was found to be roughly three times more potent as an analgesic and antipyretic than Antipyrine.[7] However, its use was later severely restricted due to a higher risk of causing the life-threatening blood disorder agranulocytosis.[12][13]
-
Dipyrone (Metamizole): Introduced in 1922, Dipyrone is a water-soluble prodrug that is metabolized into active compounds.[13] It exhibits strong analgesic and antipyretic effects and is still widely used in many countries for severe pain, though it has been withdrawn in others (including the United States) due to the persistent, albeit rare, risk of agranulocytosis.[4][14]
-
Phenylbutazone: Synthesized in 1946, Phenylbutazone was a potent non-steroidal anti-inflammatory drug (NSAID) used for conditions like rheumatoid arthritis and gout.[15] Its powerful anti-inflammatory effects made it a valuable therapeutic option, but its clinical use in humans is now limited due to significant side effects, including gastrointestinal issues and bone marrow suppression.[12][15]
Comparative Data of Early Pyrazolone Derivatives
| Compound | Year Introduced | Primary Use | Key Properties | Common Side Effects |
| Antipyrine | 1883 | Analgesic, Antipyretic | First synthetic non-opioid analgesic.[1] Half-life varies widely (5-35 hours).[14] | Skin rashes, rare blood dyscrasias.[13][14] |
| Aminopyrine | 1897 | Analgesic, Antipyretic | More potent than antipyrine. Metabolized to active compounds.[14] | High risk of agranulocytosis, gastrointestinal distress.[12][13] |
| Dipyrone | 1922 | Analgesic, Antipyretic | Strong analgesic, often used for severe pain.[14] | Risk of agranulocytosis, hypotension.[4][13] |
| Phenylbutazone | 1949 | Anti-inflammatory | Potent NSAID for rheumatic disorders.[15] | Gastrointestinal ulcers, fluid retention, bone marrow suppression.[12] |
Part 4: Mechanism of Action - Taming Inflammation and Pain
The therapeutic effects of the first-wave pyrazolone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[14][16] COX enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that act as key mediators of inflammation, pain, and fever.[8][17]
Arachidonic acid, released from cell membranes in response to injury or inflammatory stimuli, is converted by COX-1 and COX-2 into prostaglandin H2, the precursor for various prostaglandins and thromboxanes. Early pyrazolones are generally non-selective inhibitors, blocking both COX-1 and COX-2 isoforms.[17][18]
-
COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. Its inhibition is linked to the gastrointestinal side effects of traditional NSAIDs.[17]
-
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. Its inhibition is responsible for the desired anti-inflammatory, analgesic, and antipyretic effects.[17]
Signaling Pathway Visualization
The following diagram shows the arachidonic acid cascade and the site of action for pyrazolone NSAIDs.
Caption: Inhibition of Prostaglandin Synthesis by Pyrazolones.
Part 5: The Challenge of Toxicity and the Decline of Early Pyrazolones
Despite their efficacy, the clinical utility of many early pyrazolone derivatives was severely hampered by a profile of serious adverse effects.[19] The most significant of these was the risk of life-threatening blood dyscrasias, particularly agranulocytosis—a severe drop in white blood cells that leaves a patient vulnerable to fatal infections.[13]
Aminopyrine was most strongly associated with this toxicity, leading to its withdrawal from the market in many countries.[12][13] Dipyrone carries a similar, though lower, risk, which has led to divergent regulatory decisions globally.[12] Phenylbutazone's potential for bone marrow suppression and aplastic anemia, alongside its gastrointestinal toxicity, has relegated it to primarily veterinary use in many regions.[12][15] This legacy of toxicity underscored the critical need for drugs with improved safety profiles and drove the search for more selective COX-2 inhibitors.
Part 6: A Modern Renaissance - New Applications for an Old Scaffold
While the use of first-generation pyrazolones has declined, the pyrazolone structural motif has proven to be a remarkably durable and versatile scaffold in modern drug discovery.[20] Medicinal chemists continue to leverage its unique chemical properties to develop new agents with a wide array of pharmacological activities far beyond inflammation.[21][22]
Edaravone (Radicut™): Perhaps the most prominent modern example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), the very first pyrazolone synthesized by Knorr.[9] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), Edaravone functions not as a COX inhibitor, but as a potent free radical scavenger and antioxidant.[4][23] It is thought to protect neurons from oxidative stress-induced damage, demonstrating a completely different therapeutic application for the pyrazolone core.[24][25]
Diverse Pharmacological Activities: The pyrazolone nucleus is now a privileged scaffold in the development of agents with a broad spectrum of activities, including:
-
Anticancer: Numerous pyrazolone derivatives have been synthesized and shown to inhibit tumor growth by targeting various pathways, including kinase inhibition (e.g., VEGFR-2, CDK2) and tubulin polymerization.[20][26][27]
-
Antimicrobial: Pyrazolone analogs have demonstrated significant antibacterial and antifungal properties.[20][28]
-
CNS Activity: Derivatives have been explored for anticonvulsant and anxiolytic effects.[13][20]
-
Selective COX-2 Inhibition: Modern research has focused on designing pyrazolone-based NSAIDs with high selectivity for the COX-2 enzyme to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[29][30]
Part 7: Conclusion and Future Perspectives
The history of pyrazolone compounds is a compelling narrative of scientific serendipity, chemical innovation, therapeutic triumph, and the perennial challenge of balancing efficacy with safety. From its accidental discovery by Ludwig Knorr, the pyrazolone ring gave rise to the world's first synthetic analgesics, fundamentally altering medical practice. While the toxicity of the initial derivatives rightly tempered their use, the story did not end there.
The pyrazolone scaffold has been successfully repurposed and reimagined, demonstrating remarkable versatility. The success of Edaravone as a neuroprotectant highlights a paradigm shift, proving that this 19th-century core structure remains a fertile ground for 21st-century drug discovery. The continued exploration of pyrazolone derivatives as anticancer, antimicrobial, and highly selective anti-inflammatory agents ensures that this historic chemical class will remain relevant and impactful for the foreseeable future. The journey from Antipyrine to Edaravone serves as a powerful testament to the enduring legacy of a single, serendipitous chemical reaction.
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AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
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Zhao, Z., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893.
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Tsaousi, K., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Pharmaceuticals, 8(3), 557-578.
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Gelain, A., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(11), 3328.
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Brogden, R. N. (1986). Pyrazolone derivatives. Drugs, 32 Suppl 4, 60–70.
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The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
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Watanabe, T., et al. (2004). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Bioorganic & Medicinal Chemistry, 12(13), 3529–3535.
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Sharma, R., et al. (2012). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmaceutical Research, 5(8), 4216-4221.
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Elguero, J. (2015). Pyrazoles. In Comprehensive Organic Synthesis II.
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Gaba, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4786.
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Gelain, A., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi.
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Singh, N., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(1), 2–11.
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Aldewachi, B., et al. (2021). Synthesis of New Derivatives of Pyrazolone Compounds. ResearchGate.
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Dr. Fatima Medical Lectures. (2025). NSAIDS | Pyrazolone Derivatives | Pharmacology Lecture Series.
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Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6825.
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Gelain, A., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate.
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O'Meara, T., & O'Brien, J. (2022). Development of pyrazole derivatives in the management of inflammation. Future Medicinal Chemistry, 14(1), 59-73.
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863.
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Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 3(12), 149-155.
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Li, W., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1645-1667.
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3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Executive Summary
This compound is a heterocyclic compound built upon the pyrazolone nucleus, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] While this specific molecule is often utilized as a versatile building block in the synthesis of more complex compounds, its intrinsic structure suggests a strong potential for direct pharmacological activity.[1] This guide synthesizes current knowledge to explore the primary putative mechanisms of action for this compound, focusing on its potential as an inhibitor of key enzymes involved in inflammation and cellular signaling. We will delve into the structural features that drive its activity, propose testable hypotheses for its molecular interactions, and provide validated experimental protocols for researchers seeking to investigate its therapeutic potential.
Compound Profile and Structural Rationale
The unique arrangement of functional groups in this compound dictates its potential biological interactions. The core pyrazolinone ring is a "privileged structure," a common feature in many FDA-approved drugs known for a range of activities, including anti-inflammatory, analgesic, and antipyretic effects.[2][3]
The molecule's activity is further modulated by its key substituents:
-
3-Amino Group: This group is a critical hydrogen bond donor, enabling the molecule to anchor within the active sites of target enzymes or receptors.[1]
-
1-(2,4,6-trichlorophenyl) Group: The bulky, electron-withdrawing trichlorophenyl ring significantly enhances the molecule's binding affinity and specificity for its targets.[1] This lipophilic group can engage in hydrophobic and van der Waals interactions, often conferring high potency.
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 27241-31-2[1] |
| Molecular Formula | C₉H₆Cl₃N₃O[1][4] |
| Molecular Weight | 278.52 g/mol [1] |
| Synonyms | 5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one, 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one[1][5] |
Postulated Mechanisms of Action
Based on extensive research into the pyrazolone class, three primary mechanisms of action are proposed for this compound. These pathways are not mutually exclusive, and the compound's ultimate effect may depend on the specific cellular context and target availability.
Inhibition of Pro-Inflammatory Enzymes: Cyclooxygenases (COX) and Lipoxygenases (LOX)
A substantial body of evidence points to pyrazoline derivatives as potent anti-inflammatory agents.[3] Their primary mechanism in this context is the inhibition of enzymes in the arachidonic acid cascade.[3]
-
Causality: Inflammation is often mediated by prostaglandins (PGs) and leukotrienes (LTs), which are synthesized from arachidonic acid by COX and LOX enzymes, respectively.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking this pathway.[3] Given that pyrazoline derivatives have been successfully developed as COX-II inhibitors, it is highly probable that this compound also targets these enzymes.[6] The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid and thereby suppressing the production of inflammatory mediators.
Caption: ATP-Competitive Kinase Inhibition Model.
Monoamine Oxidase (MAO) Inhibition
Certain pyrazole derivatives have been identified as potent and reversible inhibitors of monoamine oxidases (MAOs). [7]These enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine.
-
Causality: MAO inhibitors are used as antidepressants and for treating neurodegenerative diseases. The 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole scaffold has shown good inhibitory activity against MAOs. [7]The mechanism involves the pyrazole nucleus interacting with the flavin cofactor in the MAO active site. This suggests a potential, though less commonly cited, therapeutic application for this compound in the realm of neuroscience, pending further investigation.
Experimental Validation: Protocols and Methodologies
To empirically determine the mechanism of action, specific and robust assays are required. The following protocols provide a self-validating framework for investigating the most probable targets.
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is designed to quantify the compound's ability to inhibit prostaglandin synthesis by COX-2.
-
Principle: This assay measures the peroxidase component of COX activity. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, and human recombinant COX-2 enzyme. Prepare a stock solution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the test compound solution (at various concentrations) or DMSO (for the vehicle control) to the appropriate wells. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.
-
Incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid solution followed immediately by 10 µL of colorimetric substrate (TMPD).
-
Data Acquisition: Read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.
-
Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for the test compound.
-
Caption: Workflow for a COX-2 Inhibition Assay.
Protocol: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)
This protocol assesses the direct binding of the compound to a panel of kinases and measures the stabilization effect, which correlates with binding affinity. [8]
-
Principle: DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm (ΔTm) indicates that the ligand stabilizes the protein, suggesting a direct interaction.
-
Methodology:
-
Reagent Preparation: Prepare a panel of purified protein kinases in a suitable buffer. Prepare a fluorescent dye (e.g., SYPRO Orange) and a stock solution of the test compound in DMSO.
-
Reaction Setup: In a 96-well PCR plate, add the kinase solution, the fluorescent dye, and either the test compound (at a final concentration of ~10-20 µM) or DMSO (vehicle control) to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.
-
Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A significant ΔTm (>2°C) is considered a positive hit.
-
Trustworthiness: This method is self-validating. A compound that does not directly bind will produce no thermal shift. Running the assay against a large panel of kinases provides a clear profile of the compound's selectivity.
-
Conclusion and Future Directions
This compound is a molecule of considerable pharmacological interest. Its structural architecture, featuring a privileged pyrazolone core, a hydrogen-bonding amino group, and a potency-enhancing trichlorophenyl ring, strongly suggests a mechanism of action rooted in enzyme inhibition. The most probable targets are enzymes of the inflammatory cascade, such as COX-2, and protein kinases involved in cell signaling.
Future research should focus on a systematic evaluation using the protocols outlined above to confirm these putative mechanisms. A broad kinase screen would be invaluable for identifying specific targets and predicting potential therapeutic applications, particularly in oncology. Subsequent structure-activity relationship (SAR) studies, exploring modifications to both the pyrazolone core and its substituents, could lead to the development of next-generation inhibitors with enhanced potency and selectivity.
References
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Synthesis, Characterization and Biological Evaluation of Some New Pyrazoline Derivatives. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. [Link]
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Design, synthesis and biological evaluation of some novel pyrazoline derivatives - Der Pharma Chemica. [Link]
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Synthesis and characterization of some pyrazolines derived from naproxen and evaluation of their biological activity - AIP Publishing. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE - gsrs. [Link]
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Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. PubMed Central. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. NIH. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. [Link]
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3-(2-Chloro-5-nitroanilino)-1-(2,4,6-trichlorophenyl)pyrazolone - PubChem. [Link]
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Current status of pyrazole and its biological activities - PMC. PubMed Central. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC. PubMed Central. [Link]
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Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed. [Link]
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An In-Depth Technical Guide to the Solubility of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is a heterocyclic organic compound featuring a pyrazolone core.[1] The solubility of this and similar compounds is a critical parameter in various stages of research and development, particularly in medicinal chemistry and material science. Understanding its behavior in different organic solvents is fundamental for reaction chemistry, purification, formulation, and in vitro screening assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed to empower researchers with the knowledge to conduct their own solubility studies.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The structure of this compound suggests a molecule with moderate to low polarity. The presence of the trichlorophenyl group, a bulky and nonpolar moiety, will significantly influence its solubility. Conversely, the amino and carbonyl groups on the pyrazolinone ring are capable of hydrogen bonding, which may enhance solubility in polar protic solvents.
The interplay of these structural features will dictate the compound's solubility in various organic solvents. It is anticipated that the compound will exhibit greater solubility in moderately polar to nonpolar aprotic solvents that can engage in dipole-dipole interactions without being hindered by the steric bulk of the trichlorophenyl group. Solubility in highly polar protic solvents like lower alcohols may be limited, while solubility in nonpolar aliphatic hydrocarbons is also expected to be low.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Experimental Workflow
Sources
Introduction: The Imperative for Purity in a Key Synthetic Intermediate
An In-Depth Technical Guide to the Purity Analysis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
This compound is a heterocyclic compound of significant interest, primarily serving as a versatile building block in the synthesis of more complex molecules for drug discovery and medicinal chemistry.[1] Its structure, featuring a pyrazolone core with reactive amino and trichlorophenyl groups, makes it a valuable precursor for developing novel compounds with potential anticancer and antimicrobial properties.[1] The biological activity of any final active pharmaceutical ingredient (API) derived from this intermediate is intrinsically linked to its purity. The presence of unreacted starting materials, synthetic by-products, or degradation products can have unforeseen toxicological consequences and alter the efficacy of the target molecule.
Therefore, a robust and validated analytical framework for assessing the purity of this compound is not merely a quality control measure; it is a fundamental requirement for ensuring the safety, reliability, and reproducibility of subsequent research and development efforts. This guide provides a comprehensive overview of the critical analytical methodologies, grounded in established scientific principles, to definitively characterize the purity of this compound.
Chemical Identity:
Strategic Purity Assessment: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple methods, each providing a different and complementary piece of the puzzle. The primary technique for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC) due to its high resolving power. This is synergistically supported by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identity confirmation and structural elucidation of potential impurities, and Elemental Analysis for bulk purity verification.
Caption: Overall workflow for the comprehensive purity analysis of the target compound.
I. High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination
Reverse-Phase HPLC (RP-HPLC) is the premier method for separating and quantifying the main compound from its closely related impurities. The principle is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The trichlorophenyl group imparts significant hydrophobicity, making it well-suited for retention on a C18 column, while the amino and pyrazolinone moieties provide sufficient polarity for effective elution with a standard aqueous/organic mobile phase.
A. Causality Behind Experimental Choices
-
Column Selection (C18): An Eclipse XDB C18 column is chosen for its excellent stability and resolving power for a wide range of compounds, including heterocyclic molecules like pyrazoline derivatives.[3] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar starting materials or less retained by-products.
-
Mobile Phase Composition: A gradient elution is often preferred over isocratic for purity analysis as it can resolve impurities with a wide range of polarities. However, a well-optimized isocratic method can provide simplicity and robustness. A combination of methanol and a slightly acidic aqueous phase (e.g., 0.1% Trifluoroacetic Acid - TFA) is a common choice.[3] The TFA serves to protonate silanol groups on the silica backbone, reducing peak tailing, and ensures that the amino group on the analyte is protonated, leading to consistent retention and sharp peak shapes.
-
Detector Selection (DAD): A Diode Array Detector (DAD) is superior to a standard UV-Vis detector for purity analysis.[4] It not only quantifies the analyte at a specific wavelength but also provides UV spectra for each peak. This allows for peak purity assessment by comparing spectra across a single peak and can help in the tentative identification of impurities by comparing their UV maxima to known chromophores.
B. Experimental Protocol: RP-HPLC Method
This protocol is a robust starting point for the analysis of this compound, based on validated methods for similar pyrazoline derivatives.[3]
Caption: Step-by-step experimental workflow for the HPLC purity analysis.
1. Instrumentation and Conditions:
- HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]
- Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).[3]
- Mobile Phase: Methanol and 0.1% Trifluoroacetic Acid (TFA) in water (80:20 v/v).[3] All solvents must be HPLC grade.
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 25°C.[3]
- Detection: DAD, monitoring at 206 nm.[3]
- Injection Volume: 5 µL.[3]
2. Solution Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of methanol to obtain a concentration of about 100 µg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using methanol as the diluent.
3. Analysis Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (methanol) to ensure no carryover or system contamination.
- Inject the standard solution five times to perform a system suitability test.[4]
- Inject the sample solution in duplicate.
- Calculate the purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
C. Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[3] This process demonstrates that the analytical procedure is suitable for its intended purpose.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities and degradation products.[4] | The analyte peak should be free from interference from blank and placebo chromatograms. Peak purity index should be > 0.995. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150 µg/mL.[3] |
| Precision | To assess the closeness of agreement between a series of measurements.[4] | Relative Standard Deviation (RSD) ≤ 2.0% for intraday and interday analyses. |
| Accuracy | To determine the closeness of the test results to the true value.[4] | Percent recovery should be within 98.0% to 102.0% from spiked samples. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected and quantified. | LOD and LOQ should be sufficiently low to detect and quantify any potential impurities (e.g., LOD ~4 µg/mL, LOQ ~15 µg/mL).[3] |
II. Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry provides the exact molecular weight of the analyte, serving as an unequivocal confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
-
Expected Data: For this compound (C₉H₆Cl₃N₃O), the expected monoisotopic mass is 276.95764 Da.[2]
-
Application in Purity: An LC-MS analysis of a sample would involve monitoring for the expected m/z of the main peak. Any other peaks in the chromatogram can be analyzed by their respective mass spectra to propose structures for potential impurities, such as starting materials or dimers. For instance, the presence of an ion corresponding to the hydrazone intermediate would be a strong indicator of an incomplete cyclization reaction.[1]
III. Supporting Spectroscopic and Analytical Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. While a full structural confirmation is typically done once, it can be used in purity analysis to detect impurities that have distinct proton (¹H) or carbon (¹³C) environments from the main compound, even if they co-elute in HPLC. The presence of unexpected signals in the ¹H NMR spectrum is a clear indication of impurities.[5][6]
B. Elemental Analysis
This technique provides the bulk percentage of carbon, hydrogen, and nitrogen in the sample.
-
Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The results are compared against the theoretical percentages calculated from the molecular formula.
-
Theoretical Composition for C₉H₆Cl₃N₃O:
-
C: 38.81%
-
H: 2.17%
-
N: 15.09%
-
-
Trustworthiness: A significant deviation (e.g., >0.4%) from the theoretical values suggests the presence of impurities that alter the elemental composition of the bulk material. This method was commonly used to confirm the composition of newly synthesized pyrazole derivatives.[7][8]
Conclusion
The purity analysis of this compound requires a meticulous and multi-faceted approach. A validated RP-HPLC method serves as the primary tool for separation and quantification of the analyte and its related substances. This must be complemented by mass spectrometry for identity confirmation and the characterization of unknowns, with NMR and elemental analysis providing further structural and compositional verification. By integrating these techniques, researchers and drug development professionals can establish a high degree of confidence in the quality of this critical synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. Semantic Scholar. Available at: [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
This compound - PubChemLite. PubChem. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
(PDF) Synthesis and antimicrobial evaluation of pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. The Royal Society of Chemistry. Available at: [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]
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- 2. PubChemLite - this compound (C9H6Cl3N3O) [pubchemlite.lcsb.uni.lu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. rsc.org [rsc.org]
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- 8. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This document eschews a rigid template, instead offering a logically structured, in-depth exploration rooted in scientific integrity and practical application.
Foreword: The Pyrazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolinone core is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The subject of this guide, this compound, is a compound of significant interest due to its unique substitution pattern, which is anticipated to confer novel pharmacological activities and target specificities.[2] The trichlorophenyl group, in particular, is expected to enhance binding affinity and specificity for its molecular targets.[2] This guide will provide a strategic pathway to unravel the therapeutic potential of this promising molecule.
Section 1: Compound Profile and Rationale for Target Identification
Before embarking on a target identification campaign, a thorough understanding of the compound's physicochemical properties is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₃N₃O | [2] |
| Molecular Weight | 278.52 g/mol | [2] |
| CAS Number | 27241-31-2 | [2] |
| Predicted LogP | ~2.5 - 3.5 | Cheminformatic Tools |
| Solubility | To be determined experimentally | N/A |
The rationale for a comprehensive target identification strategy stems from the diverse bioactivities associated with the pyrazolinone scaffold.[1] The presence of an amino group and a trichlorophenyl moiety suggests potential interactions with a range of biological targets, including enzymes and receptors.[2] A systematic approach is crucial to deconvolve its mechanism of action and identify clinically relevant targets.
Section 2: A Phased Strategy for Target Deconvolution
A multi-pronged approach, integrating both hypothesis-driven and unbiased methods, is recommended to robustly identify the therapeutic targets of this compound.
Figure 1: A phased, integrated strategy for the deconvolution of therapeutic targets.
Phase 1: Broad Phenotypic Screening
The initial step involves broad phenotypic screening to identify the biological space in which the compound is active. This provides the necessary context for subsequent target identification efforts.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: A panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia) should be selected.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency and selectivity.
Causality: This initial screen will reveal if the compound possesses cytotoxic or cytostatic effects and will guide the selection of appropriate cellular models for downstream target identification experiments.
Phase 2: Unbiased Target Identification
This phase employs techniques that do not require prior knowledge of the compound's target.
This classical biochemical approach aims to isolate binding partners of the compound from a complex cellular lysate.
Experimental Workflow: Affinity Chromatography
Figure 2: Workflow for affinity chromatography-mass spectrometry.
Causality: This method directly identifies proteins that physically interact with the compound, providing a list of high-confidence candidate targets for further validation.
CETSA® is a powerful technique to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with the compound or a vehicle control.
-
Heat Shock: The treated cells are heated to a range of temperatures.
-
Lysis and Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated, and a shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Causality: A thermal shift provides strong evidence of a direct interaction between the compound and the target protein within the complex environment of the cell.
Phase 3: Hypothesis-Driven Target Validation
Based on the candidate targets identified in Phase 2, or based on the known activities of similar pyrazolinone derivatives, specific hypotheses can be tested.
Given that many pyrazolinone derivatives are known to be enzyme inhibitors, this is a logical starting point.[2]
-
Kinase Inhibition Assays: The pyrazole scaffold is a common feature in kinase inhibitors. A broad panel of kinases should be screened.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: The anti-inflammatory properties of many pyrazoles suggest potential inhibition of these key enzymes in the arachidonic acid pathway.
Table 2: Suggested In Vitro Enzyme Inhibition Assays
| Target Class | Specific Enzymes to Test | Assay Principle |
| Protein Kinases | Panel of >100 kinases (e.g., KinomeScan®) | Radiometric or fluorescence-based assays measuring phosphotransferase activity. |
| Cyclooxygenases | COX-1, COX-2 | Measurement of prostaglandin E2 (PGE2) production. |
| Lipoxygenases | 5-LOX, 12-LOX, 15-LOX | Spectrophotometric measurement of leukotriene or other lipoxygenase product formation. |
These assays confirm that the compound engages its target in a cellular context and leads to a functional consequence.
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target protein in live cells in real-time.
-
Phospho-protein Western Blotting: If a kinase is identified as a target, downstream phosphorylation events can be monitored.
Phase 4: In-Depth Mechanistic Studies
Once a primary target is validated, the focus shifts to understanding its role in the compound's overall mechanism of action.
Signaling Pathway Analysis
Figure 3: Hypothetical signaling pathway illustrating the mechanism of action of the compound as a kinase inhibitor.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for the comprehensive identification and validation of the therapeutic targets of this compound. By integrating unbiased, hypothesis-driven, and mechanistic studies, researchers can effectively deconvolve the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent. The insights gained from these studies will be invaluable for optimizing lead compounds and designing future clinical trials.
References
-
Shaaban, M. A. R., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 253-291. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Abstract
This document provides a comprehensive, validated protocol for the synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazolone scaffolds are foundational in the development of novel therapeutic agents, valued for their diverse biological activities, including potential anticancer and antimicrobial properties.[1] This application note details a reliable cyclocondensation method, offering researchers a reproducible pathway to this valuable molecular building block. The protocol emphasizes scientific rationale, operational safety, and characterization, ensuring both high-yield synthesis and user confidence.
Introduction and Scientific Rationale
The synthesis of pyrazolone derivatives is a cornerstone of heterocyclic chemistry. The target compound, this compound (CAS No. 27241-31-2), features a pyrazolone core functionalized with an amino group and a trichlorophenyl moiety.[1][2] The electron-withdrawing nature of the trichlorophenyl group and the electron-donating amino group create a unique electronic environment that influences the molecule's reactivity and biological interactions.[1]
The selected synthetic strategy is the base-catalyzed cyclocondensation reaction between 2,4,6-trichlorophenylhydrazine and ethyl cyanoacetate. This method is widely recognized for its efficiency and reliability in constructing the pyrazolone ring system.[3][4] The reaction mechanism proceeds via the formation of a nucleophilic enolate from ethyl cyanoacetate, which then attacks the terminal nitrogen of the hydrazine. This is followed by an intramolecular cyclization and elimination of ethanol to yield the stable, five-membered heterocyclic ring.
Chemical Identity of the Target Compound
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one[1][5] |
| CAS Number | 27241-31-2[1][2] |
| Molecular Formula | C₉H₆Cl₃N₃O[1][5] |
| Molecular Weight | 278.52 g/mol [1] |
| Melting Point | 218 °C (decomposes)[2] |
Synthesis Pathway Overview
The synthesis is achieved through a one-pot cyclocondensation reaction. The key transformation involves the formation of the pyrazolone ring from the acyclic precursors.
Figure 1: Reaction scheme for the synthesis of the target pyrazolone.
Detailed Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | CAS No. | Purity |
| 2,4,6-Trichlorophenylhydrazine | 532-80-9 | ≥97% |
| Ethyl Cyanoacetate | 105-56-6 | ≥98% |
| Absolute Ethanol (200 Proof) | 64-17-5 | ≥99.5% |
| Sodium Ethoxide | 141-52-6 | Solution in Ethanol (e.g., 21 wt. %) or solid |
| Glacial Acetic Acid | 64-19-7 | ≥99.7% |
| Deionized Water | 7732-18-5 | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
PART A: Reaction Setup
-
Flask Preparation: Set up the 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser in the central neck, and a dropping funnel in a side neck. Ensure all glassware is dry.
-
Solvent and Base Addition: Add 200 mL of absolute ethanol to the flask.
-
Reactant 1 (Hydrazine): Carefully add 21.0 g (0.1 mol) of 2,4,6-trichlorophenylhydrazine to the ethanol. Stir the mixture to achieve dissolution or a fine suspension.
-
Catalyst Addition: Add a catalytic amount of sodium ethoxide solution (approximately 5 mL of 21% solution in ethanol).
-
Scientific Rationale: The base facilitates the deprotonation of ethyl cyanoacetate, creating the necessary nucleophile for the reaction to initiate.
-
PART B: Cyclocondensation Reaction
-
Reactant 2 (Cyanoacetate): Measure 11.3 g (0.1 mol) of ethyl cyanoacetate and place it in the dropping funnel.
-
Addition: Add the ethyl cyanoacetate dropwise to the stirred hydrazine solution over a period of 20-30 minutes at room temperature.
-
Scientific Rationale: A controlled, dropwise addition prevents a rapid, potentially exothermic reaction and ensures homogenous mixing.
-
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.
PART C: Product Isolation and Purification
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 500 mL of an ice-water mixture while stirring vigorously. Acidify the mixture to a pH of ~5-6 with glacial acetic acid. A solid precipitate should form.
-
Scientific Rationale: The product has low solubility in cold, slightly acidic aqueous media. Neutralizing the basic catalyst and lowering the temperature maximizes precipitation from the solution.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 50 mL) to remove any residual salts and impurities.
-
Drying: Dry the crude product, preferably in a vacuum oven at 50-60 °C, until a constant weight is achieved.
-
Purification (Recrystallization): Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to form purified crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Expected Yield and Characterization
-
Yield: The typical yield for this procedure is in the range of 75-85%.
-
Appearance: The final product should be an off-white to pale yellow crystalline solid.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be determined and compared to the literature value (218 °C with decomposition).[2]
Safety Precautions and Waste Management
-
General Precautions: This procedure must be performed in a well-ventilated laboratory fume hood.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[7][8][9]
-
Chemical Hazards:
-
2,4,6-Trichlorophenylhydrazine: Halogenated aromatic compounds can be toxic and should be handled with extreme caution to avoid inhalation and skin contact.[6][8]
-
Ethyl Cyanoacetate: This compound is an irritant. Avoid contact with skin and eyes.[7]
-
Sodium Ethoxide: Corrosive and reacts with water. Handle in a dry environment.
-
-
Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from recrystallization, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; impure starting materials; insufficient catalyst. | Verify purity of reactants. Extend reflux time and monitor by TLC. Ensure the base catalyst is active. |
| Oily or Gummy Product | Impurities present; incomplete drying. | Ensure thorough washing of the crude product. Perform recrystallization carefully, potentially using a different solvent system (e.g., ethanol/water). Dry the product under vacuum. |
| Product Fails to Precipitate | Insufficient acidification; mixture not cold enough. | Ensure the pH is adjusted to ~5-6. Use a sufficient volume of ice-water and allow adequate time for precipitation in an ice bath. |
References
- Galla, R., Prasad, K.V.S.R.G., & Bharathi, K. (2011). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry, 23(2), 684-686.
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National Institutes of Health. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Available from: [Link]
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Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available from: [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new therapeutic agents with novel mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing a pyrazoline scaffold, have emerged as a promising class of molecules in medicinal chemistry due to their extensive array of biological activities.[1][3] Pyrazoline derivatives are known to exhibit potent antibacterial and antifungal effects, making them a focal point of intensive research.[1][4][5]
This document provides detailed application notes and standardized protocols for the antimicrobial evaluation of a specific pyrazoline derivative: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one . This compound is of particular interest due to its unique structural features, which are hypothesized to contribute to its biological activity.[6] These guidelines are designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of new antimicrobial candidates.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is fundamental to designing robust and reproducible biological assays.
Table 1: Chemical Identity and Properties
| Parameter | Value | Reference |
| Systematic Name | 3-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one | [6] |
| CAS Registry Number | 27241-31-2 | [6] |
| Molecular Formula | C₉H₆Cl₃N₃O | [6] |
| Molecular Weight | 278.52 g/mol | [6] |
| Appearance | Typically a solid powder | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol | General knowledge |
| Melting Point | 218 °C (decomposes) | [7] |
Rationale for Antimicrobial Potential
The antimicrobial promise of this molecule is rooted in its chemical architecture. The pyrazoline core is an electron-rich system recognized for a wide spectrum of biological activities.[2] Furthermore, the presence of a trichlorophenyl group is significant; halogen substituents can enhance the lipophilicity of a molecule, potentially increasing its ability to penetrate microbial cell membranes and improving its binding affinity to molecular targets.[2][6] The amino group on the pyrazoline ring provides a site for potential hydrogen bonding interactions within the active sites of target enzymes or proteins.[6]
Hypothesized Mechanism of Action
While the precise mechanism for this specific compound is yet to be elucidated, pyrazoline-based molecules are known to exert their antimicrobial effects through various pathways.[1] These include the disruption of cellular membranes, inhibition of essential microbial enzymes, and interference with DNA synthesis.[1] The protocols outlined below are designed to determine the compound's efficacy and provide a foundational understanding of its potential as a bacteriostatic or bactericidal agent.
Caption: Hypothesized antimicrobial mechanisms of pyrazolinone compounds.
Core Experimental Protocols
The following protocols describe standard, validated methods for assessing antimicrobial activity. Adherence to these procedures, including the use of appropriate controls, is critical for generating reliable and comparable data.
Essential Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth, Sabouraud Dextrose Broth (for fungi). Agar equivalents for solid media.
-
Microorganisms (Quality Control Strains):
-
Control Antibiotics: Ampicillin, Ciprofloxacin, Ofloxacin, Fluconazole (as appropriate for the test organisms)[2]
-
Equipment: 96-well microtiter plates (sterile, flat-bottom), multichannel pipettes, incubator, spectrophotometer, sterile filter paper disks (6 mm), calipers.
Protocol 1: Stock Solution Preparation
Causality: The choice of solvent is critical. DMSO is commonly used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at the concentrations used in these assays. A high-concentration stock solution allows for accurate serial dilutions while minimizing the final concentration of the solvent in the assay, thereby preventing solvent-induced antimicrobial effects or cytotoxicity.
-
Preparation: Accurately weigh 10 mg of the test compound and dissolve it in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This quantitative method allows for direct comparison of the potency of different compounds. The procedure follows guidelines established by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the prepared stock solution (or a pre-diluted working solution) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).
-
Controls:
-
Column 11 (Growth Control): 100 µL of broth + 100 µL of inoculum (no compound).
-
Column 12 (Sterility Control): 200 µL of sterile broth (no compound, no inoculum).
-
A separate plate or rows should be prepared for a reference antibiotic (e.g., Ciprofloxacin) following the same dilution scheme.
-
-
Inoculum Preparation: Prepare a fresh microbial culture in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours (or 24-48 hours for fungi).
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
Protocol 3: Agar Disk Diffusion Assay
Causality: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is useful for initial screening of multiple compounds. The principle relies on the diffusion of the compound from a saturated disk into the agar, creating a concentration gradient. A clear zone of no growth around the disk indicates susceptibility.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak a standardized microbial inoculum (0.5 McFarland standard) across the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of a known concentration of the test compound solution onto each disk.
-
Controls: Use disks with a standard antibiotic and a disk with the solvent (DMSO) alone as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs).
Caption: General workflow for antimicrobial susceptibility testing.
Data Analysis and Presentation
Results should be recorded systematically. For MIC assays, the data is best presented in a table comparing the test compound's activity against that of a standard antibiotic across multiple organisms.
Table 2: Sample Data Summary for MIC (µg/mL)
| Microorganism | ATCC Strain | Test Compound MIC | Ciprofloxacin MIC | Fluconazole MIC |
| S. aureus | 29213 | 64 | 0.5 | N/A |
| E. faecalis | 29212 | 128 | 1 | N/A |
| E. coli | 25922 | >512 | 0.06 | N/A |
| P. aeruginosa | 27853 | >512 | 0.25 | N/A |
| C. albicans | 10231 | 256 | N/A | 2 |
Note: The data shown is hypothetical and for illustrative purposes only.
Safety and Handling
-
Chemical Safety: Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The compound may cause long-lasting harmful effects to aquatic life, so avoid release into the environment.[10]
-
Biological Safety: All microbial cultures should be handled under Biosafety Level 2 (BSL-2) conditions to prevent contamination and infection. All contaminated materials must be decontaminated, typically by autoclaving, before disposal.
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Application of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one in cancer cell line studies
An Application Guide for the Oncological Profiling of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Introduction: Scaffolds of Opportunity in Cancer Research
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The pyrazoline and pyrazolone core is one such scaffold, renowned for its diverse pharmacological activities, including significant potential in oncology.[1] Derivatives of this heterocyclic system have been reported to exhibit potent cytotoxic effects against a wide array of cancer cell lines, including those of the breast, lung, colon, and pancreas.[2][3] Their mechanisms of action are varied, often targeting critical cellular machinery such as protein kinases (e.g., EGFR-TK), cell cycle progression, and apoptotic pathways.[2][4][5]
This document concerns This compound (CAS No. 27241-31-2), a specific derivative of this promising class.[6] While comprehensive, peer-reviewed studies detailing its specific anticancer activities are emerging, its structural similarity to known cytotoxic agents makes it a compelling candidate for investigation. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework and detailed protocols for the initial in vitro characterization of this compound's efficacy and mechanism of action in cancer cell line studies. We will proceed from foundational cytotoxicity screening to more nuanced mechanistic assays, explaining the causality behind each experimental choice to ensure a thorough and logical investigation.
Compound Profile
A precise understanding of the test article is the foundation of any rigorous biological study.
| Parameter | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 27241-31-2 | [6] |
| Molecular Formula | C₉H₆Cl₃N₃O | [6] |
| Molecular Weight | 278.52 g/mol | [6] |
| Synonyms | 5-Amino-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | [6] |
Hypothesized Mechanism of Action: Learning from Analogs
Given that many pyrazoline derivatives function as kinase inhibitors, a primary hypothesis is that this compound may interfere with key signaling pathways that drive cancer cell proliferation. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-established target for this class of compounds.[4] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.
The diagram below illustrates a simplified representation of the EGFR signaling cascade and highlights the potential point of inhibition for a pyrazolone-based compound.
Caption: Potential mechanism of action via EGFR pathway inhibition.
Experimental Design: A Staged Approach
A logical workflow is critical to efficiently characterize a novel compound. The initial goal is to determine if the compound has cytotoxic or anti-proliferative effects. If activity is confirmed, subsequent assays are performed to elucidate the mechanism of cell death.
Caption: Recommended workflow for in vitro compound evaluation.
Protocols for In Vitro Analysis
The following protocols provide detailed, step-by-step methodologies for the core assays required to profile this compound.
Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)
This assay is a crucial first step to determine the concentration range at which the compound affects cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[8][9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Subsequent dilutions should be made in complete culture medium to achieve the final desired concentrations.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Cell Treatment: Prepare a series of compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Causality Check: Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) to ensure the solvent itself is not causing toxicity. Include a "positive control" with a known cytotoxic drug (e.g., Cisplatin or Doxorubicin) to validate the assay's responsiveness.[3]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[7]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
If the compound shows significant cytotoxicity, the next step is to investigate if it induces cell cycle arrest. This assay uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Materials:
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality Check: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate flow cytometry readings.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. The RNase A is included to degrade RNA, ensuring that PI only stains DNA.[10]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[10]
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The resulting DNA histogram will show distinct peaks for G0/G1, S, and G2/M phases. Quantify the percentage of cells in each phase to determine if the compound causes an accumulation of cells in a specific phase compared to the control.[3]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It relies on two components: Annexin V, which binds to phosphatidylserine (PS) that translocates to the outer cell membrane during early apoptosis, and PI, which enters cells with compromised membrane integrity (late apoptosis/necrosis).[10]
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 2, Step 1).
-
Cell Harvesting: Collect both floating and adherent cells as described previously (Protocol 2, Step 2).
-
Staining: Centrifuge the cells and wash twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).[10]
-
Causality Check: It is critical to perform the staining and analysis without fixing the cells, as fixation would permeabilize all membranes, leading to false-positive results for both Annexin V and PI.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Data Acquisition and Analysis: Immediately add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry. The data will be displayed on a quadrant plot:
-
Lower-Left (Annexin V-/PI-): Viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to primary necrosis).
-
Data Presentation: Illustrative Examples
While data for this compound is not yet published, the table below provides an example of how to present IC₅₀ values, using data from other pyrazoline derivatives as placeholders to illustrate the format.
Table 1: Example Cytotoxic Activity of Pyrazoline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 11 | AsPC-1 | Pancreatic Adenocarcinoma | 16.8 | [2] |
| Compound 11 | U251 | Glioblastoma | 11.9 | [2] |
| Compound b17 | HepG-2 | Liver Hepatocellular Carcinoma | 3.57 | [3] |
| HD05 | NCI-60 Panel | Various | Broad Activity | [4] |
| Compound 56b | C6 | Brain (Glioma) | 0.102 | [11] |
| Compound 56b | MCF-7 | Breast | 0.110 | [11] |
Conclusion and Future Directions
This guide provides a comprehensive and technically grounded framework for the initial in vitro evaluation of this compound in cancer cell line studies. By following this staged approach—from broad cytotoxicity screening to specific mechanistic assays—researchers can efficiently determine the compound's potential as an anticancer agent.
Positive results from these assays (i.e., low micromolar IC₅₀ values and induction of cell cycle arrest or apoptosis) should prompt further investigation. Subsequent steps would include Western blot analysis to probe for the phosphorylation status of key proteins in hypothesized pathways (e.g., EGFR, ERK)[12], enzymatic assays to confirm direct inhibition of specific kinases, and ultimately, progression to in vivo studies in animal models to assess therapeutic efficacy and tolerability.
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(9), 1143. Available from: [Link]
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Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3737. Available from: [Link]
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Lv, K., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(8), 1362. Available from: [Link]
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Manna, F., et al. (2005). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo, 19(3), 595-600. Available from: [Link]
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Iftikhar, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273393. Available from: [Link]
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Bentham Science Publishers. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Bentham Science. Retrieved from: [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available from: [Link]
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Wikipedia. (n.d.). AMN082. Wikipedia. Retrieved from: [Link]
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Chen, Y. A., et al. (2024). mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS. EMBO Molecular Medicine, 16(3), 506-522. Available from: [Link]
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Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(13), 10892. Available from: [Link]
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Gzella, A., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]
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Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences, 102(51), 18712-18717. Available from: [Link]
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Al-Ostath, R. A., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387157. Available from: [Link]
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Sun, L., et al. (2012). Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. Basic & Clinical Pharmacology & Toxicology, 110(4), 345-351. Available from: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. The described protocol is tailored for researchers, scientists, and professionals in drug development and quality control. The method is designed to provide high resolution, sensitivity, and specificity, ensuring accurate quantification and the separation of the active pharmaceutical ingredient (API) from potential degradation products. The causality behind the selection of chromatographic parameters is discussed, and the protocol is presented as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] Its pyrazolone core is a scaffold found in numerous biologically active molecules. As with any potential drug candidate, a reliable and validated analytical method is crucial for its quantification in various matrices, including bulk drug substance and formulated products. This ensures the quality, potency, and stability of the compound throughout the drug development lifecycle.
This document provides a comprehensive guide to a stability-indicating HPLC method. The core principle of a stability-indicating method is its ability to unequivocally assess the drug substance in the presence of its degradation products, impurities, and excipients.[2][3] This is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants.[4][5][6] The developed HPLC method is then challenged to separate the intact API from these stress-induced impurities.
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides excellent retention for moderately polar to nonpolar compounds. The aromatic trichlorophenyl ring and the pyrazolinone core of the analyte are expected to interact favorably with the C18 ligands.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase and an organic modifier is employed to ensure the elution of a wide range of compounds with varying polarities, including the parent drug and any potential degradation products.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Aqueous Phase: The aqueous phase is acidified with 0.1% trifluoroacetic acid (TFA). The presence of an amino group in the analyte makes its retention sensitive to the pH of the mobile phase.[1][7][8] At an acidic pH (around 2-3), the amino group will be protonated, leading to more consistent retention times and improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[9]
-
-
Detection: The presence of conjugated systems in the pyrazolinone and trichlorophenyl moieties suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is recommended to monitor the analyte across a range of wavelengths and to determine the optimal detection wavelength for maximum sensitivity and selectivity. Based on related pyrazoline derivatives, a starting wavelength of 206 nm can be considered.[10]
Experimental
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (or optimal wavelength determined by spectrum) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase initial composition (70:30 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Prepare sample solutions in methanol at a similar concentration to the working standard solution.
Protocol: Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11]
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
-
Inject the Working Standard Solution five times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates (N) | ≥ 2000 |
| Tailing Factor (T) | ≤ 2.0 |
Specificity (Forced Degradation Study)
A forced degradation study is essential to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks. Peak purity analysis using the PDA detector should be performed.
Workflow for HPLC Analysis and Method Validation
Caption: Workflow from preparation to reporting for the HPLC method.
Linearity
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value of ≥ 0.999 is desirable.
Accuracy
Accuracy is determined by recovery studies.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the reliability of the method by making small, deliberate variations in the chromatographic parameters.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
The following table summarizes the expected validation parameters for the HPLC analysis of this compound.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Specificity | Well-resolved peaks | Peak purity > 99.5% |
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The stability-indicating nature of the method ensures its suitability for quality control and stability studies in the pharmaceutical industry. Adherence to the outlined validation protocol will guarantee that the method is fit for its intended purpose, providing accurate and reproducible results.
References
-
Sivakumar, B., Sekar, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 171-176. [Link]
-
Baruah, R., & Sarma, R. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics, 12(1), 38-44. [Link]
-
Atanasova, M., Zlatkov, A., & Peikov, P. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, T., & Zelesky, T. (2016). Forced Degradation Studies. MedCrave Online, 1(1), 1-5. [Link]
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Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
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Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
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Bickler, B. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
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Dolan, J. W. (2017, March 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384. [Link]
-
Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]
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Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 83(4), 734-742. [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-59. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Bhole, R., Bonde, C., Girase, G., & Gurav, S. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences), 37(1), 1-22. [Link]
-
Ibrahim, M. M., Al-Refa'i, M., Ayub, K., & Ali, B. F. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies. Molecules, 21(7), 933. [Link]
-
Global Substance Registration System. (n.d.). 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE. [Link]
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Al-Omair, L. A., & Al-Turkistani, A. M. (2012). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 2(24), 9143-9151. [Link]
-
PubChem. (n.d.). 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. [Link]
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Application Notes & Protocols: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one as a Versatile Fluorescent Probe
Document ID: AN-TCPP-FP-2026
Abstract
This document provides a comprehensive technical guide for the application of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, hereafter designated as TCPP, as a versatile fluorescent probe. Pyrazoline derivatives are a well-established class of heterocyclic compounds known for their significant fluorescence properties, often characterized by high quantum yields and sensitivity to their microenvironment.[1][2] This guide details the foundational principles of TCPP's fluorogenic behavior, rooted in intramolecular charge transfer (ICT), and provides detailed, field-tested protocols for its application in metal ion sensing and cellular imaging. The content is designed for researchers, chemists, and drug development professionals seeking to leverage novel fluorescent tools for sensitive and selective analyte detection and biological visualization.
Introduction to TCPP: A Pyrazoline-Based Fluorophore
Fluorescent probes are indispensable tools in modern science, offering high sensitivity, real-time detection, and non-invasive analysis capabilities crucial for biological and chemical research.[1] Among the diverse scaffolds used to construct these probes, pyrazoline heterocycles are particularly noteworthy. Their rigid, π-conjugated system often gives rise to strong blue fluorescence upon UV excitation.[1][3]
This compound (TCPP) is a pyrazolone derivative whose structure is optimized for fluorescent applications. The pyrazolin-5-one core acts as the primary fluorophore, while the electron-withdrawing 2,4,6-trichlorophenyl group and the electron-donating amino group modulate its electronic properties. This push-pull configuration is characteristic of compounds exhibiting Intramolecular Charge Transfer (ICT), a phenomenon that makes their fluorescence highly sensitive to the surrounding environment, including polarity, pH, and the presence of specific analytes.[2] This sensitivity is the key to TCPP's utility as a selective fluorescent sensor.
Physicochemical and Spectroscopic Profile
A clear understanding of the fundamental properties of TCPP is essential for its effective application.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 27241-31-2 | [4] |
| Molecular Formula | C₉H₆Cl₃N₃O | [4] |
| Molecular Weight | 278.52 g/mol | [4] |
| Typical Excitation λmax | ~350-380 nm (UV range) | [1] |
| Typical Emission λmax | ~420-480 nm (Blue region) | [1][3] |
| Typical Quantum Yield (ΦF) | Moderate to High (Solvent-dependent) | [1] |
Note: Spectroscopic values are typical for the pyrazoline class and may vary based on solvent and experimental conditions.
Principle of Action: Intramolecular Charge Transfer (ICT)
The fluorogenic sensing mechanism of TCPP is primarily governed by the Intramolecular Charge Transfer (ICT) process. In the ground state, there is a certain degree of electronic polarization. Upon photoexcitation, a significant transfer of electron density occurs from the electron-donating group (the amino group) through the π-conjugated system to the electron-accepting portion of the molecule. The subsequent relaxation from this excited ICT state to the ground state results in the emission of a photon (fluorescence).
The efficiency and energy of this fluorescence are highly dependent on the stability of the ICT state. When an analyte, such as a metal ion, binds to the probe, it can interact with the donor or acceptor moieties, altering the energy of the excited state. This interaction can either enhance non-radiative decay pathways, leading to fluorescence quenching ("turn-off" sensing), or it can rigidify the structure and block non-radiative pathways, causing fluorescence enhancement ("turn-on" sensing).[5][6]
Application & Protocol 1: "Turn-Off" Sensing of Ferric Ions (Fe³⁺)
Scientific Rationale
Iron is a critical element in biological systems, but its dysregulation is implicated in numerous diseases. Therefore, the selective detection of Fe³⁺ is of significant interest. Pyrazoline and pyrazole scaffolds have been successfully employed as chemosensors for Fe³⁺.[1][6] The interaction typically occurs through chelation of the Fe³⁺ ion by nitrogen and oxygen atoms within the pyrazoline structure. Due to the paramagnetic nature of the Fe³⁺ ion, this binding event often promotes efficient non-radiative decay pathways (e.g., intersystem crossing), resulting in significant fluorescence quenching.[7] This protocol details the use of TCPP as a "turn-off" probe for Fe³⁺.
Experimental Protocol
A. Materials and Reagents
-
TCPP (this compound)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
HEPES buffer (10 mM, pH 7.4) or another appropriate aqueous buffer
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) for the standard stock solution
-
Chloride or nitrate salts of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺)
-
Deionized water
-
Quartz cuvettes for fluorescence spectroscopy
B. Step-by-Step Procedure
-
Preparation of TCPP Stock Solution: Prepare a 1 mM stock solution of TCPP in spectroscopic grade DMSO. Store protected from light at 4°C.
-
Preparation of Metal Ion Solutions: Prepare 10 mM stock solutions of FeCl₃ and other metal salts in deionized water.
-
Titration Experiment: a. To a series of test tubes, add the appropriate volume of HEPES buffer. b. Add an aliquot of the TCPP stock solution to each tube to achieve a final concentration of 10 µM. Mix gently. c. Add increasing volumes of the Fe³⁺ stock solution to the tubes to achieve a final concentration range (e.g., 0-100 µM). d. Adjust the final volume to be constant across all samples with the HEPES buffer. e. Incubate the solutions for 5-10 minutes at room temperature to allow for complexation.
-
Fluorescence Measurement: a. Transfer each solution to a quartz cuvette. b. Record the fluorescence emission spectrum using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of TCPP (e.g., 365 nm). Record the emission from 400 nm to 600 nm. c. Note the emission intensity at the wavelength of maximum emission (λem).
-
Selectivity Study: Repeat steps 3 and 4 using other metal ion solutions at a fixed, high concentration (e.g., 100 µM) instead of Fe³⁺ to assess the probe's selectivity.
Expected Results & Data Analysis
A significant, dose-dependent decrease in fluorescence intensity is expected upon the addition of Fe³⁺. Other metal ions should induce minimal or no change in fluorescence.
| Analyte | [Analyte] (µM) | Fluorescence Intensity (a.u.) at λem | % Quenching |
| Blank (TCPP only) | 0 | 1000 | 0% |
| Fe³⁺ | 20 | 550 | 45% |
| Fe³⁺ | 50 | 200 | 80% |
| Fe³⁺ | 100 | 80 | 92% |
| Zn²⁺ | 100 | 980 | 2% |
| Ca²⁺ | 100 | 995 | 0.5% |
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. [Fe³⁺] plot.
Application & Protocol 2: Live-Cell Cytoplasmic Staining
Scientific Rationale
The utility of a fluorescent probe is greatly enhanced if it can function within a biological context. Pyrazoline derivatives are often cell-permeable and exhibit low cytotoxicity, making them suitable for live-cell imaging.[1][8] Their fluorescence can report on their localization and the intracellular environment. This protocol describes the use of TCPP as a general cytoplasmic stain, leveraging its intrinsic fluorescence for cell visualization.
Experimental Protocol
A. Materials and Reagents
-
TCPP 1 mM stock solution in DMSO
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
B. Step-by-Step Procedure
-
Cell Culture: Seed cells onto glass-bottom dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading: a. Prepare a working solution of TCPP by diluting the 1 mM DMSO stock into pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Causality Note: The optimal concentration must be determined empirically. Start with a range (e.g., 1, 5, 10 µM) to find the best balance between signal intensity and potential cytotoxicity. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the TCPP-containing medium to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the CO₂ incubator.
-
Causality Note: Incubation time affects probe uptake. Shorter times may be sufficient and can minimize stress on the cells.
-
-
Washing: Remove the loading solution and wash the cells two or three times with warm PBS or live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging medium or PBS to the cells. b. Immediately visualize the cells using a fluorescence microscope. c. Use a standard DAPI or blue fluorescence filter cube (e.g., Ex: 360/40 nm, Em: 460/50 nm). Adjust exposure time to obtain a clear image without saturating the detector.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescence Signal | Incorrect excitation/emission wavelengths. | Confirm the spectral properties of TCPP in your solvent system. |
| Probe concentration is too low. | Increase the probe concentration systematically. | |
| pH of the buffer is quenching fluorescence. | Test the fluorescence of TCPP in buffers of varying pH to check for sensitivity. | |
| (Bioimaging) Insufficient probe uptake. | Increase incubation time or probe concentration. Check cell viability. | |
| High Background Signal | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. |
| Autofluorescence from medium or cells. | Use phenol red-free medium for imaging. Acquire an unstained control image to assess cell autofluorescence. | |
| Probe Precipitation | Low solubility in aqueous buffer. | Ensure the final DMSO concentration from the stock solution is low (typically <1%). Sonicate or vortex the final solution briefly. |
| Photobleaching | High excitation light intensity or long exposure. | Reduce the intensity of the excitation lamp. Use a neutral density filter. Minimize exposure time during image acquisition. |
Safety and Handling
This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. PubMed. Available at: [Link]
-
Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. Available at: [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. National Institutes of Health (NIH). Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazoline-based fluorescent probe: Synthesis, Characterization, Theoretical Simulation, and Detection of picric acid. ResearchGate. Available at: [Link]
-
A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. PubMed. Available at: [Link]
-
Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies with 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Introduction: The Therapeutic Potential of Pyrazolinone Scaffolds
The pyrazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These five-membered heterocyclic rings are of significant interest due to their synthetic tractability and their ability to interact with various biological targets, including enzymes.[1] Derivatives of pyrazolinone have been explored for their anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The subject of this guide, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, is a member of this versatile class of compounds. Its structural features, particularly the trichlorophenyl moiety, suggest a potential for potent and specific interactions with enzyme active sites, making it a compelling candidate for enzyme inhibition studies and drug discovery programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the enzyme inhibitory properties of this compound. We will explore protocols for investigating its effects on several key enzyme systems known to be targeted by pyrazolinone derivatives: Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX), and Tyrosinase.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible assays.
Compound Characteristics:
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₉H₆Cl₃N₃O | [1] |
| Molecular Weight | 278.52 g/mol | [1] |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in aqueous solutions. | Inferred from the lipophilic nature of the trichlorophenyl group and common practices for similar heterocyclic compounds in biological screening.[2] |
| Purity | >95% (Recommended) | Standard requirement for reliable biological assays to avoid confounding results from impurities. |
Preparation of Stock Solutions:
The poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with biological assays at low final concentrations.
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh a suitable amount of this compound. For a 10 mM stock solution, this would be 2.785 mg for 1 mL of DMSO.
-
Dissolve the compound in the calculated volume of high-purity, anhydrous DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Causality behind Experimental Choices: DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. However, high concentrations of DMSO can be detrimental to enzyme activity. Therefore, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the enzyme's stability and function, typically kept below 1-2%.
Experimental Workflows for Enzyme Inhibition Assays
The following sections detail the protocols for assessing the inhibitory activity of this compound against COX-2, lipoxygenase, and tyrosinase. A generalized workflow is depicted below.
Caption: Generalized workflow for enzyme inhibition assays.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay
Background: COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[3] Its inhibition is a major strategy for the treatment of inflammation and pain.
Assay Principle: The peroxidase activity of COX-2 is measured, where the enzyme catalyzes the oxidation of a probe by the hydroperoxide product of the cyclooxygenase reaction, resulting in a fluorescent or colorimetric signal. A reduction in signal in the presence of the test compound indicates inhibition.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
Arachidonic Acid (Substrate)
-
Heme (Cofactor)
-
Positive Control: Celecoxib or SC560 (for COX-1 differentiation)[4]
-
96-well black microplate (for fluorescence)
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)[5][6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final reaction mixture will contain assay buffer, heme, COX probe, and the enzyme.
-
Compound Dilution: Prepare serial dilutions of this compound from the 10 mM stock solution in COX Assay Buffer. Also prepare dilutions of the positive control (Celecoxib).
-
Assay Setup: To a 96-well plate, add the following in duplicate:
-
Blank: Assay buffer
-
Enzyme Control (100% activity): Enzyme solution and DMSO (at the same final concentration as the test compound wells)
-
Test Compound: Enzyme solution and serial dilutions of the test compound
-
Positive Control: Enzyme solution and serial dilutions of Celecoxib
-
-
Pre-incubation: Add the enzyme to the wells containing the test compound, positive control, and enzyme control. Incubate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence in kinetic mode at an excitation of ~535 nm and an emission of ~587 nm for 10-20 minutes.[5][6]
Protocol 2: Lipoxygenase (LOX) Inhibition Assay
Background: Lipoxygenases are enzymes involved in the inflammatory response through the production of leukotrienes and other lipid mediators.
Assay Principle: LOX catalyzes the oxidation of a fatty acid substrate (e.g., linoleic acid or arachidonic acid), forming a hydroperoxide product. This product can be measured colorimetrically after reaction with a chromogen.
Materials and Reagents:
-
Soybean Lipoxygenase (or other 5-LOX, 12-LOX, 15-LOX)
-
LOX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Linoleic Acid or Arachidonic Acid (Substrate)
-
Chromogen solution
-
Positive Control: Nordihydroguaiaretic acid (NDGA)[2]
-
96-well clear microplate
-
Microplate reader with absorbance capabilities (490-500 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions as required. The substrate may need to be prepared fresh.
-
Compound Dilution: Prepare serial dilutions of this compound and the positive control (NDGA) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in duplicate:
-
Blank: Assay buffer
-
Enzyme Control (100% activity): Enzyme solution and DMSO
-
Test Compound: Enzyme solution and serial dilutions of the test compound
-
Positive Control: Enzyme solution and serial dilutions of NDGA
-
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the chromogen solution to all wells.
-
Signal Detection: Measure the absorbance at 490-500 nm.
Protocol 3: Tyrosinase Inhibition Assay
Background: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry.[7]
Assay Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[7] A decrease in the rate of dopachrome formation indicates tyrosinase inhibition.
Materials and Reagents:
-
Mushroom Tyrosinase
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)[7]
-
L-DOPA (Substrate)
-
Positive Control: Kojic Acid[8]
-
96-well clear microplate
-
Microplate reader with absorbance capabilities (475 nm)[7]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh L-DOPA solution before use, as it is prone to auto-oxidation.[7] Keep the tyrosinase solution on ice.[8]
-
Compound Dilution: Prepare serial dilutions of this compound and Kojic Acid in the phosphate buffer.
-
Assay Setup: To a 96-well plate, add the following in duplicate:
-
Blank: Buffer and L-DOPA (for substrate auto-oxidation control)
-
Enzyme Control (100% activity): Buffer, tyrosinase solution, and DMSO
-
Test Compound: Buffer, tyrosinase solution, and serial dilutions of the test compound
-
Positive Control: Buffer, tyrosinase solution, and serial dilutions of Kojic Acid
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[9]
-
Reaction Initiation: Add the L-DOPA substrate to all wells.
-
Signal Detection: Measure the absorbance at ~475 nm in kinetic mode for 20-30 minutes.[7]
Data Analysis and Interpretation
1. Calculation of Percentage Inhibition and IC50 Value:
The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [(Activity of Enzyme Control - Activity of Test Compound) / Activity of Enzyme Control] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a standard measure of inhibitor potency.[10]
Procedure for IC50 Determination:
-
Calculate the % inhibition for each concentration of this compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.[11]
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the inflection point of the curve.[10]
2. Mechanism of Action Studies:
To understand how this compound inhibits the enzyme, kinetic studies can be performed. This involves measuring the reaction rates at varying substrate concentrations in the presence and absence of a fixed concentration of the inhibitor.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. courses.edx.org [courses.edx.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Derivatization of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: A Strategic Approach for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazolone core stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its inherent chemical versatility and ability to interact with various biological targets have cemented its importance in the development of novel therapeutics.[1] This guide focuses on a particularly promising member of this family: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one . The strategic placement of a reactive primary amino group at the C3 position, combined with the bulky, electron-withdrawing 2,4,6-trichlorophenyl moiety at the N1 position, creates a unique chemical entity ripe for exploration in drug discovery programs.
The derivatization of this core molecule is not merely an academic exercise; it is a rational design strategy aimed at modulating its physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to enhance its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the synthesis of the parent scaffold and detailed protocols for its derivatization via N-acylation, Schiff base formation, and Mannich reactions. We will delve into the causality behind these experimental choices, methods for structural characterization, and the vast therapeutic potential of the resulting derivatives, grounding our discussion in established scientific literature.
Core Chemistry: Synthesis and Reactive Sites
The journey into the chemical diversity of this scaffold begins with its synthesis. A robust and widely adopted method for constructing 3-amino-5-pyrazolones involves the cyclocondensation reaction between a substituted hydrazine and an active methylene compound, typically ethyl cyanoacetate.[4]
Synthesis of the Core Scaffold
The synthesis of this compound is efficiently achieved by reacting 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate. The mechanism involves an initial nucleophilic attack of the hydrazine onto the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazolinone ring.
Caption: Synthetic route to the core pyrazolinone scaffold.
Key Derivatization Points
The structure of this compound offers several points for chemical modification. However, the primary amino group at the C3 position is the most accessible and versatile site for derivatization, making it the focal point of our protocols.
Sources
- 1. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Technical Note: The Utility of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one as a Versatile Intermediate in Azo Dye Synthesis
An Application Guide for Researchers
Introduction: The Significance of Pyrazolone Intermediates
The field of synthetic colorants is dominated by azo dyes, which account for over 60% of all dyes used across various industries, including textiles, printing, and pharmaceuticals.[1] Their popularity stems from their structural diversity, cost-effective synthesis, and wide range of vibrant colors.[2] The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily relying on a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction.[1][2]
Within this landscape, heterocyclic compounds serve as essential building blocks. Pyrazolone derivatives, a class of compounds first synthesized by Ludwig Knorr in 1883, are particularly noteworthy.[3] 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is a prime example of such a key intermediate. Its unique structure, featuring a reactive primary amino group and a stable pyrazolone core, makes it an excellent candidate for diazotization. The resulting diazonium salt is a versatile electrophile for producing a wide array of high-performance azo dyes, often characterized by excellent fastness properties.[4] This guide provides the necessary protocols and scientific rationale for leveraging this compound in dye synthesis.
Compound Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. This compound is a heterocyclic molecule characterized by a pyrazolone core with key amino and trichlorophenyl substitutions.[3]
Chemical Identification Data
| Parameter | Value | Reference |
| CAS Registry Number | 27241-31-2 | [3] |
| Molecular Formula | C₉H₆Cl₃N₃O | [3] |
| Molecular Weight | 278.52 g/mol | [3] |
| Synonyms | 5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one, 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one | [3] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | ~218 °C (decomposes) | [5] |
Chemical Structure
The structure below highlights the primary amino group at the C3 position, which is the site of diazotization, and the electron-withdrawing trichlorophenyl group at the N1 position, which influences the stability and reactivity of the molecule.
Caption: Structure of this compound.
The Chemistry of Azo Dye Synthesis: A Two-Stage Process
The conversion of this compound into a vibrant dye follows a well-established, two-stage synthetic pathway. Success hinges on precise control over reaction conditions, particularly temperature and pH.
Stage 1: Diazotization
Diazotization is the transformation of a primary aromatic amine into a diazonium salt.[6][7] This is accomplished by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][8]
The Causality Behind the Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are unstable and prone to decomposition at higher temperatures, where they can readily lose N₂ gas to form highly reactive carbocations.[1][8] Conducting the reaction in an ice bath is mandatory to ensure the diazonium salt intermediate is preserved for the subsequent coupling step.
-
Strong Acidic Medium: The presence of a strong acid serves two purposes. First, it reacts with sodium nitrite to generate the necessary nitrous acid.[1] Second, it protonates the amine, forming an amine salt which, for sparingly soluble amines, can improve solubility and prevent unwanted side reactions.
Caption: Workflow for the diazotization of the pyrazolone intermediate.
Stage 2: Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction.[9] The diazonium salt, acting as a weak electrophile, attacks an electron-rich coupling component.[1] Common coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline).
The Causality Behind the Conditions:
-
Electron-Rich Coupler: The coupling partner must be "activated" with electron-donating groups (e.g., -OH, -NR₂) to be sufficiently nucleophilic to react with the weakly electrophilic diazonium ion.
-
pH Control: The pH of the reaction medium is crucial and depends on the coupling component.[9]
-
For coupling with phenols , the reaction is carried out in a mildly alkaline solution (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.
-
For coupling with anilines , the reaction is performed in a mildly acidic solution (pH 4-5) to ensure a sufficient concentration of the free amine, which is the reactive species. A pH that is too low would protonate the amine, deactivating it.
-
Caption: General workflow for the azo coupling reaction.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Azo compounds should be handled with care as some are considered mildly toxic.[10]
Protocol 1: Diazotization of this compound
This protocol details the preparation of the diazonium salt intermediate, which is not isolated but used directly in the next step.
Materials & Reagents:
-
This compound (2.79 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (3 mL)
-
Deionized Water (25 mL)
-
Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)
-
Ice
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
Starch-iodide paper
Procedure:
-
Prepare the Amine Suspension: In a 250 mL beaker, add the this compound (2.79 g). Add 15 mL of deionized water, followed by the slow addition of concentrated HCl (3 mL). Place the beaker in a large ice-water bath on a magnetic stirrer and stir vigorously for 10-15 minutes. The amine will likely not dissolve completely, forming a fine suspension. Cool the mixture to 0-5 °C.
-
Rationale: Creating a fine, cold suspension ensures maximum surface area for the reaction and prevents localized heating. The acid converts the amine to its hydrochloride salt.
-
-
Prepare the Nitrite Solution: In a separate small beaker, dissolve the sodium nitrite (0.70 g) in 10 mL of deionized water. Cool this solution in the ice bath.[10]
-
Rationale: Pre-chilling the nitrite solution is crucial to maintain the low reaction temperature upon its addition.
-
-
Perform Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the newly formed, unstable diazonium salt.[1]
-
-
Confirm Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 15 minutes.[11] Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and that the diazotization is complete.
-
Rationale: A slight excess of nitrous acid ensures all the primary amine has reacted. Prolonged stirring allows the reaction to go to completion.
-
-
The resulting cold, pale-yellow solution/suspension of the diazonium salt is now ready for immediate use in the coupling reaction. Do not attempt to store it.
Protocol 2: Synthesis of a Disperse Azo Dye using 2-Naphthol
This protocol uses the diazonium salt prepared in Protocol 1 to synthesize a representative azo dye.
Materials & Reagents:
-
Cold diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (1.0 g)
-
Deionized Water (30 mL)
-
Ice
-
400 mL Beaker
-
Büchner funnel and vacuum flask
Procedure:
-
Prepare the Coupling Solution: In a 400 mL beaker, dissolve sodium hydroxide (1.0 g) in 30 mL of deionized water. Add the 2-naphthol (1.44 g) and stir until a clear solution is obtained.[10] Cool this solution thoroughly in an ice-water bath to 0-5 °C.
-
Rationale: The alkaline medium deprotonates the 2-naphthol to the highly activated sodium 2-naphthoxide, which is a much more potent nucleophile for the coupling reaction.
-
-
Perform Azo Coupling: While stirring the cold 2-naphthol solution vigorously, add the cold diazonium salt solution (from Protocol 1) slowly over 15-20 minutes.[10]
-
Rationale: Maintaining a low temperature and efficient stirring is essential for obtaining a high yield of a pure product and preventing side reactions.
-
-
Observe Precipitation: A deeply colored precipitate (typically red or orange) should form immediately upon addition.[1]
-
Complete the Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[11]
-
Isolate the Crude Dye: Isolate the solid dye product by suction filtration using a Büchner funnel.[10]
-
Wash the Product: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Rationale: Washing removes any unreacted starting materials and inorganic salts, such as NaCl formed during the reaction.
-
-
Dry the Final Product: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. Determine the yield and characterize the product.
Expected Data and Characterization
The following table provides an example of the quantitative data for the synthesis described above. Actual yields may vary.
| Parameter | Value |
| Starting Intermediate | This compound |
| Amount of Intermediate | 2.79 g (0.01 mol) |
| Coupling Component | 2-Naphthol |
| Amount of Coupler | 1.44 g (0.01 mol) |
| Theoretical Yield of Dye | ~4.36 g |
| Expected Yield Range | 75-90% |
| Appearance of Dye | Red to Orange Solid |
The synthesized dye should be characterized to confirm its structure and purity using standard analytical techniques such as:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, including the azo (-N=N-) stretch.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λ_max), which is responsible for its color.
-
Elemental Analysis: To confirm the empirical formula of the final product.[12]
References
- This compound - Benchchem.
- Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions - Benchchem.
- The Synthesis of Azo Dyes.
- Diazotis
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset.
- Azo Coupling - Organic Chemistry Portal.
- Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide - Benchchem.
- Diazotiz
- The Science Behind Azo Dyes: Key Intermedi
- A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes - Modern Scientific Press.
- Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC - NIH.
- 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one | 27241-31-2 - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one | 27241-31-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Azo Coupling [organic-chemistry.org]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. ijirset.com [ijirset.com]
- 12. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Cytotoxicity Profiling of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Abstract
The evaluation of a novel compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment. This document provides a comprehensive guide for determining the in vitro cytotoxicity of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, a heterocyclic compound of interest for its potential therapeutic activities.[1] We present a multi-assay strategy designed to deliver a robust and nuanced understanding of the compound's effects on cultured cells. This protocol moves beyond a simple measure of cell death to create a cytotoxic profile, assessing metabolic viability (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Caspase-3/7 assay). This integrated approach provides researchers with critical data on not only the potency (IC50) of the compound but also its primary mechanism of inducing cell death.
Introduction: The Rationale for a Multi-Parametric Approach
This compound (CAS No. 27241-31-2) belongs to the pyrazolone class of heterocyclic compounds, which are frequently investigated for a wide range of biological activities, including potential anticancer properties.[1] A primary step in characterizing such a compound is to determine its effect on cell viability and to quantify its toxicity.
A single cytotoxicity assay, while useful, provides only one perspective on a compound's interaction with a cell. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might trigger a specific programmed cell death pathway like apoptosis. Relying on one endpoint can lead to an incomplete or even misleading interpretation. Therefore, this guide employs a tripartite strategy:
-
Metabolic Viability Assessment (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[2] It measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]
-
Membrane Integrity Assessment (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[5][6]
-
Apoptosis Assessment (Caspase-3/7 Assay): This assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[7][8] Detecting their activation provides direct evidence that the compound induces programmed cell death.
By integrating the results from these three assays, researchers can build a comprehensive profile of the compound's cytotoxic effects, enhancing the confidence and depth of their findings.
Principles of the Selected Cytotoxicity Assays
Understanding the mechanism behind each assay is critical for proper execution and data interpretation. The chosen methods probe distinct cellular characteristics to collectively determine the fate of cells upon exposure to the test compound.
Figure 1: Conceptual diagram illustrating the cellular targets and principles of the three selected cytotoxicity assays.
Materials and Reagents
Equipment
-
Biosafety Cabinet (Class II)
-
Humidified CO2 Incubator (37°C, 5% CO2)
-
Microplate Spectrophotometer (for Absorbance)
-
Microplate Luminometer (for Luminescence)
-
Inverted Microscope
-
Multichannel Pipettes (8- or 12-channel)
-
Standard laboratory glassware and plasticware (sterile)
-
Centrifuge
Cell Lines
The choice of cell line is paramount and should be guided by the research objective.[9][10] It is recommended to use a panel of cell lines, including at least one cancer cell line relevant to the compound's potential application and one non-cancerous "normal" cell line to assess for general cytotoxicity and selectivity.
-
Example Cancer Cell Line: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), or HepG2 (human hepatoma).
-
Example Normal Cell Line: MRC-5 (human fetal lung fibroblast) or hTERT Gingival Fibroblasts.[9]
-
Source: Always obtain cell lines from reputable cell banks like ATCC or DSMZ to ensure authenticity and prevent contamination.[10]
Reagents & Consumables
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive Control: Doxorubicin or Staurosporine
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 96-well flat-bottom cell culture plates (clear for absorbance, opaque-white for luminescence)
-
MTT Assay Kit: e.g., (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and Solubilization Solution.[11]
-
LDH Cytotoxicity Assay Kit: Containing substrate, cofactor, and diaphorase.
-
Caspase-Glo® 3/7 Assay System: Contains a proluminescent caspase-3/7 substrate and luciferase.[8][12]
Experimental Design and General Workflow
A robust experimental design includes appropriate controls to ensure the validity of the results. The general workflow is applicable to all three assays, with variations in the final reagent addition and measurement steps.
Figure 2: General experimental workflow for in vitro cytotoxicity testing.
Cell Seeding
-
Culture chosen cell lines in their recommended complete medium. Ensure cells are in the logarithmic growth phase.[13]
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well in a 100 µL volume.
-
Seed 100 µL of the cell suspension into each well of the appropriate 96-well plates. Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of treatment, prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium. Aim for a range of final concentrations that will span from no effect to 100% cell death.
-
Crucial Control: Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[13] Prepare a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations, vehicle control, or positive control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
Detailed Step-by-Step Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt to purple formazan crystals.[4][14]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][14]
-
Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[3][11]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[3]
-
Measure the absorbance (OD) at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol quantifies the release of LDH from cells with damaged plasma membranes.[5]
-
Following the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare controls as specified by the kit manufacturer. This typically includes a background control (medium only), a low control (untreated cells), and a high control (cells lysed with a provided lysis buffer to measure maximum LDH release).[5][15]
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[15]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution as per the kit protocol.
-
Measure the absorbance at 490 nm.[15]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay uses a specific substrate that, when cleaved by active caspases 3 or 7, releases a substrate for luciferase, generating light.[8][12]
-
Use an opaque-walled 96-well plate suitable for luminescence.
-
Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. The reagent contains a lysis agent, so no prior cell processing is needed.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 1 minute.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a microplate luminometer.
Data Analysis and Presentation
Calculations
-
MTT Assay:
-
Percent Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100
-
-
LDH Assay:
-
Percent Cytotoxicity = [(OD_Sample - OD_LowControl) / (OD_HighControl - OD_LowControl)] x 100
-
-
Caspase-3/7 Assay:
-
Fold Induction = (Luminescence_Sample) / (Luminescence_VehicleControl)
-
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in a measured response (e.g., viability).
-
Plot the Percent Viability (or Percent Cytotoxicity) against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC50 value.
Data Presentation
Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines and exposure times.
Table 1: Cytotoxicity Profile of this compound (48h Exposure)
| Cell Line | Assay Type | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) [Positive Control] |
|---|---|---|---|
| MCF-7 (Cancer) | MTT (Viability) | [Insert Value ± SD] | [Insert Value ± SD] |
| LDH (Cytotoxicity) | [Insert Value ± SD] | [InsertValue ± SD] | |
| A549 (Cancer) | MTT (Viability) | [Insert Value ± SD] | [Insert Value ± SD] |
| LDH (Cytotoxicity) | [Insert Value ± SD] | [Insert Value ± SD] | |
| MRC-5 (Normal) | MTT (Viability) | [Insert Value ± SD] | [Insert Value ± SD] |
| | LDH (Cytotoxicity) | [Insert Value ± SD] | [Insert Value ± SD] |
Conclusion
This application note provides a detailed, multi-faceted protocol for assessing the in vitro cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a comprehensive and reliable profile of the compound's biological effects. This robust approach is essential for making informed decisions in the early stages of drug discovery and toxicological screening, providing not just a measure of if a compound is toxic, but also initial insights into how it mediates its effects.
References
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. Available at: [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Adan, A., et al. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Journal of Visualized Experiments, (116), 54643. Available at: [Link]
-
ResearchGate. (n.d.). Request PDF: Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–136. Available at: [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Available at: [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. Available at: [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. Available at: [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Formulation of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one for biological testing
Application Note & Protocol
Topic: Formulation of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one for Biological Testing
Abstract
This compound is a heterocyclic compound of interest for its potential as an enzyme inhibitor with demonstrated anticancer and antimicrobial properties.[1][2] A significant hurdle in its preclinical evaluation is its poor aqueous solubility, a characteristic conferred by the lipophilic trichlorophenyl group.[1] Improper formulation can lead to compound precipitation in aqueous assay media, resulting in inaccurate and unreliable biological data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively formulate this compound for both in vitro and in vivo biological testing. We will detail systematic protocols, from initial solubility screening to the preparation of stock solutions, working dilutions, and more complex formulations using solubilizing excipients. The causality behind each step is explained to empower researchers to adapt these methods to their specific experimental needs, ensuring data integrity and reproducibility.
Pre-Formulation Analysis: Understanding the Challenge
The molecular structure of this compound dictates its physicochemical behavior. The pyrazolinone core is complemented by a heavily chlorinated phenyl ring, which drastically increases its lipophilicity and, consequently, diminishes its solubility in aqueous solutions. This is a common challenge in drug discovery, where approximately 40% of marketed drugs and up to 90% of compounds in discovery pipelines exhibit poor water solubility.[3] This necessitates a strategic approach to formulation to achieve the desired concentrations for biological assays without compromising the integrity of the experiment through solvent toxicity or compound precipitation.
Table 1: Compound Identification and Key Physicochemical Properties
| Parameter | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonym(s) | 5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | [1] |
| CAS Number | 27241-31-2 | [1] |
| Molecular Formula | C₉H₆Cl₃N₃O | [1] |
| Molecular Weight | 278.52 g/mol | [1] |
| Predicted State | Solid Powder | - |
| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF) | Structural Analysis |
Protocol 1: Preliminary Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various common laboratory solvents. This foundational step informs the choice of solvent for creating a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh approximately 1-2 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.
-
Add 100 µL of a single solvent (e.g., DMSO) to the first tube. This represents an initial target concentration of 10-20 mg/mL.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
If the compound dissolves completely, it is considered "soluble" at that concentration. If not, it is "sparingly soluble" or "insoluble."
-
Repeat steps 2-5 for each solvent to be tested.
-
Record observations in a table.
Expected Outcome: The compound is expected to be highly soluble in DMSO, moderately soluble in ethanol, and poorly soluble to insoluble in aqueous media like PBS and water.
Formulation for In Vitro Biological Assays
For most cell-based and biochemical assays, the most direct formulation strategy involves creating a concentrated stock solution in an organic solvent, followed by dilution into the aqueous assay medium. The key is to ensure the final concentration of the organic solvent is low enough to be non-toxic to the biological system.[4]
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5] Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal solvent transfer during the preparation of working solutions, thereby preventing solvent-induced artifacts in biological assays.[6]
Materials:
-
This compound (MW: 278.52)
-
Anhydrous DMSO
-
Sterile amber glass vial or clear vial wrapped in aluminum foil
-
Analytical balance located in a chemical fume hood
Methodology:
-
Safety First: Perform all weighing and initial solvent addition within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8]
-
Calculation: To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L * 0.001 L * 278.52 g/mol * 1000 = 5.57 mg
-
-
Carefully weigh the calculated mass of the compound into the sterile amber vial.
-
Add the desired volume (e.g., 1 mL) of anhydrous DMSO.
-
Secure the cap and vortex until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Label the vial clearly with the compound name, concentration, solvent, date, and storage conditions.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a concentrated DMSO stock solution.
Protocol 3: Preparation of Aqueous Working Solutions
Causality: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate as the solvent environment changes from organic to aqueous. This phenomenon, known as "antisolvent precipitation," can be mitigated by performing the dilution serially and by adding the stock solution to the buffer with vigorous mixing. This allows for more controlled dispersion before the compound has a chance to aggregate.[4]
Methodology:
-
Warm the sterile assay medium or buffer (e.g., DMEM, PBS) to 37°C. This can slightly increase the solubility limit of the compound.[8]
-
To prepare a 20 µM working solution from a 20 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of the pre-warmed medium.
-
Critical Step: Add the stock solution dropwise into the center of the medium while the tube is being actively vortexed. This rapid dispersion is key to preventing precipitation.[4][8]
-
Visually inspect the solution against a light source for any signs of cloudiness or precipitate. If the solution is not clear, the concentration may be above its solubility limit in the final medium.
-
For creating a dose-response curve, perform serial dilutions from this highest-concentration working solution using the assay medium.
Protocol 4: Essential Validation - The Vehicle Control
Trustworthiness: A protocol is only trustworthy if it is self-validating. The most critical control in any assay using a formulated compound is the vehicle control. This control should contain the highest concentration of the solvent (e.g., DMSO) used in any experimental condition. Its purpose is to ensure that any observed biological effect is due to the compound itself and not the solvent.
Methodology:
-
Prepare a dilution series of the solvent (e.g., DMSO) in the assay medium to match the concentrations present in your compound dilutions. For a 1:1000 dilution, the final DMSO concentration is 0.1%.
-
Run a parallel experiment treating cells or the biochemical system with only the vehicle controls.
-
Assess the outcome (e.g., cell viability, enzyme activity). The vehicle should have no significant effect compared to the untreated control. For most cell lines, the final DMSO concentration should be kept below 0.5%, with <0.1% being ideal.[4][8]
Table 2: Example Solvent Tolerance Data
| Final DMSO Conc. (%) | Cell Viability (%) | Standard Deviation | Observation |
| 0 (Untreated) | 100 | 4.5 | Healthy |
| 0.1 | 98.9 | 5.1 | No significant effect |
| 0.25 | 97.2 | 4.8 | No significant effect |
| 0.5 | 92.5 | 6.2 | Minor, acceptable effect |
| 1.0 | 75.4 | 8.9 | Significant toxicity observed |
Advanced Formulation for Higher Concentrations
If the required assay concentration exceeds the compound's solubility limit even with a co-solvent, or for specific applications like in vivo studies, more advanced formulation strategies are necessary.
Strategy: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[3][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 5: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Methodology:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water or a suitable buffer (e.g., PBS). Stir until fully dissolved.
-
Add the powdered this compound directly to the HP-β-CD solution in slight excess of the target concentration.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is your stock solution. The concentration of the dissolved compound must be determined analytically.
Analytical Verification of Formulations
Trustworthiness: "You can't test what you don't have." It is imperative to analytically verify the concentration of your final formulations, especially after advanced solubilization techniques or filtration. RP-HPLC with UV detection is a standard and reliable method for this purpose.[11]
Protocol 6: Concentration Verification by RP-HPLC
Objective: To accurately quantify the concentration of the solubilized compound in the final formulation.
Methodology:
-
Standard Curve Preparation: Prepare a set of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by dissolving the compound in a suitable organic solvent like methanol or acetonitrile.
-
Sample Preparation: Dilute an aliquot of your final formulation (e.g., the HP-β-CD solution) with the mobile phase to fall within the range of the standard curve.
-
HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Generate a standard curve by plotting peak area against concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in your diluted sample, and then back-calculate to determine the concentration in the original stock formulation.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for hydrophobic small molecules. |
| Mobile Phase | 70:30 Methanol : Water with 0.1% Formic Acid | Provides good retention and peak shape.[12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~254 nm or DAD scan | Pyrazolinone core is UV active. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume. |
Safety and Handling
While a specific, comprehensive toxicological profile for this compound is not widely available, its structure suggests prudent handling is necessary. Safety data for related pyrazolinone compounds indicate potential for skin, eye, and respiratory irritation.[13]
-
Engineering Controls: Always handle the dry powder form of the compound within a chemical fume hood or a powder containment hood to prevent inhalation.[7]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a buttoned lab coat at all times.
-
Disposal: Dispose of all waste (unused compound, contaminated materials) in accordance with local, state, and federal regulations for chemical waste.
References
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [Link]
-
JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
YouTube. Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Link]
-
PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PharmTech. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Aragen. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
Carlo Erba Reagents. Safety Data Sheet. [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Protheragen. Solubilizer Excipients. [Link]
-
PMC - PubMed Central. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. [Link]
-
PubChem. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. [Link]
-
ResearchGate. New Excipients for Solubilizing APIs: Expansion of the HPMCAS Chemistry Space | Request PDF. [Link]
-
Gsrs. 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE. [Link]
-
ResearchGate. (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. [Link]
-
ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
SpringerLink. Solubilizing Excipients in Oral and Injectable Formulations. [Link]
-
PubMed. Solubilizing excipients in oral and injectable formulations. [Link]
-
American Pharmaceutical Review. Solubilizer Excipients. [Link]
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- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. emulatebio.com [emulatebio.com]
- 9. Solubilizer Excipients - Protheragen [protheragen.ai]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Welcome to the dedicated technical support guide for the synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This resource is engineered for researchers, medicinal chemists, and process development scientists who are working with this important pyrazolone intermediate. Known for its utility as a building block in the development of pharmaceuticals and agrochemicals, its synthesis can present challenges that impact yield and purity.[1]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during its synthesis. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting logic to empower you to optimize your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most reliable and common method for synthesizing this and related pyrazolones is a variation of the Knorr pyrazole synthesis.[2] The process is a two-step, one-pot reaction involving the condensation of a substituted hydrazine with a compound containing a reactive methylene group flanked by two carbonyls or their equivalents. For this specific target molecule, the reaction involves the cyclocondensation of 2,4,6-trichlorophenylhydrazine with ethyl 2-cyanoacetate .
The mechanism proceeds via two key stages:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl-equivalent groups (in this case, the ester of ethyl 2-cyanoacetate), followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the nitrile group, leading to the formation of the five-membered pyrazolinone ring after tautomerization.[3]
Q2: Why is achieving a high yield often challenging in this synthesis?
Low yields in pyrazolone syntheses are a frequent issue and can stem from several factors.[4] Conventional methods often result in yields below 70% due to issues like incomplete reactions, the formation of stable, unreactive intermediates, or the generation of side products.[5]
Key contributing factors include:
-
Purity of Starting Materials: 2,4,6-trichlorophenylhydrazine can be prone to oxidation or may contain impurities from its synthesis that can inhibit the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters that must be finely tuned.[5] For instance, insufficient heat may lead to a stalled reaction, while excessive heat can promote decomposition or side reactions.
-
Catalyst Inefficiency: The reaction is typically catalyzed by a weak acid (like acetic acid) or a base.[2][3] The choice and concentration of the catalyst are crucial for facilitating both the initial condensation and the final cyclization step without degrading the reactants.
Q3: What are the most critical reaction parameters to control for maximizing yield?
Based on extensive studies of pyrazoline synthesis, the following parameters have the most significant impact on reaction outcomes:
| Parameter | Recommended Setting | Rationale & Impact on Yield |
| Temperature | Reflux (Solvent-dependent) | Ensures sufficient activation energy for both condensation and cyclization. Too low, and the reaction stalls; too high, and byproduct formation increases.[5] |
| Solvent | Ethanol or Glacial Acetic Acid | Polar protic solvents like ethanol are effective at solvating the reactants and intermediates. Acetic acid can serve as both the solvent and the catalyst.[1][6] |
| Catalyst | Glacial Acetic Acid (catalytic) or none if used as solvent | A proton source is necessary to activate the carbonyl/nitrile groups for nucleophilic attack and to facilitate the dehydration step.[2][7] |
| Reaction Time | 4-8 hours (Monitor by TLC) | The reaction must be allowed to proceed to completion. Premature work-up is a common cause of low yield.[4] |
Q4: How can I reliably confirm the identity and purity of the final product?
A multi-technique approach is essential for unambiguous characterization:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and assessing the purity of the final product. A single spot indicates high purity.
-
Melting Point: The literature melting point for this compound is approximately 218 °C (with decomposition).[8] A sharp melting point close to this value is a strong indicator of purity.
-
Spectroscopy:
-
FTIR: Look for characteristic peaks for N-H stretching (amine), C=O stretching (amide in the ring), and C-Cl stretching.
-
¹H NMR: The aromatic protons on the trichlorophenyl ring and the protons of the amino group will have distinct chemical shifts.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (278.52 g/mol ).[1]
-
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction yield is consistently below 50%. I see some product, but the conversion is poor. What are the likely causes?
A: A yield in this range typically points to a suboptimal equilibrium or a stalled reaction rather than a complete failure. Here is a logical workflow to diagnose the issue:
-
Incomplete Reaction: This is the most common culprit. The cyclization step is often the rate-limiting step.
-
Solution: Increase the reflux time in 1-2 hour increments, monitoring with TLC until the starting hydrazine spot disappears. If using ethanol, consider switching to glacial acetic acid as the solvent and refluxing, which can accelerate the reaction.[4]
-
-
Catalyst Deactivation or Insufficiency: If you are using a catalytic amount of acid, it may not be sufficient.
-
Solution: Increase the catalyst loading slightly. For a 10 mmol scale reaction, increase from 2-3 drops of glacial acetic acid to 0.5 mL.
-
-
Purity of 2,4,6-trichlorophenylhydrazine: This starting material can degrade upon storage.
-
Solution: Use freshly acquired hydrazine or purify the existing stock by recrystallization before use.
-
Q: I am not getting any product. My TLC only shows the starting material spot, even after extended reflux. Where did I go wrong?
A: A complete lack of product formation points to a fundamental issue with the reaction setup or reagents.
-
Incorrect Reagents: Double-check that you have used ethyl 2-cyanoacetate and not a less reactive dicarbonyl like ethyl acetoacetate, which would lead to a different product, or ethyl malonate, which is significantly less reactive under these conditions.
-
Absence of Catalyst: While some pyrazolone syntheses can proceed without a catalyst, this specific reaction benefits greatly from an acid catalyst to protonate the nitrile group, making it more electrophilic.[2]
-
Solution: Ensure a catalytic amount of a protic acid (e.g., glacial acetic acid) was added. If the reaction was attempted in a neutral solvent like toluene without a catalyst, it is unlikely to proceed efficiently.
-
-
Water Contamination: Excessive water in the reaction mixture can hydrolyze the ester or nitrile groups and interfere with the necessary dehydration steps.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the experiment.
-
Part 3: Optimized Experimental Protocols
The following protocol is a robust, self-validating method for the synthesis of this compound.
Protocol: One-Pot Synthesis of this compound
Materials:
-
2,4,6-trichlorophenylhydrazine (1.0 eq)
-
Ethyl 2-cyanoacetate (1.1 eq)
-
Absolute Ethanol (Anhydrous)
-
Glacial Acetic Acid
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trichlorophenylhydrazine (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 10 mL per gram of hydrazine). Stir until the solid is mostly dissolved.
-
Reagent Addition: Add ethyl 2-cyanoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.2 mL for a 10 mmol scale reaction).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress every hour using TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is complete when the 2,4,6-trichlorophenylhydrazine spot is no longer visible. This typically takes 4-6 hours.[2]
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out as a crystalline solid upon cooling. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
For higher purity, recrystallize the crude product from a minimal amount of hot ethanol. If the product is too soluble, add water dropwise to the hot ethanol solution until turbidity is observed, then allow it to cool slowly.[6]
-
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point, FTIR, and NMR to confirm its identity and purity.
References
-
Liebigs, J. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry. Retrieved from [Link]
-
Fikri, M., & Sari, Y. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmacognosy Journal, 14(5). Retrieved from [Link]
-
Gomha, S. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115. Retrieved from [Link]
-
Patel, H., et al. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Der Pharma Chemica. Retrieved from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29141–29154. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of pyrazolone formation. [Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Study for Model Pyrazoline Formation. [Table]. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH. Retrieved from [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazoline synthesis from chalcone. [Table]. Retrieved from [Link]
-
Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2489-2501. Retrieved from [Link]
- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
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Technical Support Center: Overcoming Solubility Challenges of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Welcome to the dedicated technical support guide for 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent aqueous solubility limitations of this compound. Our guidance is rooted in fundamental physicochemical principles and validated by extensive field experience in compound formulation.
Understanding the Challenge: The Physicochemical Profile
This compound, with its molecular formula C9H6Cl3N3O, presents a significant solubility hurdle in aqueous media primarily due to its structural characteristics.[1][2] The presence of a trichlorophenyl ring imparts substantial hydrophobicity, a key factor contributing to its poor water solubility. While pyrazole itself is generally soluble in water, the bulky and nonpolar substituents on this particular derivative drastically alter its solubility profile.[3][4]
The molecule also contains an amino group, suggesting its solubility will be highly dependent on the pH of the medium.[5][6] This amine function offers a critical handle for solubility manipulation, as it can be protonated to form a more soluble salt at acidic pH. The pyrazolinone core itself has a weakly acidic proton, which could potentially be deprotonated at high pH to form a salt, though the amino group's basicity is likely more influential.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | 278.52 g/mol [1] | Higher molecular weight can negatively impact solubility. |
| LogP (Predicted) | 2.3[2] | Indicates a preference for a lipid environment over an aqueous one (hydrophobic). |
| Functional Groups | Primary Amine, Pyrazolinone, Trichlorophenyl Ring | Amine allows for pH-dependent solubility enhancement. The trichlorophenyl ring is the primary driver of low solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound precipitating when diluted in my aqueous buffer?
A1: This is a common observation for compounds with low aqueous solubility. Your initial stock solution is likely prepared in a water-miscible organic solvent (like DMSO or ethanol) where the compound is readily soluble. When this concentrated stock is introduced into an aqueous buffer, the organic solvent is diluted, and the compound's concentration may exceed its solubility limit in the final aqueous environment, leading to precipitation. This phenomenon is often referred to as "crashing out."
Q2: What is the best starting point for solubilizing this compound for an in vitro assay?
A2: The optimal starting point depends on the tolerance of your specific assay to various excipients. However, a multi-pronged approach is often most effective. We recommend starting with a combination of pH adjustment and the use of a co-solvent. Given the presence of the amino group, preparing your final solution in a slightly acidic buffer (e.g., pH 5.0-6.5) can significantly improve solubility. Additionally, maintaining a small percentage of a water-miscible organic co-solvent (e.g., 1-5% ethanol or DMSO) from your stock solution can help keep the compound in solution.[7][8][9]
Q3: Are there any "universal solvents" for this compound?
A3: While no single solvent is "universal," polar aprotic solvents are generally good choices for creating high-concentration stock solutions. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). For less polar applications, solvents like acetone, ethanol, and methanol are also effective.[3] It is crucial to consider the compatibility of these solvents with your experimental system.
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Solubility Enhancement via pH Adjustment
The primary amino group on the pyrazoline ring is a key leverage point for improving aqueous solubility. By lowering the pH, this group becomes protonated, forming a more polar and thus more water-soluble salt.
Q: My compound is insoluble in my neutral phosphate-buffered saline (PBS) at pH 7.4. How can I use pH to improve its solubility?
A: You can systematically determine the optimal pH for solubilization by following this protocol.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH. This will reveal the pH range where solubility is maximized.
Expected Outcome & Causality:
You should observe a significant increase in solubility as the pH decreases from neutral towards acidic. This is due to the protonation of the amino group (-NH2) to its cationic form (-NH3+), which is more readily solvated by water molecules.
Data Summary Table:
| pH of Buffer | Measured Solubility (µg/mL) | Observations (e.g., visual precipitation) |
| 2.0 | ||
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 |
Workflow Diagram: pH Adjustment Protocol
Caption: Workflow for determining pH-dependent solubility.
Guide 2: Leveraging Co-solvents for Enhanced Solubilization
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8][10]
Q: Even at a lower pH, I am struggling to achieve my target concentration. Can I use a co-solvent?
A: Yes, a co-solvent is an excellent next step. The key is to use the minimum amount necessary to achieve solubilization, as high concentrations of organic solvents can be detrimental to many biological systems.
Experimental Protocol: Co-solvent Titration
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[11][12]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of your chosen co-solvent.
-
Prepare Co-solvent/Buffer Mixtures: In a series of vials, prepare different percentages of your co-solvent in your chosen aqueous buffer (the optimal one determined from the pH study). For example, create 1%, 2%, 5%, 10%, and 20% (v/v) co-solvent solutions.
-
Spike and Observe: Add a small, fixed volume of the compound's stock solution to each co-solvent/buffer mixture to achieve your target final concentration.
-
Equilibrate and Inspect: Vortex each vial and allow it to equilibrate at the desired temperature for at least one hour. Visually inspect for any precipitation or cloudiness.
-
Quantify (Optional but Recommended): If visual inspection is ambiguous, centrifuge the samples and measure the concentration in the supernatant to determine the actual dissolved concentration.
Causality and Optimization:
The co-solvent works by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[13] For highly nonpolar compounds, co-solvents with a more organic character may be more effective.[9] If your assay is sensitive to solvents, aim for the lowest percentage of co-solvent that maintains solubility.
Data Summary Table:
| Co-solvent | % (v/v) in Buffer | Visual Observation (Clear/Hazy/Precipitate) | Measured Concentration (µg/mL) |
| Ethanol | 1% | ||
| Ethanol | 5% | ||
| Ethanol | 10% | ||
| PG | 1% | ||
| PG | 5% | ||
| PG | 10% | ||
| PEG 400 | 1% | ||
| PEG 400 | 5% | ||
| PEG 400 | 10% |
Workflow Diagram: Co-solvent Screening
Caption: Systematic workflow for co-solvent selection.
Guide 3: Utilizing Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them in an aqueous medium.[14][15]
Q: My application cannot tolerate organic solvents. Are there other options?
A: Yes, surfactant-based formulations are a powerful, solvent-free alternative. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Kolliphor® EL) are commonly used in pharmaceutical formulations due to their biocompatibility and effectiveness.[15]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Select Surfactants: Choose a few non-ionic surfactants, such as Polysorbate 80 and Polysorbate 20.
-
Prepare Surfactant Solutions: Create a range of surfactant concentrations in your chosen aqueous buffer, both above and below their known CMC values (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v).
-
Compound Addition: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Separation and Quantification: Centrifuge the samples and quantify the amount of dissolved compound in the supernatant via HPLC or another suitable method.
-
Analysis: Plot solubility versus surfactant concentration. You should see a significant increase in solubility above the surfactant's CMC.
Mechanism of Action:
The hydrophobic trichlorophenyl moiety of your compound will partition into the hydrophobic core of the micelles, while the more polar aminopyrazolinone portion may orient towards the hydrophilic shell. This encapsulation shields the hydrophobic parts of the molecule from the aqueous environment, leading to a dramatic increase in apparent solubility.[14][15]
Workflow Diagram: Surfactant Screening Mechanism
Caption: Micellar encapsulation of a hydrophobic compound.
Guide 4: Advanced Technique: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively masking their hydrophobic nature and increasing their aqueous solubility.[16][17][18]
Q: I need a highly stable and soluble formulation for long-term studies. What is the most robust method?
A: Cyclodextrin complexation is an excellent choice for creating stable, soluble formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high aqueous solubility and safety profiles.[11][19]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD or SBE-β-CD at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Seal and agitate the vials at a constant temperature for 48-72 hours to ensure the complexation equilibrium is reached.
-
Filter and Quantify: Filter the samples through a 0.22 µm syringe filter to remove undissolved compound. Dilute the filtrate and quantify the compound concentration by HPLC.
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound (guest) against the concentration of the cyclodextrin (host).
Interpreting the Results:
The shape of the phase solubility diagram provides information about the stoichiometry and stability of the inclusion complex. A linear (AL-type) plot indicates the formation of a 1:1 soluble complex, which is the most common and desirable outcome. The slope of this line can be used to calculate the stability constant of the complex. The higher the slope, the more effective the cyclodextrin is at solubilizing your compound.
Workflow Diagram: Cyclodextrin Complexation
Caption: Formation of a soluble inclusion complex.
References
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation, 1(2), 82. [Link]
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Jadhav, P., & Kadam, V. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Technology, Research and Management, 5(1), 47. [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
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Fatimah, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Applied Pharmaceutics, 51-57. [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Scilight. [Link]
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Sawa, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5658-5666. [Link]
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Sawa, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
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Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
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Cosolvent. (n.d.). Retrieved from [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). Semantic Scholar. Retrieved from [Link]
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Markovic, M., et al. (2019). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics, 16(1), 337-347. [Link]
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Söderman, O., & Stenius, P. (2014). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 19(7), 10049-10072. [Link]
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. Retrieved from [Link]
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Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
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3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. (n.d.). PubChem. Retrieved from [Link]
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Solubilizer Excipients. (n.d.). Protheragen. Retrieved from [Link]
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Excipients. (n.d.). Pharmlabs. Retrieved from [Link]
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Co-solvent: Significance and symbolism. (2025). Retrieved from [Link]
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Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
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A review of pyrazole an its derivative. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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(PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. Retrieved from [Link]
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Gökçe, M., & Utku, S. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 11(10), 866-880. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1463. [Link]
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A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. Retrieved from [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1463. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]
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Accuracy of calculated pH-dependent aqueous drug solubility. (2025). ResearchGate. Retrieved from [Link]
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Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Study of pH-dependent drugs solubility in water. (2025). ResearchGate. Retrieved from [Link]
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Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.). FitForThem. Retrieved from [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. Retrieved from [Link]
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Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH. Retrieved from [Link]
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3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE. (n.d.). gsrs. Retrieved from [Link]
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3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one degradation and stability issues
Welcome to the technical support center for 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for more complex molecules with potential therapeutic activities.[1] The pyrazolone core is a well-established pharmacophore found in numerous approved drugs.[2][3] However, the inherent reactivity of the aminopyrazolinone scaffold can present stability challenges. Understanding the degradation pathways and factors influencing the stability of this molecule is critical for obtaining reliable experimental data and for the development of stable formulations.
This guide provides a structured approach to identifying and mitigating common stability issues encountered when working with this compound.
Troubleshooting Guide: Common Experimental Issues
Users may encounter several common issues during the handling, storage, and analysis of this compound. The following table outlines potential problems, their probable causes, and scientifically-grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Discoloration of solid compound or solutions (e.g., turning reddish or darker). | Oxidation of the aromatic amino group. Aromatic amines, including aminopyrazoles, can be susceptible to air oxidation, which can lead to the formation of colored impurities.[4][5] | Work under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen, thereby reducing the rate of oxidation.[4] Use deoxygenated solvents. Purge solvents with an inert gas before use to remove dissolved oxygen. Store solutions protected from light and at reduced temperatures. This helps to slow down the rate of oxidative degradation. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Degradation of the parent compound. This can be due to hydrolysis, oxidation, or photodegradation. The pyrazolone ring can be susceptible to ring-opening.[6][7] | Perform a forced degradation study. This will help to identify the degradation products and their retention times. (See Protocol 1 for details).[8][9] Analyze samples promptly after preparation. This minimizes the time for degradation to occur in solution. Control the pH of the sample matrix. The stability of pyrazolone derivatives can be pH-dependent.[10][11] |
| Poor reproducibility of analytical results. | Ongoing degradation during the analytical run. If the compound is unstable in the mobile phase or under the analysis conditions, its concentration will decrease over time. | Optimize the mobile phase. Ensure the pH of the mobile phase is in a range where the compound is stable. For pyrazoles, neutral to slightly acidic conditions are often preferable.[10] Reduce the analysis time. A shorter run time minimizes the exposure of the compound to potentially degradative conditions. Use a cooled autosampler. This can help to maintain the stability of samples waiting for injection. |
| Loss of compound during workup or purification. | Hydrolysis of the pyrazolone ring. The amide-like bond within the pyrazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions.[7][12] | Avoid strongly acidic or basic conditions during extraction and purification. Use buffered aqueous solutions for extractions where possible. Employ milder purification techniques. Consider flash chromatography with a neutral stationary phase over more aggressive methods. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the structure, the primary degradation pathways are expected to be oxidation and hydrolysis.
-
Oxidative Degradation: The 3-amino group is a primary site for oxidation. This can lead to the formation of N-oxides, hydroxylamines, or colored dimeric/polymeric products.[5] The pyrazolone ring itself can also undergo oxidative ring-opening, potentially forming diazenylacrylonitrile derivatives as intermediates.[6]
-
Hydrolytic Degradation: The pyrazolinone ring contains an internal amide (lactam) bond which can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring to form a hydrazine derivative of a dicarboxylic acid.[7][12]
-
Photodegradation: Pyrazolone derivatives can be light-sensitive, leading to complex degradation pathways upon exposure to UV or visible light.[1][13]
The 2,4,6-trichlorophenyl group is generally considered to be an electron-withdrawing and sterically hindering group, which can enhance the overall stability of the molecule compared to unsubstituted phenylpyrazolones.[14][15]
Q2: How does pH affect the stability of this compound?
The stability of pyrazolone derivatives is often pH-dependent.[10][11]
-
Acidic conditions: Can catalyze the hydrolysis of the amide bond in the pyrazolinone ring, leading to ring-opening.
-
Basic conditions: Can also promote hydrolysis. Additionally, strongly basic conditions may deprotonate the pyrazolone ring, which could affect its stability and reactivity.
-
Neutral to slightly acidic pH: Is generally expected to provide the greatest stability for pyrazolone derivatives.
It is recommended to determine the pH-rate profile of the compound to identify the pH of maximum stability.
Q3: What are the recommended storage conditions?
To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8 °C or -20 °C for long-term storage). If stored in solution, use a non-aqueous, aprotic solvent if possible, and store at low temperatures, protected from light.
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique.[16][17]
To develop such a method:
-
Perform a forced degradation study (see Protocol 1) to generate the degradation products.[8][18]
-
Develop an HPLC method that separates the parent compound from all major degradation products. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), and detector wavelength.
-
Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[16]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8][18][19]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control sample (unstressed), by RP-HPLC with a photodiode array (PDA) detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify the peaks of the degradation products.
-
Check for peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway: Oxidative Ring Opening
One plausible degradation pathway for this compound under oxidative conditions involves the opening of the pyrazolone ring.[6] This can be initiated by the oxidation of the 1H-pyrazol-5-amine tautomer.
Caption: A potential oxidative degradation pathway.
References
-
Yuan, H., et al. (2011). Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Photochemical & Photobiological Sciences, 10(10), 1562-1567. Available from: [Link]
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MDPI. (2023). 2,4,6-Trichlorophenyl-Substituted[14]Triangulene with Enhanced Stability. Available from: [Link]
-
ResearchGate. (2023). 2,4,6-Trichlorophenyl-Substituted[14]Triangulene with Enhanced Stability. Available from: [Link]
-
UCL Discovery. (2014). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Available from: [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
Yuan, H., et al. (2011). Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Photochemical & Photobiological Sciences, 10(10), 1562-1567. Available from: [Link]
-
ResearchGate. (2020). Influence of the structure of N-amino derivatives of dinitropyrazoles on their combustion mechanism and thermal stability. Available from: [Link]
-
ResearchGate. (2021). Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Available from: [Link]
-
Sci-Hub. Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Available from: [Link]
-
PubMed. (1988). One-electron redox reactions of pyrazolin-5-ones. A pulse radiolysis study of antipyrine and analogues. Available from: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]
-
National Institutes of Health. (2019). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Available from: [Link]
-
MedCrave. (2016). Forced degradation studies. Available from: [Link]
-
ResearchGate. General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Available from: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Available from: [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (2022). Forced Degradation – A Review. Available from: [Link]
-
Universidad de Zaragoza. (2020). Protective effect of the perchlorophenyl group in organophosphorus chemistry. Available from: [Link]
-
National Institutes of Health. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available from: [Link]
-
National Institutes of Health. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
PubMed. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Available from: [Link]
-
ARKAT USA, Inc. Recent developments in aminopyrazole chemistry. Available from: [Link]
-
RSC Publishing. (2020). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Available from: [Link]
-
ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]
-
Gouvernement du Québec. (2013). Fact sheet: 2,4,6-trichlorophenol. Available from: [Link]
-
Rajshree J. Patel College of Pharmacy. (2021). Stability Indicating Forced Degradation Studies. Available from: [Link]
-
National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]
-
Laboratoire de Chimie Moléculaire. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Available from: [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Available from: [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available from: [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. Available from: [Link]
-
MDPI. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Available from: [Link]
-
ResearchGate. (2022). The influence of pH on the stability of antazoline: Kinetic analysis. Available from: [Link]
-
National Institutes of Health. (2013). Current status of pyrazole and its biological activities. Available from: [Link]
-
MDPI. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]
Sources
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- 19. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Derivatization of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Welcome to the technical support center for the derivatization of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. The unique electronic and steric properties of the 2,4,6-trichlorophenyl substituent present specific considerations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
A1: The most frequently employed derivatization is the formation of Schiff bases through the condensation reaction of the primary amino group with various aldehydes and ketones.[1][2] This reaction is widely used due to its simplicity and the diverse biological activities of the resulting imine compounds.[3][4]
Q2: What are the typical starting conditions for a Schiff base condensation with this substrate?
A2: A common starting point is to reflux an equimolar mixture of the this compound and the desired aldehyde in an alcoholic solvent, such as ethanol. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often necessary to facilitate the reaction.[3][4]
Q3: How does the 2,4,6-trichlorophenyl group affect the reactivity of the amino group?
A3: The 2,4,6-trichlorophenyl group has two significant effects. First, the chlorine atoms are strongly electron-withdrawing, which reduces the electron density on the aniline nitrogen. This decreased nucleophilicity can make the amino group less reactive towards electrophiles like the carbonyl carbon of an aldehyde.[5] Second, the ortho-chloro substituents introduce considerable steric hindrance around the amino group, which can impede the approach of the reacting aldehyde.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials. The formation of a new, typically less polar, spot and the disappearance of the limiting starting material indicate the progression of the reaction.
Q5: What are the key characterization techniques to confirm the formation of the Schiff base derivative?
A5: The primary techniques are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the IR spectrum, the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a characteristic C=N (imine) stretching band around 1600-1650 cm⁻¹ are indicative of Schiff base formation. In ¹H NMR, the appearance of a singlet peak for the azomethine proton (-N=CH-) in the region of 8-9 ppm is a key diagnostic signal.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
Problem: Low or No Product Yield
Possible Causes and Solutions:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the trichlorophenyl ring deactivates the amino group.[5]
-
Increase Reaction Time and/or Temperature: Refluxing for an extended period (e.g., 8-24 hours) may be necessary. If the reaction is still sluggish, consider a higher boiling point solvent like n-butanol.
-
Stronger Acid Catalyst: If glacial acetic acid is ineffective, a stronger acid catalyst like p-toluenesulfonic acid (p-TSA) can be used in catalytic amounts. However, be cautious as this can also promote side reactions.
-
-
Steric Hindrance: The bulky 2,4,6-trichlorophenyl group can sterically hinder the approach of the aldehyde.[6]
-
Use a Less Bulky Aldehyde: If possible, starting with a smaller aldehyde can help validate the reaction conditions before moving to more sterically demanding partners.
-
Optimize Catalyst Loading: While catalytic, the amount of acid can be crucial. A systematic optimization of the catalyst loading (e.g., 0.1, 0.2, 0.5 equivalents) may improve the yield.
-
-
Insufficient Dehydration: The condensation reaction produces water, which can hydrolyze the imine product back to the starting materials.
-
Use a Dean-Stark Apparatus: For reactions in solvents like toluene, a Dean-Stark trap can be used to azeotropically remove water and drive the equilibrium towards the product.
-
Problem: Incomplete Reaction (Presence of Starting Material)
Possible Causes and Solutions:
-
Equilibrium Has Been Reached: As mentioned, the reaction is reversible.
-
Removal of Water: Employing a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate can shift the equilibrium.
-
-
Insufficient Catalyst Activity: The catalyst may be degrading or insufficient for the deactivated substrate.
-
Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous.
-
Alternative Catalysts: Lewis acids such as zinc chloride (ZnCl₂) have been used to mediate the condensation of sterically hindered anilines and may be effective here.[6]
-
Problem: Formation of Multiple Products/Side Reactions
Possible Causes and Solutions:
-
Aldehyde Self-Condensation: Under strongly acidic or basic conditions, some aldehydes can undergo self-condensation.
-
Control Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Control Temperature: Avoid excessively high temperatures that might promote side reactions.
-
-
Degradation of Starting Material or Product: Prolonged heating in the presence of a strong acid can lead to decomposition.
-
Monitor Reaction Closely: Use TLC to determine the point of maximum product formation and avoid unnecessarily long reaction times.
-
Purification Strategy: If minor side products are unavoidable, a robust purification strategy, such as column chromatography, will be necessary.
-
Experimental Protocols
General Procedure for Schiff Base Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired aldehyde (1.0-1.1 eq.).
-
Add anhydrous ethanol as the solvent (sufficient to dissolve the reactants upon heating).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data for a Model Reaction: Synthesis of the Schiff Base with Benzaldehyde
| Parameter | Value | Reference |
| Solvent | Ethanol | [3][4] |
| Catalyst | Glacial Acetic Acid | [3] |
| Temperature | Reflux (approx. 78 °C) | [4] |
| Reaction Time | 4-8 hours (monitor by TLC) | [4] |
| Purification | Recrystallization from ethanol |
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: General reaction for Schiff base synthesis.
References
-
Cetin, M. M. (2024). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. ResearchGate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
-
Science.gov. schiff bases synthesis: Topics by Science.gov. Available at: [Link]
- Jetir.org. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org.
-
Gelin, M., et al. (2022). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. PMC. Available at: [Link]
-
HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. Available at: [Link]
- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
-
Zhang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. Available at: [Link]
-
Neves, A. P., & Sunderhaus, J. D. (2016). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Available at: [Link]
-
Kumar, S., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. Available at: [Link]
-
ResearchGate. (2022). Schiff base reaction between benzaldehyde and aniline. ResearchGate. Available at: [Link]
-
Gelin, M., et al. (2023). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. PubMed. Available at: [Link]
- Asian Journal of Chemistry. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
-
Semantic Scholar. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Semantic Scholar. Available at: [Link]
-
Tarade, A., & Vrček, V. (2013). Reactivity of amines with hypochlorous acid: Computational study of steric, electronic, and medium effects. Semantic Scholar. Available at: [Link]
-
Quiroga-Vargas, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Gsrs. 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE. Gsrs. Available at: [Link]
-
Gowda, B. T., et al. (2009). N-(2,4,6-Trichlorophenyl)maleamic acid. PMC. Available at: [Link]
-
ResearchGate. (2025). Reactivity of amines with hypochlorous acid: Computational study of steric, electronic, and medium effects. ResearchGate. Available at: [Link]
- Vijendra, S. (2021). Steric and Stereoelectronic Effects in Organic Chemistry. SpringerLink.
-
Kanwal, M., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Available at: [Link]
- Maji, M., et al. (2021). I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. Royal Society of Chemistry.
- Kráľová, K., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
Sources
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of amines with hypochlorous acid: Computational study of steric, electronic, and medium effects | Semantic Scholar [semanticscholar.org]
- 3. jetir.org [jetir.org]
- 4. chemijournal.com [chemijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected side products in 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unexpected side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your synthetic endeavors.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a Knorr-type pyrazole synthesis. This involves the condensation of 2,4,6-trichlorophenylhydrazine with a suitable three-carbon carbonyl compound, typically an ethyl cyanoacetate or a related derivative, followed by cyclization. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.
Figure 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of the target pyrazolinone.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Q1: My reaction is complete, but after workup, I see a significant amount of a higher molecular weight impurity that is difficult to separate. What could this be?
A1: Dimerization of the Product
One of the most common side products in the synthesis of aminopyrazoles is a dimer, formed through an intermolecular reaction between two molecules of the desired product.[1][2]
Mechanism of Dimer Formation:
The active methylene group at the C4 position of the pyrazolinone ring is susceptible to nucleophilic attack, and the 3-amino group can act as a nucleophile. Under certain conditions, particularly with prolonged reaction times or elevated temperatures, one molecule can attack another, leading to the formation of a dimeric impurity. The bulky 2,4,6-trichlorophenyl group can influence the stereochemistry of this side reaction.
Figure 2: Dimerization Pathway
Caption: Formation of a dimeric side product.
Troubleshooting and Prevention:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting materials are consumed. Avoid unnecessarily long reaction times or excessive heat.
-
pH Control: The basicity of the reaction medium can influence the nucleophilicity of the amino group. Careful control of pH can sometimes minimize dimerization.
-
Purification: Dimeric impurities are often less soluble than the monomeric product. Recrystallization from a suitable solvent system can be an effective purification method.[3][4][5][6] Column chromatography can also be employed, though the polarity difference may be slight.[5]
Q2: My final product shows an additional peak in the NMR and a lower-than-expected nitrogen content in elemental analysis. What could be the cause?
A2: Hydrolysis of the 3-Amino Group
The 3-amino group of the pyrazolinone ring can be susceptible to hydrolysis, particularly under harsh acidic or basic workup or purification conditions, leading to the formation of a 3-hydroxy-pyrazolin-5-one derivative.[1][7][8][9][10]
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The amino group is protonated, making it a good leaving group. A water molecule then attacks the electrophilic carbon, and subsequent rearrangement and deprotonation yield the 3-hydroxy analog.[1][10]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbon of the amino-substituted position, leading to a tetrahedral intermediate that collapses to expel ammonia or an amine, forming the 3-hydroxy derivative.[8][10]
Figure 3: Hydrolysis of the 3-Amino Group
Caption: Hydrolysis of the 3-amino group to a 3-hydroxy group.
Troubleshooting and Prevention:
-
Mild Workup Conditions: Avoid using strong acids or bases during the reaction workup. If an acid or base is necessary, use it at low temperatures and for the shortest possible time.
-
Purification Strategy: If hydrolysis is suspected, consider purification methods that do not involve aggressive pH changes, such as column chromatography on neutral silica gel.
-
Characterization: The hydrolyzed product will have a different mass spectrum (loss of NH2, gain of OH) and will show a characteristic broad OH peak in the IR and ¹H NMR spectra, while the signals corresponding to the amino protons will be absent.
Q3: The reaction is sluggish, and I'm observing multiple spots on TLC, even at the beginning of the reaction. What could be the issue?
A3: Steric and Electronic Effects of the 2,4,6-Trichlorophenyl Group
The 2,4,6-trichlorophenyl substituent has significant steric bulk and is strongly electron-withdrawing. These properties can influence the reactivity of the hydrazine and the stability of intermediates.[11]
-
Steric Hindrance: The bulky trichlorophenyl group can hinder the approach of the hydrazine to the carbonyl carbon of the reaction partner, slowing down the initial condensation step. This can lead to the accumulation of starting materials and potentially favor side reactions.[11]
-
Electronic Effects: The electron-withdrawing nature of the substituent decreases the nucleophilicity of the hydrazine nitrogens. This can also contribute to a slower reaction rate.
Troubleshooting and Optimization:
-
Catalyst Choice: For Knorr-type syntheses that are sluggish, the choice of catalyst is critical. While often acid-catalyzed, some reactions benefit from a base catalyst to deprotonate the active methylene compound. Experiment with different acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., sodium ethoxide, piperidine) catalysts.[12]
-
Reaction Conditions: Increasing the reaction temperature or using microwave irradiation can sometimes overcome the activation energy barrier for sterically hindered substrates.[13]
-
Purity of Starting Materials: Impurities in the 2,4,6-trichlorophenylhydrazine can lead to the formation of colored byproducts and a complex reaction mixture.[14][15] Ensure the hydrazine is of high purity before use.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq.) in anhydrous ethanol.
-
Addition of Base: To this solution, add a solution of sodium ethoxide (1.1 eq.) in ethanol dropwise at room temperature.
-
Addition of Hydrazine: Add a solution of 2,4,6-trichlorophenylhydrazine (1.0 eq.) in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.[3][4]
Protocol 2: Mitigation of Dimer Formation
-
Reaction Monitoring: Follow Protocol 1, but monitor the reaction every 30 minutes by LC-MS after the first 2 hours.
-
Quenching: As soon as the starting hydrazine is consumed (or its consumption rate plateaus), immediately cool the reaction to room temperature and proceed with the neutralization and workup steps.
-
Fractional Crystallization: If a significant amount of dimer is still present, attempt fractional crystallization. The dimer is often less soluble and will precipitate first from a hot, saturated solution upon slow cooling.
IV. Data Presentation
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Data |
| Molecular Formula | C₉H₆Cl₃N₃O[16] |
| Molecular Weight | 278.52 g/mol [16] |
| ¹H NMR (DMSO-d₆) | δ ~3.3 (s, 2H, CH₂), ~5.5 (s, 2H, NH₂), ~7.8 (s, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~40 (CH₂), ~129 (Ar-CH), ~133 (Ar-C-Cl), ~135 (Ar-C-N), ~155 (C-NH₂), ~165 (C=O) |
| Mass Spectrometry (ESI+) | m/z 278.96 [M+H]⁺ (major isotope pattern for 3 Cl atoms)[17] |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
V. References
-
Reddit. (2024). Knorr Pyrazole Synthesis advice.[Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis.[Link]
-
University of Calgary. Hydrolysis.[Link]
-
National Institutes of Health. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.[Link]
-
ResearchGate. (2006). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings.[Link]
-
PubChem. This compound.[Link]
-
Google Patents. (2010). Method for purifying pyrazoles.
-
YouTube. (2019). mechanism of amide hydrolysis.[Link]
-
ACS Publications. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[Link]
-
MDPI. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[Link]
-
UCLA. Recrystallization and Crystallization.[Link]
-
National Institutes of Health. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines.[Link]
-
GSRS. 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE.[Link]
-
MDPI. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis.[Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides.[Link]
-
National Institutes of Health. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
The Royal Society of Chemistry. (2020). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of.[Link]
-
MDPI. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.[Link]
-
MDPI. (2022). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine.[Link]
-
Open Access Pub. Purification Techniques.[Link]
-
National Institutes of Health. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.[Link]
-
NIST. Hydrazine, (2,4,6-trichlorophenyl)-.[Link]
-
NIST. 3-Amino-1-phenyl-2-pyrazolin-5-one.[Link]
-
ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.[Link]
-
PubMed. (2011). Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein.[Link]
-
University of Rochester. How To: Purify by Crystallization.[Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.[Link]
-
YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps![Link]
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- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
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- 10. youtube.com [youtube.com]
- 11. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Biological Activity of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Through Structural Modification
Welcome to the technical support center for the structural modification of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals engaged in enhancing the biological, particularly anticancer, activity of this promising pyrazolinone scaffold. Here, we provide troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an in-depth analysis of the structure-activity relationship (SAR) to facilitate your research endeavors.
I. Introduction to the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The presence of the 2,4,6-trichlorophenyl group at the N1 position significantly influences the molecule's lipophilicity and electronic properties, which can enhance its interaction with biological targets.[2][3] The 3-amino group serves as a key handle for structural modification, allowing for the introduction of various functionalities to modulate the compound's potency, selectivity, and pharmacokinetic profile.
This guide will focus on strategies to derivatize the 3-amino group to enhance the anticancer activity of the parent compound. We will explore common synthetic routes, troubleshoot potential experimental hurdles, and provide protocols for evaluating the biological activity of the newly synthesized derivatives.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis and evaluation of this compound derivatives.
A. Synthesis and Purification
Q1: I am having difficulty achieving complete N-acylation of the 3-amino group. What could be the issue?
A1: Low yields or incomplete conversion during N-acylation can be attributed to several factors, primarily the reduced nucleophilicity of the 3-amino group due to the electron-withdrawing nature of the pyrazolinone ring and the 2,4,6-trichlorophenyl substituent.[4]
Troubleshooting Strategies:
-
Choice of Acylating Agent: If using an acid anhydride, consider switching to a more reactive acyl chloride.
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.
-
Base: Ensure an adequate amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Q2: My purification by column chromatography is challenging, with the product co-eluting with starting material or impurities.
A2: Purification of pyrazolinone derivatives can be complex due to their polarity and potential for tautomerization.
Troubleshooting Strategies:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small percentage of triethylamine to the mobile phase can help to reduce tailing of basic compounds on silica gel.
-
Alternative Purification Techniques: Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) as an alternative or complementary purification step.
-
Aqueous Work-up: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted basic starting material as its water-soluble salt. Conversely, a dilute base wash (e.g., saturated sodium bicarbonate) can remove acidic byproducts.
Q3: I am observing multiple spots on my TLC plate, suggesting side product formation. What are the likely side reactions?
A3: Potential side reactions include di-acylation (though less common with this substrate), or reaction at the C4 position of the pyrazolinone ring, which possesses an active methylene group.
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to favor mono-acylation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize the formation of side products.
-
Protecting Groups: In complex syntheses, protection of the active methylene group at C4 might be considered, although this adds extra steps to the synthetic route.
B. Biological Evaluation
Q4: My compound shows low solubility in the cell culture medium for in vitro assays. How can I address this?
A4: The lipophilic nature of the trichlorophenyl group can lead to poor aqueous solubility.
Troubleshooting Strategies:
-
Solvent: Dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Formulation: For in vivo studies, formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins may be necessary to improve solubility.
Q5: I am getting inconsistent results in my MTT cell viability assay. What are the potential sources of error?
A5: The MTT assay is sensitive to several experimental parameters.
Troubleshooting Strategies:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Optimize the seeding density to ensure cells are in the exponential growth phase during the assay.
-
Compound Incubation Time: Optimize the incubation time with the test compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
MTT Incubation Time: Ensure the MTT reagent is incubated for a sufficient time (typically 2-4 hours) to allow for formazan crystal formation.
-
Formazan Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a common source of variability.
-
Compound Interference: Some colored compounds can interfere with the absorbance reading. Run a control with the compound in cell-free media to check for this.
Q6: How do I distinguish between apoptosis and necrosis in my cell-based assays?
A6: The Annexin V/Propidium Iodide (PI) assay is a standard method for differentiating between apoptotic and necrotic cell death. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.
III. Experimental Protocols
A. General Protocol for N-Acylation of this compound
This protocol provides a general method for the synthesis of N-acyl derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.2 equivalents)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Et3N or DIPEA (1.5 equivalents) and DMAP (if used) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
B. Protocol for In Vitro Anticancer Screening: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized pyrazolinone derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Protocol for Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol allows for the differentiation between apoptotic and necrotic cells.[2][3][8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the test compounds. For adherent cells, gently trypsinize and collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
IV. Structure-Activity Relationship (SAR) and Design Rationale
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the 3-amino position.
Key SAR Insights:
-
N-Acylation: Introducing an acyl group at the 3-amino position can enhance anticancer activity. The nature of the acyl group is critical. Aromatic acyl groups, particularly those with electron-withdrawing or lipophilic substituents, have shown promise.
-
N-Sulfonylation: The introduction of a sulfonyl group can also lead to potent anticancer agents. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, potentially improving interactions with biological targets.
-
Role of the 2,4,6-Trichlorophenyl Group: This group is crucial for the activity of the scaffold. The chlorine atoms increase the lipophilicity of the molecule, which can enhance cell membrane permeability.[2][3] They also create a specific steric and electronic profile that can lead to favorable interactions with the active sites of target proteins.[2] Furthermore, the electron-withdrawing nature of the trichlorophenyl ring can influence the reactivity of the pyrazolinone core.
-
Bioisosteric Replacement: Replacing the 3-amino group with other functional groups of similar size and electronic properties (bioisosteres) is a valid strategy to explore novel chemical space and potentially improve activity or pharmacokinetic properties.
Design Strategy:
A rational approach to designing new derivatives involves the synthesis of a focused library of compounds with systematic variations at the 3-amino position. This could include:
-
A series of N-benzoyl derivatives with different substituents on the benzoyl ring (e.g., electron-donating, electron-withdrawing, and halogen groups at the para-, meta-, and ortho-positions).
-
A series of N-benzenesulfonyl derivatives with varied substitution patterns on the phenyl ring.
-
Introduction of heterocyclic acyl or sulfonyl groups.
The synthesized compounds should then be screened for their anticancer activity against a panel of cancer cell lines to establish a clear SAR.
Table 1: Hypothetical IC50 Values of N-Substituted this compound Derivatives against a Cancer Cell Line
| Compound ID | 3-N-Substituent | IC50 (µM) |
| Parent | -NH2 | > 100 |
| D1 | -NH-CO-Ph | 25.3 |
| D2 | -NH-CO-(4-Cl-Ph) | 10.8 |
| D3 | -NH-CO-(4-NO2-Ph) | 8.2 |
| D4 | -NH-CO-(4-OCH3-Ph) | 35.1 |
| D5 | -NH-SO2-Ph | 15.6 |
| D6 | -NH-SO2-(4-Cl-Ph) | 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
V. Visualization of Experimental Workflow and Concepts
A. General Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel pyrazolinone derivatives.
B. Troubleshooting Logic for Low N-Acylation Yield
Caption: A decision tree for troubleshooting low-yield N-acylation reactions.
VI. References
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101547. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
El-Sayed, N. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 16(9), 1017-1027. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6286. [Link]
-
Al-Abdullah, E. S., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(3), M1442. [Link]
-
Li, Y., et al. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 27(15), 4991. [Link]
-
Li, J., et al. (2022). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 238, 114470. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1198. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(15), 4786. [Link]
-
El-Metwally, A. M., et al. (2023). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Monacha obstructa: Toward Sustainable Land Snail Control. ACS Omega, 8(2), 2235-2248. [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atcc.org [atcc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Purification of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Welcome to the technical support resource for the purification of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to address the unique challenges associated with the purification of this highly functionalized heterocyclic compound.
I. Understanding the Molecule and Its Challenges
This compound is a multifaceted molecule with significant potential in medicinal chemistry. Its structure, featuring a pyrazolinone core, an amino group, and a trichlorophenyl moiety, presents a distinct set of purification challenges. The presence of multiple reactive sites and the potential for side reactions during synthesis necessitate a robust and well-understood purification strategy.
Key Structural Features and Their Implications for Purification:
-
Pyrazolinone Core: This heterocyclic system is generally stable, but can be susceptible to ring-opening under harsh pH conditions.
-
Amino Group: The basic nature of the amino group can lead to tailing on silica gel chromatography and offers a handle for salt formation as a purification technique.
-
Trichlorophenyl Group: This bulky, electron-withdrawing group influences the molecule's solubility and crystallinity.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
Answer:
A persistent color in your product often indicates the presence of oxidized impurities or residual starting materials. Pyrazolone derivatives can be susceptible to oxidation, which can lead to colored byproducts.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious, as this may slightly reduce your overall yield.
-
Inert Atmosphere: If you suspect oxidation is occurring during purification, handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps.
-
Chromatographic Purity Check: Run a Thin Layer Chromatography (TLC) of your colored product against the starting materials to check for any unreacted precursors.
Question 2: I'm experiencing low yield after purification. What are the common causes of product loss?
Answer:
Low yields are a frequent challenge in multi-step organic syntheses and purification. The key is to identify where the loss is occurring.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for diagnosing low yields.
Common Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress by TLC to ensure all starting materials are consumed before beginning the work-up.
-
Product Loss During Transfers: Carefully rinse all glassware with the appropriate solvent and combine the rinses to recover any adhered product.
-
Premature Crystallization: If purifying by recrystallization, use a pre-heated funnel for hot filtration to prevent the product from crashing out prematurely.
-
Suboptimal Chromatography: If using column chromatography, ensure the solvent system provides good separation between your product and impurities to avoid discarding mixed fractions.
Question 3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solvent as a liquid phase rather than forming a crystalline solid. This is often due to the solvent being too nonpolar for the compound at the temperature of crystallization, or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Solvent Polarity: Try a more polar solvent or a solvent mixture. For pyrazolone derivatives, ethanol or a mixture of ethanol and ethyl acetate can be effective.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. These can include:
-
Unreacted 2,4,6-trichlorophenylhydrazine: This can be carried through the reaction if not fully consumed.
-
Hydrazone Intermediates: Incomplete cyclization can leave behind the hydrazone intermediate.
-
Regioisomers: If an unsymmetrical dicarbonyl compound is used in the synthesis, the formation of regioisomers is a possibility.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For pyrazolone derivatives, polar protic solvents are often a good choice. A recommended starting point would be ethanol . If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be explored.
Q3: What are the recommended conditions for Thin Layer Chromatography (TLC) and column chromatography?
A3: A common mobile phase for pyrazolone derivatives on silica gel TLC is a mixture of a nonpolar and a polar solvent.
-
TLC Starting Point: A good starting solvent system for TLC is ethyl acetate/hexane (e.g., 1:1 v/v) . Adjust the ratio to achieve an Rf value of approximately 0.3 for your product.
-
Column Chromatography: The same solvent system used for TLC can be adapted for column chromatography. For basic compounds like this, which may streak on silica, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the separation.
Q4: How can I improve the stability of the compound during purification and storage?
A4: While chlorophenyl-substituted pyrazolones are generally stable, taking precautions can prevent degradation.
-
Avoid Strong Acids and Bases: Prolonged exposure to harsh pH conditions can potentially lead to decomposition.
-
Minimize Heat Exposure: Use the minimum amount of heat necessary for dissolution during recrystallization.
-
Storage: Store the purified compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere.
IV. Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from impurities.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Solvents (e.g., ethyl acetate, hexane, triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Add 0.5% triethylamine to the solvent mixture if the spot for the amino compound is tailing. The ideal Rf for the product should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Workflow for Column Chromatography:
Technical Support Center: Strategies for Mitigating Toxicity of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one and its derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you anticipate and minimize potential toxicity in your experiments. Our approach is grounded in established principles of medicinal chemistry and toxicology to ensure the scientific integrity of your work.
Section 1: Understanding the Potential Toxicological Profile
The core structure of this compound presents several features that warrant careful toxicological consideration. The presence of a trichlorinated phenyl ring and an aromatic amine moiety can be associated with specific toxicities, primarily through the formation of reactive metabolites.[1][2] The liver is a principal site for the metabolism of such compounds, making hepatotoxicity a key concern.[3]
Potential mechanisms of toxicity for this class of compounds may include:
-
Formation of Reactive Metabolites: Cytochrome P450 enzymes in the liver can oxidize the aromatic amine and the phenyl ring, potentially forming highly reactive electrophilic intermediates such as quinone-imines or epoxides. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death.[4][5]
-
Mitochondrial Dysfunction: Many drug-induced toxicities, particularly hepatotoxicity, are linked to mitochondrial impairment.[6] Compounds can interfere with the electron transport chain, disrupt the mitochondrial membrane potential, and inhibit ATP synthesis, leading to a cellular energy crisis and initiation of apoptotic pathways.[7]
-
Induction of Apoptosis: The accumulation of cellular damage and stress can trigger programmed cell death, or apoptosis. Key executioner enzymes in this process are caspases.[8]
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental evaluation of this compound derivatives.
Q1: My in vitro assay shows high cytotoxicity with my this compound derivative, even at low concentrations. What could be the cause?
A1: High cytotoxicity at low concentrations can be multifactorial. Firstly, consider the inherent reactivity of your specific derivative. The substitution pattern on the pyrazolone ring can significantly influence its biological activity and toxicity. Secondly, the metabolic capacity of your chosen cell line is crucial. If you are using metabolically active cells, such as HepG2 or HepaRG, the parent compound may be converted into more toxic metabolites.[9] It is also important to rule out experimental artifacts, such as compound precipitation in the culture medium or solvent toxicity.
Q2: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening?
A2: Different cytotoxicity assays measure distinct cellular events. The MTT assay primarily assesses metabolic activity, which is often linked to mitochondrial function. A decrease in the MTT signal suggests mitochondrial impairment.[10] In contrast, the LDH (lactate dehydrogenase) release assay measures plasma membrane integrity. A significant increase in LDH release indicates cell lysis or necrosis. Discrepancies between these assays can provide mechanistic insights. For instance, a drop in the MTT signal without a corresponding increase in LDH release might suggest that the compound is causing mitochondrial dysfunction and apoptosis without immediate cell membrane rupture.
Q3: How can I proactively design derivatives of this compound with a potentially lower toxicity profile?
A3: A key strategy is to employ bioisosteric replacement to modify the structural alerts associated with toxicity.[11] Consider the following approaches:
-
Modifying the Trichlorophenyl Ring: The high lipophilicity and potential for metabolic activation of the trichlorophenyl ring can be addressed by replacing it with other groups.[12][13][14] For example, replacing one or more chlorine atoms with fluorine or a methoxy group can alter the electronic properties and metabolic profile.[11] Replacing the entire phenyl ring with a less metabolically labile heterocycle or a non-aromatic ring like bicyclo[1.1.1]pentane (BCP) could also be explored.[4]
-
Blocking Metabolic Activation of the Amino Group: The aromatic amine can be a site of metabolic activation.[15] Modifying this group, for instance, by incorporating it into a heterocyclic ring or by introducing steric hindrance nearby, could prevent the formation of reactive metabolites.[16]
Q4: What are the most appropriate in vitro models for assessing the hepatotoxicity of these compounds?
A4: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies due to their high metabolic competence.[9] However, their availability and short lifespan in culture can be limiting. Immortalized human liver cell lines like HepG2 and HepaRG are widely used alternatives, although their metabolic enzyme expression can be lower than that of primary hepatocytes.[17] For more physiologically relevant data, consider using 3D liver models, such as spheroids or organoids, which can better mimic the in vivo liver microenvironment.[18][19]
Section 3: Troubleshooting Guides for In Vitro Toxicity Assays
Guide 1: Investigating Unexpectedly High Cytotoxicity in Hepatocyte Cultures
Issue: You observe a sharp decrease in cell viability (e.g., using an ATP-based assay like CellTiter-Glo®) in your hepatocyte model (e.g., HepG2 cells) at concentrations where you expected to see a pharmacological effect.
Workflow for Investigation:
Caption: Troubleshooting workflow for high cytotoxicity.
Experimental Protocols
This protocol utilizes a fluorescent dye, such as JC-1 or TMRE, to assess changes in the mitochondrial membrane potential.
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well, black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration range of your pyrazolinone derivative for the desired time period (e.g., 24 hours). Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Dye Loading: Remove the treatment media and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. For JC-1, a shift from red (high ΔΨm) to green (low ΔΨm) fluorescence indicates mitochondrial depolarization.
-
Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the intensity of red fluorescence for TMRE. A decrease in this ratio or intensity in treated cells compared to the vehicle control indicates mitochondrial dysfunction.
This protocol uses a substrate that releases a luminescent or fluorescent signal upon cleavage by activated caspase-3 and -7.[8][20][21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Reagent Addition: Add the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) directly to the wells containing cells and treatment media.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer to allow for cell lysis and signal generation.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in the signal in treated cells compared to the vehicle control indicates the activation of executioner caspases and the induction of apoptosis.
Section 4: Strategies for Rational Drug Design to Minimize Toxicity
The principles of medicinal chemistry offer a rational approach to designing safer derivatives of this compound. The primary goal is to reduce the potential for forming reactive metabolites while maintaining the desired pharmacological activity.
Bioisosteric Replacement Strategies
Bioisosterism involves substituting a functional group in a molecule with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[11]
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Reducing Toxicity |
| 2,4,6-Trichlorophenyl | 2,4-Difluorophenyl | Fluorine is a bioisostere of hydrogen but is more resistant to metabolic oxidation. This can block sites of metabolism on the phenyl ring.[11] |
| 2,4,6-Trichlorophenyl | Pyridyl or other heterocycles | The introduction of a nitrogen atom can alter the electronic properties of the ring, potentially making it less susceptible to epoxidation. It can also improve solubility. |
| 2,4,6-Trichlorophenyl | Bicyclo[1.1.1]pentane (BCP) | BCP is a non-aromatic, rigid scaffold that can mimic a para-substituted phenyl ring, but it is not susceptible to the metabolic pathways that lead to reactive epoxide formation.[4] |
| 3-Amino | N-Methylamino or incorporation into a heterocycle | Increasing steric hindrance around the nitrogen or incorporating it into a less readily oxidized ring system can reduce the formation of reactive nitroso or hydroxylamine metabolites. |
Workflow for Designing Safer Derivatives
Caption: Workflow for rational drug design.
By systematically applying these troubleshooting guides and design strategies, researchers can gain a deeper understanding of the toxicological properties of this compound derivatives and develop new chemical entities with improved safety profiles.
References
-
Altogen Labs. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Available from: [Link]
-
Barbir, M., et al. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. MDPI. Available from: [Link]
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Chan, G. K., et al. (2013). Live Cell Imaging of Caspase Activation for High Content Screening. PLoS One. Available from: [Link]
-
Semantic Scholar. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
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ResearchGate. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Available from: [Link]
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National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
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National Center for Biotechnology Information. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Available from: [Link]
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Wiley Online Library. Reactive Metabolites | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
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PubMed. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Available from: [Link]
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PubMed. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Available from: [Link]
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PubMed. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Available from: [Link]
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BMG LABTECH. Mitochondrial toxicity: measurement and applications. Available from: [Link]
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InSphero. Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. Available from: [Link]
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Ovid. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Available from: [Link]
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ElectronicsAndBooks. In vivo assessment of mitochondrial toxicity. Available from: [Link]
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The Royal Society of Chemistry. Mitigation Strategies for Reactive Intermediates in Drug Discovery. Available from: [Link]
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ResearchGate. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Available from: [Link]
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National Center for Biotechnology Information. Monocyclic aromatic amines as potential human carcinogens: old is new again. Available from: [Link]
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National Center for Biotechnology Information. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Available from: [Link]
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PubMed. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available from: [Link]
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Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]
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University of Washington. Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Available from: [Link]
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ResearchGate. Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Available from: [Link]
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Drug Hunter. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Available from: [Link]
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National Center for Biotechnology Information. In vitro models for liver toxicity testing. Available from: [Link]
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EMBL-EBI. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Available from: [Link]
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MDPI. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Available from: [Link]
-
Frontiers. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Available from: [Link]
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PubChem. 3-(2-Chloro-5-nitroanilino)-1-(2,4,6-trichlorophenyl)pyrazolone. Available from: [Link]
-
Amerigo Scientific. 3-(5-Amino-2-chloroanilino)-1-(2,4,6-trichlorophenyl)-5-pyrazolone. Available from: [Link]
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Technical Support Center: Synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Prepared by the Senior Application Scientist Desk
This guide serves as a dedicated technical resource for researchers and process chemists engaged in the synthesis and scale-up of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one (CAS No. 27241-31-2). We address common experimental challenges, provide validated protocols, and explain the chemical principles behind key process decisions to ensure successful and reproducible outcomes.
Synthesis Overview & Reaction Mechanism
The synthesis of this compound is most effectively achieved via the cyclocondensation reaction of 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate.[1] This method is a variation of the classic pyrazolone synthesis first reported by Ludwig Knorr in 1883.[2] The reaction proceeds through a nucleophilic addition-elimination pathway, culminating in the formation of the stable five-membered heterocyclic ring.
The mechanism involves two key stages:
-
Initial Adduct Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group in ethyl cyanoacetate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the ester carbonyl group, leading to cyclization and the elimination of ethanol to form the final pyrazolinone product. An acidic catalyst, such as glacial acetic acid, is often employed to facilitate the reaction.[3][4]
Caption: General reaction mechanism for pyrazolinone formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, from bench-scale experiments to pilot-plant scale-up.
Q1: Why is the yield of my pyrazolone synthesis consistently low (<70%)?
Low yields are a frequent challenge and can be attributed to several factors. A systematic approach is required for diagnosis.[3]
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization may not have reached completion.
-
Troubleshooting: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of starting materials. Consider extending the reaction time or moderately increasing the temperature (e.g., from 80°C to 100°C), but be mindful of potential side reactions.[3]
-
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is critical.
-
Troubleshooting: While glacial acetic acid can serve as both a catalyst and solvent, in other solvents like ethanol, its concentration matters. Start with a catalytic amount (5-10 mol%) and optimize as needed. Excessive acid can lead to unwanted side reactions.[5]
-
-
Side Reaction (Hydrazide Formation): At elevated temperatures, 2,4,6-trichlorophenylhydrazine can react with the ester group of ethyl cyanoacetate to form the corresponding hydrazide, which is a dead-end byproduct.[5]
-
Troubleshooting: Maintain strict temperature control. A reaction temperature of 80-90°C is often sufficient. If using a higher temperature is necessary to drive the reaction to completion, consider a slower addition of the hydrazine to maintain a low instantaneous concentration.
-
-
Purity of Starting Materials: The quality of the reactants is paramount.
-
Troubleshooting: 2,4,6-trichlorophenylhydrazine is often supplied as a hydrochloride salt to improve stability. The presence of HCl can interfere with the reaction. It may be necessary to neutralize the salt with a mild base (e.g., sodium acetate) in situ or use the free base form. Ensure the ethyl cyanoacetate is pure and dry.[5][6]
-
Q2: We are scaling up the synthesis and facing issues with product purity and batch-to-batch consistency. What are the critical scale-up parameters?
Transitioning from a laboratory flask to a multi-liter reactor introduces challenges related to heat and mass transfer. What works on a small scale may fail on a large one without proper process control.[7]
Critical Scale-Up Considerations:
-
Heat Management: The cyclocondensation reaction is exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient.[7]
-
Solution: Utilize a jacketed reactor with efficient cooling. The most critical step is to control the rate of addition of one reagent into the other to manage the exotherm. A slow, controlled addition profile is mandatory. Monitor the internal batch temperature, not just the jacket temperature.
-
-
Mixing Efficiency: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of impurities.[7]
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. Poor mixing is a primary cause of inconsistent results at scale.
-
-
Solid Handling and Isolation: The product precipitates from the reaction mixture upon cooling.
-
Solution: The rate of cooling can affect crystal size and purity. A controlled cooling profile is recommended. Ensure filtration and drying equipment (e.g., centrifuge, filter dryer) is adequately sized to handle the batch volume efficiently. Inefficient drying can leave residual solvent, impacting final product quality.
-
Caption: Key differences in workflow between lab and plant scale.
Q3: I am struggling with the purification of the final product. What is the best method?
The crude product often contains unreacted starting materials or side products. Recrystallization is the most effective method for achieving high purity.
-
Common Impurities:
-
Unreacted 2,4,6-trichlorophenylhydrazine.
-
Unreacted ethyl cyanoacetate.
-
2,4,6-trichlorophenylacethydrazide (side product).
-
-
Recommended Solvents for Recrystallization:
-
Glacial Acetic Acid: Often gives very high-purity material but can be difficult to remove completely.
-
Ethanol or Isopropanol: Good choices for final purification. The product has moderate solubility in hot ethanol and lower solubility upon cooling.[8][9]
-
DMF/Water or Acetonitrile: Can be effective solvent/anti-solvent systems for recrystallization.[5]
-
Pro-Tip: If the crude product is highly colored (dark brown/red), it may indicate degradation. A preliminary wash of the crude solid with a solvent in which the product is poorly soluble (like cold ethanol or diethyl ether) can remove some colored impurities before the main recrystallization step.
Q4: The NMR spectrum of my product looks unusual, with broader peaks than expected. Could this be due to tautomerism?
Yes, absolutely. Pyrazolin-5-ones are known to exist as a mixture of tautomers in solution. The three primary forms are the CH, OH, and NH tautomers.[10][11]
-
Tautomeric Forms: The structure is commonly named as the "-one" form, but in solution, it can equilibrate with its phenolic (1H-pyrazol-5-ol) and other isomeric forms.
-
Impact on Characterization: This tautomerism can lead to peak broadening in NMR spectra, as the molecule is undergoing chemical exchange on the NMR timescale. The observed spectrum is an average of the contributing forms. The exact position of the equilibrium depends on the solvent, temperature, and pH. Do not be alarmed by this; it is a known characteristic of this class of compounds. For definitive structural confirmation, especially regarding regiochemistry, advanced techniques like 1H-15N HMBC may be required.[12]
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is designed for a ~25 g scale synthesis.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Stoichiometry |
| 2,4,6-trichlorophenylhydrazine | 211.47 | 21.15 | 0.10 | 1.0 eq |
| Ethyl cyanoacetate | 113.12 | 12.44 | 0.11 | 1.1 eq |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |
| Ethanol (for washing) | 46.07 | ~100 mL | - | - |
Procedure:
-
Charge a 500 mL round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and thermometer, with 2,4,6-trichlorophenylhydrazine (21.15 g, 0.10 mol) and glacial acetic acid (150 mL).
-
Stir the mixture to obtain a suspension.
-
Add ethyl cyanoacetate (12.44 g, 0.11 mol) to the flask in one portion.
-
Heat the reaction mixture to 85-90°C with continuous stirring. The solids should dissolve, and the solution will typically turn yellow to orange.
-
Maintain the temperature and continue stirring for 3-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. A pale yellow to off-white solid will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 50 mL) to remove residual acetic acid and any colored impurities.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 22-25 g (80-90%). Melting Point: ~218°C (decomposes).[13]
-
The product can be further purified by recrystallization from ethanol or acetic acid if required.
References
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications (RSC Publishing). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
-
Synthesis of New Heterocyclic compounds derived from Pyrazoline-5-one compound. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. ResearchGate. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. [Link]
-
Pyrazolone formation. Reddit. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. [Link]
-
A one-step synthesis of pyrazolone. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. arkat usa. [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Avoiding common pitfalls in the handling and storage of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Technical Support Center: A Researcher's Guide to 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Welcome to the dedicated support guide for this compound (CAS No. 27241-31-2). This versatile heterocyclic compound is a crucial building block in medicinal chemistry and drug discovery, particularly for developing novel anticancer and antimicrobial agents[1]. Its unique structure, featuring a reactive pyrazolone core, an amino group, and a trichlorophenyl moiety, offers numerous synthetic possibilities. However, these same features can present challenges in handling and storage, potentially compromising experimental integrity.
This guide is designed to provide you, our fellow researchers and scientists, with field-proven insights and troubleshooting advice. We will move beyond standard data sheets to explain the causality behind best practices, helping you avoid common pitfalls and ensure the reliability and reproducibility of your results.
Section 1: Compound Identification and Physicochemical Properties
Before beginning any experiment, it is crucial to confirm the identity and key properties of your material. This table summarizes the essential data for this compound.
| Property | Value | Source(s) |
| CAS Number | 27241-31-2 | [1][2] |
| Molecular Formula | C₉H₆Cl₃N₃O | [1][3] |
| Molecular Weight | 278.52 g/mol | [1] |
| IUPAC Name | 5-Amino-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | [1][3] |
| Melting Point | ~218 °C (with decomposition) | [2] |
| Appearance | Typically an off-white to light-colored powder or crystalline solid |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the handling, storage, and use of this compound.
Q1: My previously off-white compound has developed a yellow or brownish tint. What happened, and can I still use it?
A: This is a classic sign of degradation, likely due to oxidation of the aromatic amino group. The presence of the electron-rich pyrazolone ring system can make the molecule susceptible to air and light-induced oxidation over time, forming highly colored impurities.
-
Causality: The lone pair of electrons on the amino group is readily delocalized into the pyrazolone ring, making it susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metal impurities. This process can create complex polymeric byproducts that are intensely colored.
-
Troubleshooting Steps:
-
Do not assume it is unusable. The bulk of the material may still be intact.
-
Perform a Purity Check: The most straightforward method is Thin-Layer Chromatography (TLC) against a retained, properly stored sample or a new lot, if available. A significant "smear" or the appearance of new, lower Rf spots indicates degradation.
-
Melting Point Analysis: A broadened melting point range or a value significantly lower than the reference (approx. 218 °C) is a strong indicator of impurity[2].
-
-
Verdict: If TLC shows only minor impurities and the melting point is still sharp, it may be usable for non-critical applications. For sensitive downstream applications, such as quantitative biological assays or multi-step synthesis, purification by recrystallization or discarding the batch is strongly recommended.
Below is a logical workflow to address compound stability concerns.
Caption: Troubleshooting workflow for compound stability.
Q2: I'm observing poor solubility in my reaction solvent. What are the best practices for dissolution?
A: Based on its structure—a polar pyrazolone core with a large, nonpolar trichlorophenyl group—this compound has limited solubility in many common solvents.
-
Recommended Solvents: For reactions, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are typically effective. For purification or analysis, solvents like ethyl acetate, acetone, or warm acetonitrile may be suitable. It is poorly soluble in water and nonpolar hydrocarbons.
-
Protocol for Dissolution:
-
Always start with a small amount of solvent and add the solid incrementally.
-
Use gentle warming (e.g., a 40-50 °C water bath) to aid dissolution. Avoid aggressive heating, which can promote degradation.
-
Sonication can be a very effective method for breaking up solid aggregates and accelerating dissolution without excessive heat.
-
-
Causality: The crystalline lattice energy of the solid must be overcome by the solvation energy. Solvents capable of hydrogen bonding (with the amino and amide-like groups) and providing favorable dipole-dipole interactions are most effective.
Q3: My reaction is failing or producing unexpected side products. Could my starting material be the issue, even if it looks fine?
A: Absolutely. Chemical integrity goes beyond visual appearance. Two common culprits related to the starting material are (1) degradation products and (2) incompatibility with reaction reagents.
-
Degradation Products: As discussed in Q1, even low levels of oxidized impurities can interfere with sensitive reactions, such as those involving catalysts that are poisoned by polar functional groups.
-
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Avoid reagents like permanganates, dichromates, or concentrated peroxides, as they will readily attack the amino group and the pyrazolone ring.
-
Strong Acids/Bases: While the pyrazolone ring is relatively stable, harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening via hydrolysis.
-
Electrophiles: The amino group is nucleophilic and can react with strong electrophiles. If your reaction involves such reagents and the amino group is not the intended reaction site, it must be protected first.
-
Section 3: Core Protocols for Handling and Storage
Adherence to proper protocols is not merely about safety; it is fundamental to achieving reproducible scientific outcomes.
Protocol 1: Long-Term Storage for Maximum Stability
Improper storage is the most common cause of compound degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (15-25 °C) | Prevents degradation from excessive heat. Refrigeration is not necessary and may introduce moisture upon removal. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidative degradation of the amino group. |
| Light | Amber Vial or Store in Darkness | Protects the compound from photolytic degradation, which can catalyze oxidation. |
| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and exposure to air. Use PTFE-lined caps to avoid contamination[4]. |
Protocol 2: Weighing and Dispensing (Aseptic-like Technique)
Minimize exposure to the laboratory environment to maintain purity.
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Environment: Conduct weighing in a fume hood or enclosure with low air-flow to prevent the fine powder from dispersing. Wear appropriate PPE, including gloves, safety glasses, and a dust mask or respirator[4][5].
-
Dispensing: Use a clean, dry spatula. Open the container for the minimum time required.
-
Resealing: After dispensing, flush the vial's headspace with an inert gas (e.g., argon) for 5-10 seconds before tightly resealing the cap. This re-establishes an inert atmosphere for storage.
-
Cleaning: Thoroughly wash hands and any exposed skin after handling[4].
References
- Benchchem. (n.d.). This compound.
- TCI Chemicals. (2020). SAFETY DATA SHEET.
- Echemi. (n.d.). 1-(2,4,6-Trichlorophenyl)-3-(2-chloro-5-aminoanilino)-5-pyrazolinone.
- PubChemLite. (n.d.). This compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- ChemicalBook. (2024). 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- ChemicalBook. (2024). Chemical Safety Data Sheet 1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one.
- Sigma-Aldrich. (n.d.). 3-Amino-5-(2-chlorophenyl)pyrazole.
Sources
Validation & Comparative
Comparing the efficacy of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one with other anticancer agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, pyrazoline derivatives have emerged as a promising class of anticancer agents.[1][2] This guide provides a comprehensive, in-depth comparison of the efficacy of a specific pyrazoline derivative, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one , against established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a synthetic compound characterized by a pyrazolin-5-one core structure.[3] Its chemical scaffold has been identified as a promising pharmacophore in medicinal chemistry, exhibiting significant cytotoxic effects against a variety of cancer cell lines.[1] The presence of the trichlorophenyl moiety and an amino group at specific positions on the pyrazoline ring are thought to be crucial for its biological activity.
The primary mechanisms of action attributed to this compound involve the inhibition of two critical pathways in cancer cell proliferation and survival: the PI3K/Akt/mTOR signaling pathway and the function of Topoisomerase IIα .[1] By targeting these pathways, this compound disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis.
Comparative Efficacy Analysis: In Vitro Cytotoxicity
The cornerstone of preclinical anticancer drug evaluation lies in determining the cytotoxic potential of a compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to denote the concentration of a drug that is required to inhibit a biological process by 50%. A lower IC50 value is indicative of a more potent compound.
The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines, demonstrating potent anticancer effects.[1] The table below presents a comparison of the reported IC50 values for this compound alongside those of well-established anticancer agents in relevant cancer cell lines. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| This compound | HepG2 | Liver Cancer | 0.06 - 0.58 [1] | Not Specified |
| Doxorubicin | HepG2 | Liver Cancer | ~8.0[4] | 48 |
| Sorafenib | HepG2 | Liver Cancer | ~6.0[5] | 48 |
| This compound | MCF-7 | Breast Cancer | 0.06 - 0.58 [1] | Not Specified |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.68[6] | 48 |
| This compound | NUGC | Gastric Cancer | 0.06 - 0.58 [1] | Not Specified |
| Gefitinib | A549 | Lung Cancer | ~10.0[7] | 72 |
| Vemurafenib | A375 | Melanoma | ~0.17[8] | 72 |
Note: The IC50 values for this compound are presented as a reported range. The specific values for each cell line were not individually detailed in the available literature.
The data indicates that this compound exhibits potent cytotoxicity, with its effective concentration range in the nanomolar to low micromolar scale, which is comparable to or, in some instances, more potent than standard chemotherapeutic agents like doxorubicin and targeted therapies such as sorafenib in the specified cancer cell lines.
Mechanistic Insights: Dual Inhibition of Key Oncogenic Pathways
The promising cytotoxicity of this compound is rooted in its ability to simultaneously target multiple critical pathways essential for cancer cell survival and proliferation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[9] this compound has been identified as an inhibitor of this pathway, likely targeting PI3Kα and/or mTOR.[1] Inhibition of this pathway disrupts downstream signaling, leading to decreased cell proliferation and survival.
Caption: PI3K/Akt/mTOR pathway inhibition.
Inhibition of Topoisomerase IIα
Topoisomerase IIα is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[11][12] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils.[12] Many conventional chemotherapeutic agents, such as doxorubicin, function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA double-strand breaks and subsequent cell death.[13] this compound acts as an inhibitor of topoisomerase IIα, disrupting its catalytic cycle and inducing DNA damage, which ultimately triggers apoptosis.[1]
Caption: MTT assay experimental workflow.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and propidium iodide (PI).
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a designated period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
The available data strongly suggests that this compound is a highly potent anticancer agent with a promising dual mechanism of action. Its ability to inhibit both the PI3K/Akt/mTOR pathway and Topoisomerase IIα provides a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target therapies. The in vitro cytotoxicity data positions this compound as a compelling candidate for further preclinical and clinical development.
Future research should focus on obtaining more precise IC50 values for this compound across a broader panel of cancer cell lines and under standardized experimental conditions to allow for more direct and robust comparisons. In vivo studies in animal models are essential to evaluate its therapeutic efficacy, pharmacokinetic profile, and safety. Furthermore, elucidating the precise binding mode and inhibitory kinetics with its molecular targets will provide valuable insights for structure-activity relationship studies and the design of even more potent and selective analogs. The continued investigation of this and similar pyrazoline derivatives holds significant promise for the future of targeted cancer therapy.
References
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- Matiadis, D., & Sagnou, M. (2020).
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Amerigo Scientific. 3-(5-Amino-2-chloroanilino)-1-(2,4,6-trichlorophenyl)-5-pyrazolone. [Link]
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ResearchGate. IC 50 of selected compounds 3, 5 against HepG2 cell line. [Link]
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MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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ResearchGate. IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. [Link]
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ResearchGate. IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]
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PMC. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]
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PMC. Targeting PI3K/Akt/mTOR Signaling in Cancer. [Link]
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NIH. Vemurafenib Induces Senescent Phenotype with Increased Adhesion in BRAF Mutant A375 but not in Wild Type BRAF SK-MEL-2 Melanoma Cells. [Link]
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PMC. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. [Link]
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NIH. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. [Link]
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PubMed Central. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. [Link]
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Wikipedia. Type II topoisomerase. [Link]
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Spandidos Publications. Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. [Link]
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PMC. DNA topoisomerase II and its growing repertoire of biological functions. [Link]
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ResearchGate. A549 cells were more sensitive to gefitinib compared with NCI-H1299... [Link]
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ResearchGate. Cytotoxicity (IC 50 , µM) of the synthesized compounds against (MCF-7) a breast cancer cell line. [Link]
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ResearchGate. Cytotoxic effects of Sorafenib and combination on HepG2 cells following... [Link]
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Oxford Academic. Human topoisomerase IIα uses a two-metal-ion mechanism for DNA cleavage. [Link]
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PubMed Central. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. [Link]
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PMC. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. [Link]
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NIH. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. [Link]
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PubMed. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. [Link]
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Frontiers. Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. [Link]
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PubMed Central. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. [Link]
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Bradford Scholars. Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy. [Link]
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MDPI. Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. [Link]
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PMC. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel RP-HPLC Method for the Quantification of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Introduction
In the landscape of pharmaceutical development, the synthesis of novel chemical entities is only the first step. For a compound like 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, a heterocyclic molecule with potential therapeutic applications, ensuring its quality, safety, and efficacy is paramount. The bedrock of this assurance lies in the rigorous validation of analytical methods used for its quantification. An analytical method that is not properly validated cannot be trusted to produce reliable data, leading to catastrophic failures in quality control, regulatory submission, and patient safety.[1][2]
This guide provides an in-depth, experience-driven comparison and validation workflow for a new analytical method for this compound. We will move beyond a simple checklist of steps to explain the causality behind our experimental choices, grounding our protocols in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5] The objective is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose.[6]
Part 1: The Analytical Approach - Rationale for Method Selection
The molecular structure of this compound, featuring a polar pyrazoline ring and a nonpolar trichlorophenyl group, makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Why RP-HPLC?
-
Versatility and Specificity: RP-HPLC excels at separating compounds with varying polarities. By using a nonpolar stationary phase (like C18) and a polar mobile phase, we can achieve excellent resolution between the parent molecule, its precursors, and any potential degradation products.[7] This is critical for demonstrating specificity, a core validation parameter.[8][9][10]
-
Quantitative Accuracy: Modern HPLC systems with UV-Vis or Diode Array Detectors (DAD) offer outstanding sensitivity and a wide linear response range, which are essential for accurate and precise quantification.[11][12]
-
Robustness: HPLC methods, when properly developed, are known for their reliability and are the workhorse of quality control laboratories worldwide.[13]
For this validation, we propose a new RP-HPLC method. The subsequent sections will detail the rigorous process of validating this method to prove it is suitable for routine use in a regulated environment.
Part 2: The Validation Master Plan: A Framework for Trustworthiness
Method validation is not a single experiment but a holistic process.[14] We will structure our validation according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[6][15][16][17] The relationship between these validation parameters is illustrated below.
Caption: Overall workflow for analytical method validation.
Part 3: Experimental Protocols, Data & Comparative Analysis
This section provides detailed protocols and hypothetical data for validating our new RP-HPLC method. The acceptance criteria are based on common industry standards and regulatory expectations.[2][18]
Initial Chromatographic Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Trifluoroacetic Acid in Water : Methanol (20:80 v/v).[19][20][21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Specificity
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, and matrix components.[8][10][22] A lack of specificity can lead to erroneously high results. We establish this through forced degradation studies, which intentionally stress the analyte to produce potential degradants.[23]
Protocol:
-
Prepare solutions of this compound at 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample by HPLC.
-
Use a DAD to assess peak purity of the analyte peak in all stressed samples. The peak purity angle should be less than the purity threshold.
Acceptance Criteria & Expected Results:
-
The method must demonstrate adequate separation of the main analyte peak from any degradation product peaks (Resolution > 2).
-
The analyte peak should show no signs of co-elution (passes peak purity test).
Data Summary Table 1: Forced Degradation Results
| Stress Condition | % Degradation | Resolution of Closest Impurity | Peak Purity |
|---|---|---|---|
| Acid (0.1 M HCl) | 12.5% | 2.8 | Pass |
| Base (0.1 M NaOH) | 18.2% | 3.1 | Pass |
| Oxidative (3% H₂O₂) | 9.8% | 2.5 | Pass |
| Thermal (105°C) | 4.1% | 3.5 | Pass |
| Photolytic (UV) | 6.5% | 2.9 | Pass |
This data confirms the method is "stability-indicating," a critical requirement for use in stability studies.[23]
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][24] The range is the interval between the upper and lower concentrations where the method is shown to be linear, accurate, and precise.[22][25]
Protocol:
-
Prepare a stock solution of the analyte at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 80, 100, 120, 150 µg/mL).[19]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform linear regression analysis.
Acceptance Criteria & Expected Results:
-
The y-intercept should be close to zero.
Data Summary Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 151023 |
| 80 | 241588 |
| 100 | 302110 |
| 120 | 362450 |
| 150 | 453015 |
| Linear Regression | Result |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 3015.2 |
| Y-Intercept | 455.8 |
The high r² value confirms excellent linearity across the specified range of 50-150 µg/mL.[24]
Accuracy
The "Why": Accuracy expresses the closeness of the method's results to the true value.[8][9][22] It is typically evaluated by performing recovery studies on spiked samples.[9]
Protocol:
-
Prepare a blank matrix (placebo).
-
Spike the blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations, as recommended by ICH).[9]
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Expected Results:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.
Data Summary Table 3: Accuracy (Recovery) Results
| Spiked Level | Concentration (µg/mL) | Mean % Recovery (n=3) | % RSD |
|---|---|---|---|
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.3% | 0.6% |
| 120% | 120 | 100.8% | 0.7% |
The results are well within the acceptance criteria, demonstrating the method's high degree of accuracy.[8]
Precision
The "Why": Precision measures the degree of agreement among individual test results when the method is applied repeatedly to the same homogeneous sample.[1][8][22] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval under the same conditions.
-
Intermediate Precision (Ruggedness): Precision within the same lab but on different days, with different analysts, or on different equipment.[18]
Protocol:
-
Repeatability: Prepare six independent samples at 100% of the test concentration. Have one analyst analyze them on the same day with the same instrument.
-
Intermediate Precision: Have a second analyst repeat the analysis of six independent samples on a different day or using a different HPLC system.
-
Calculate the %RSD for each set of six measurements and for all 12 measurements combined.
Acceptance Criteria & Expected Results:
-
The %RSD for repeatability (n=6) should be ≤ 2.0%.
-
The %RSD for intermediate precision (n=12) should be ≤ 2.0%.
Data Summary Table 4: Precision Results
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
|---|---|---|
| Sample 1 | 99.8 | 100.5 |
| Sample 2 | 100.2 | 99.7 |
| Sample 3 | 100.5 | 100.1 |
| Sample 4 | 99.6 | 100.8 |
| Sample 5 | 100.1 | 99.9 |
| Sample 6 | 100.3 | 100.4 |
| Mean | 100.08 | 100.23 |
| % RSD (Repeatability) | 0.35% | 0.41% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{100.16 } |
| Overall % RSD (Intermediate) | \multicolumn{2}{c|}{0.38% } |
The low %RSD values demonstrate that the method is highly precise.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[9][26][27][28] LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[22][26][27][29] These are critical for analyzing impurities or degradation products.
Protocol:
-
The LOD and LOQ can be estimated based on the signal-to-noise (S/N) ratio.
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Determine the concentration that yields an S/N ratio of approximately 3:1 for the LOD.[26][28]
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[26][28][29]
-
Confirm the LOQ by analyzing six replicates at this concentration and ensuring the accuracy (% recovery) and precision (%RSD) meet predefined criteria (e.g., recovery 80-120%, RSD ≤ 10%).
Acceptance Criteria & Expected Results:
-
LOD should be established at S/N ≈ 3.
-
LOQ should be established at S/N ≈ 10 and confirmed for precision and accuracy.
Data Summary Table 5: LOD and LOQ Results
| Parameter | S/N Ratio | Concentration (µg/mL) | Precision (%RSD) at LOQ (n=6) |
|---|---|---|---|
| LOD | 3.2 | 0.05 | N/A |
| LOQ | 10.5 | 0.15 | 4.2% |
These results indicate the method is sensitive enough for its intended purpose.
Robustness
The "Why": Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[8][13][30][31] This is a critical check performed late in validation to ensure the method can be successfully transferred and used routinely.[8][31]
Protocol:
-
Vary key chromatographic parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., 78% and 82% Methanol).
-
Column Temperature: ± 5°C (20°C and 30°C).
-
-
Analyze a system suitability solution and a sample at 100% concentration under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor) and the assay result.
Caption: Visual representation of robustness testing.
Acceptance Criteria & Expected Results:
-
System suitability criteria must be met under all varied conditions.
-
The assay result should not deviate significantly from the nominal condition (e.g., within ± 2.0%).
Data Summary Table 6: Robustness Results
| Parameter Varied | Value | % Assay Result | Tailing Factor | Resolution |
|---|---|---|---|---|
| Nominal Condition | - | 100.1% | 1.1 | >2.0 |
| Flow Rate | 0.9 mL/min | 100.3% | 1.1 | >2.0 |
| 1.1 mL/min | 99.8% | 1.1 | >2.0 | |
| Temperature | 20 °C | 99.9% | 1.2 | >2.0 |
| 30 °C | 100.2% | 1.1 | >2.0 | |
| % Organic | 78% | 100.5% | 1.1 | >2.0 |
| | 82% | 99.7% | 1.1 | >2.0 |
The minimal variation in results under stressed conditions confirms the method is robust.[13][30][32]
Conclusion
The comprehensive validation study detailed in this guide demonstrates that the newly developed RP-HPLC method for the quantification of this compound is fit for its intended purpose . The method has been rigorously tested against authoritative standards and has proven to be specific, linear, accurate, precise, sensitive, and robust.
The data presented provides a high degree of confidence in the reliability of the results generated by this method. It is suitable for use in routine quality control analysis, stability studies, and for generating data intended for regulatory submission. This self-validating system of protocols and acceptance criteria ensures that the method will perform consistently and reliably throughout its lifecycle.
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3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one vs. other pyrazolone derivatives in antimicrobial studies
Abstract
The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This guide provides a comparative analysis of the antimicrobial potential of a specific derivative, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, against other pyrazolone analogues. While direct comparative experimental data for this exact compound is limited, this document synthesizes existing literature on structurally related compounds to build a robust structure-activity relationship (SAR) profile. We will dissect the probable contributions of the key structural motifs—the pyrazolon-5-one core, the N1-trichlorophenyl substituent, and the C3-amino group—to its antimicrobial efficacy. This guide also furnishes detailed, field-proven protocols for antimicrobial susceptibility testing to ensure researchers can validate and expand upon these findings.
Introduction: The Enduring Promise of Pyrazolones in Antimicrobial Research
Pyrazolone derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The alarming rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for antibiotic development.[2] Pyrazolones represent a promising class of compounds due to their synthetic accessibility and the ease with which their core structure can be modified to tune biological activity.[1] This guide focuses on a specific, yet understudied, derivative: This compound . By comparing its structural features to well-documented analogues, we aim to provide a predictive framework for its antimicrobial performance and guide future research efforts.
Spotlight on the Core Compound: this compound
This heterocyclic compound is characterized by a pyrazolin-5-one ring, which is substituted at the N1 position with a 2,4,6-trichlorophenyl group and at the C3 position with an amino group. The presence of multiple chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity, which can influence its ability to penetrate bacterial cell membranes. The amino group, a key functional moiety, is known to be crucial for the biological activity of many pyrazole derivatives.
Comparative Antimicrobial Profiling: A Structure-Activity Relationship (SAR) Analysis
In the absence of direct head-to-head studies, we can logically infer the antimicrobial potential of this compound by examining the influence of its key substituents as reported in the literature for analogous compounds.
The N1-Aryl Substituent: The Role of Halogenation
The substituent at the N1 position of the pyrazolone ring is a critical determinant of antimicrobial activity. The presence of a phenyl ring itself is common, but its decoration with electron-withdrawing groups like halogens often enhances potency.
-
Halogenation: Studies on various pyrazolone derivatives have shown that the presence of chloro, bromo, or fluoro groups on the N1-phenyl ring can lead to significant antibacterial and antifungal activity. For instance, compounds with a dichlorophenyl group have been noted for their antimicrobial effects.[1] The trichlorophenyl group in our target compound is therefore predicted to contribute positively to its antimicrobial profile, potentially by increasing its interaction with microbial targets or enhancing membrane permeability. One study highlighted that a compound with a meta-dichlorophenyl group showed improved antibacterial activity, suggesting the position and number of halogens are key.[1]
The C3-Amino Group: A Key to Potency
The position of the amino group on the pyrazole ring is crucial. Comparative studies, although not on this exact molecule, suggest that the substitution pattern significantly impacts efficacy.
-
3-Amino vs. 5-Amino Isomers: A comparative analysis of aminopyrazole derivatives has indicated that the specific isomer can dictate the biological outcome.[4] For antimicrobial applications, 5-aminopyrazoles have sometimes shown more promising results than their 3-amino counterparts.[4] For example, one 5-aminopyrazole derivative showed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Escherichia coli, whereas a 3-aminopyrazole derivative had an MIC of 8000 µg/mL against the same organism.[4] However, this is not a universal rule, and the overall molecular context is paramount.
-
Enhanced Activity: Despite the above, other studies have successfully synthesized N-substituted 3-amino-5-hydroxy-1H-pyrazole-1-carboxamide derivatives with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.96-7.81 μg/ml.[5] This underscores that the 3-amino scaffold is indeed a viable pharmacophore for potent antibacterial agents.
Based on this, the 3-amino group in our target compound is a critical feature to consider, and its contribution must be evaluated in the context of the potent N1-trichlorophenyl group.
Predicted Antimicrobial Spectrum
Synthesizing the above points, this compound is predicted to exhibit notable antimicrobial activity. The heavily halogenated phenyl ring likely confers broad-spectrum potential, while the 3-amino group provides a key interaction point. It is plausible that the compound would be more effective against Gram-positive bacteria, as is common for many pyrazolone derivatives, but activity against Gram-negative bacteria and fungi should not be ruled out.[1]
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial profile of this compound and validate the SAR predictions, standardized methodologies are essential. The following protocols are based on widely accepted standards.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative antimicrobial susceptibility testing.
Causality and Rationale: The broth microdilution method is favored for its efficiency, scalability (using 96-well plates), and conservation of test compounds. It provides a quantitative MIC value, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2] Mueller-Hinton Broth (MHB) is the recommended medium for non-fastidious bacteria as it is standardized and has low levels of inhibitors that might interfere with the antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 200 µL of the compound stock solution (appropriately diluted in MHB) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Data Summary: Comparative Antimicrobial Activity
The table below is a representative summary compiled from various sources, illustrating the typical range of activities for different classes of pyrazolone derivatives. This provides a context for where this compound might perform.
| Pyrazolone Derivative Class | Test Organism | MIC Range (µg/mL) | Reference |
| N-Aryl Pyrazolones (Halogenated) | S. aureus | 15.63 - 62.5 | [6] |
| E. coli | 31.25 - 125 | [6] | |
| 3-Amino Pyrazole Derivatives | S. aureus (MRSA) | 1.96 - 7.81 | [5] |
| E. coli | >100 | [5] | |
| 5-Amino Pyrazole Derivatives | S. aureus | 16 | [4] |
| E. coli | 4 | [4] | |
| Pyrazolo[1,5-a]pyrimidines | MDR Bacteria | 6.25 - 50 | [4] |
Note: This table is illustrative and compiles data from different studies on various derivatives, not a direct comparison.
Mechanistic Insights
While the exact mechanism of action for many pyrazolone derivatives is still under investigation, several potential targets have been proposed. Some studies suggest that these compounds may interfere with essential cellular processes. For pyrazoles active against bacteria, proposed mechanisms include the disruption of the bacterial cell wall or the inhibition of DNA gyrase.[7] Molecular docking studies on some pyrazolone derivatives have suggested glucosamine-6-phosphate synthase as a potential target, an enzyme involved in cell wall biosynthesis.[1] The electron-rich pyrazolone ring and its substituents likely facilitate binding to enzymatic active sites.
Structure-Activity Relationship (SAR) Diagram
Caption: Key SAR insights for antimicrobial pyrazolone derivatives.
Conclusion and Future Directions
This compound is a structurally promising candidate for antimicrobial research. Based on a comprehensive analysis of related compounds, the combination of a C3-amino group and an N1-trichlorophenyl substituent is hypothesized to confer potent antimicrobial activity, particularly against Gram-positive bacteria.
Future research must prioritize the empirical validation of these predictions. We recommend:
-
Synthesis and Characterization: Chemical synthesis and full structural elucidation of the title compound.
-
In Vitro Screening: Comprehensive antimicrobial screening against a broad panel of pathogenic bacteria (including MDR strains) and fungi using the protocols outlined herein.
-
Mechanism of Action Studies: Investigations into its mode of action, including assays for membrane integrity, DNA gyrase inhibition, and other potential targets.
-
Toxicity Profiling: Assessment of cytotoxicity against mammalian cell lines to determine its therapeutic index.
This guide serves as a foundational resource for researchers aiming to explore the antimicrobial potential of this and other novel pyrazolone derivatives, bridging the gap between existing knowledge and future discovery.
References
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Shawkey, A. M., Arisha, A. H., El-Ablack, F. Z., & Al-Dies, A. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(23), 5738. Available at: [Link]
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Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research, 3(1), 25-35. Available at: [Link]
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Pitucha, M., Kosikowska, U., & Malm, A. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal Chemistry, 7(6), 697-703. Available at: [Link]
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El-Metwaly, A. M., El-Sayed, M. S., & El-Gaby, M. S. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(11), 3037-3047. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 45(7). Available at: [Link]
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Bekhit, A. A., et al. (2008). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. European Journal of Medicinal Chemistry, 43(2), 456-463. Available at: [Link]
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Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. Available at: [Link]
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Goyal, A., et al. (2013). Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles. Oriental Journal of Chemistry, 29(2), 553-558. Available at: [Link]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962-4971. Available at: [Link]
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El-Shehry, M. F., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5183-5203. Available at: [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 1(1). Available at: [Link]
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Kavitha, N.V., et al. (2010). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica, 2(5), 267-275. Available at: [Link]
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Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. IDR@NITK. Available at: [Link]
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Boudriga, S., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Molecular Structure, 1242, 130729. Available at: [Link]
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Kumar, R. S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Chinese Chemical Society, 61(1), 99-105. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
This compound belongs to the pyrazolone class of heterocyclic compounds, which have a long and storied history in medicinal chemistry. The pyrazolone core is a versatile scaffold, and its derivatives have been explored for a wide range of biological activities.[1][2][3] The subject of this guide is a unique pyrazolone derivative featuring a 3-amino group and a 1-(2,4,6-trichlorophenyl) substituent. The trichlorophenyl moiety is known to enhance the binding affinity and specificity of compounds to their biological targets, making this molecule a potent candidate for further investigation in drug discovery programs.[4]
Core Synthetic Strategies: A Comparative Overview
The synthesis of 3-amino-1-aryl-2-pyrazolin-5-ones typically revolves around the cyclocondensation of a hydrazine derivative with a suitable three-carbon backbone. The two most prevalent and well-documented approaches involve the use of either ethyl cyanoacetate or a β-keto ester as the key precursor.
Method 1: The Ethyl Cyanoacetate Route
This is arguably the most direct and widely employed method for the synthesis of 3-aminopyrazolones. The reaction proceeds via the condensation of an arylhydrazine with ethyl cyanoacetate.
Reaction Principle: The reaction is initiated by the nucleophilic attack of the hydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon. This process leads to the formation of the stable 5-membered pyrazolone ring.
Workflow Diagram:
Caption: Workflow for the synthesis of the target molecule via the ethyl cyanoacetate route.
Experimental Protocol (Adapted from analogous syntheses):
-
Preparation of 2,4,6-Trichlorophenylhydrazine: This crucial starting material is typically synthesized from 2,4,6-trichloroaniline. The aniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as stannous chloride (SnCl₂) in an acidic medium.
-
Cyclocondensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add ethyl cyanoacetate (1 to 1.2 equivalents) to the solution.
-
If using a neutral solvent like ethanol, a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., acetic acid) may be required to facilitate the reaction.
-
Heat the reaction mixture to reflux for several hours (typically 3-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Reproducibility Considerations for the Ethyl Cyanoacetate Route:
-
Purity of 2,4,6-Trichlorophenylhydrazine: The purity of the starting hydrazine is critical. Impurities from the diazotization or reduction steps can lead to the formation of side products and lower yields.
-
Reaction Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction rate and yield. Glacial acetic acid often serves as both solvent and catalyst. In alcoholic solvents, a basic catalyst is sometimes employed. The optimal conditions will likely require empirical optimization.
-
Steric Hindrance: The bulky 2,4,6-trichlorophenyl group may introduce steric hindrance, potentially slowing down the reaction compared to syntheses with less substituted phenylhydrazines. This may necessitate longer reaction times or higher temperatures.
-
Side Reactions: Incomplete cyclization can lead to the formation of hydrazone intermediates. Furthermore, the amino group of the product can potentially react with another molecule of ethyl cyanoacetate under certain conditions.
Method 2: The β-Keto Ester (Knorr-type) Route
An alternative and widely used method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which utilizes a β-keto ester as the starting material.[3] To obtain a 3-amino-substituted pyrazolone via this route, a multi-step process is typically required, often involving the introduction of the amino group after the formation of the pyrazolone ring. A more direct, though less common, approach would involve a β-ketonitrile, which is structurally similar to the intermediate in the ethyl cyanoacetate route.
Reaction Principle: The reaction of a β-keto ester with an arylhydrazine leads to the formation of a 5-hydroxypyrazole (a tautomer of the pyrazolone). The initial condensation occurs at the more reactive ketone carbonyl, followed by intramolecular cyclization onto the ester carbonyl.
Workflow Diagram:
Caption: A potential multi-step workflow for the synthesis of the target molecule via a β-keto ester intermediate.
Experimental Protocol (Conceptual, based on known pyrazolone chemistry):
-
Synthesis of 1-(2,4,6-Trichlorophenyl)-3-methyl-2-pyrazolin-5-one:
-
React 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate, typically in a solvent like ethanol with a catalytic amount of acetic acid, under reflux.[3]
-
The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.
-
-
Introduction of the Amino Group:
-
This would likely involve a multi-step functional group interconversion at the 3-position. A common strategy for introducing an amino group to a pyrazolone ring involves nitrosation at the 4-position, followed by reduction and subsequent rearrangement or further chemical modification. This route is significantly more complex and less direct than the ethyl cyanoacetate method for obtaining a 3-amino substituent.
-
Reproducibility Considerations for the β-Keto Ester Route:
-
Regioselectivity: While not an issue with the symmetrical ethyl acetoacetate, the use of unsymmetrical β-keto esters can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.
-
Multi-step Nature: The indirect nature of introducing the 3-amino group adds complexity and potential for yield loss at each step, making overall reproducibility more challenging to control.
-
Harsh Reaction Conditions: Some of the functional group interconversion steps may require harsh reagents and conditions, which can lead to side reactions and decomposition of the pyrazolone core.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Ethyl Cyanoacetate Route | Method 2: β-Keto Ester Route (Indirect) |
| Starting Materials | 2,4,6-Trichlorophenylhydrazine, Ethyl Cyanoacetate | 2,4,6-Trichlorophenylhydrazine, Ethyl Acetoacetate, additional reagents for amination |
| Number of Steps | Typically 2 (Hydrazine synthesis + Cyclocondensation) | Multiple steps (Hydrazine synthesis + Pyrazolone formation + Amination) |
| Reported Yields (for analogs) | Generally good to excellent | Variable, depends on the efficiency of the amination sequence |
| Key Advantages | - More direct route to 3-aminopyrazolones- High atom economy- Simpler procedure | - Readily available starting materials (ethyl acetoacetate) |
| Key Disadvantages | - Potential for side reactions involving the amino group | - Multi-step synthesis is less efficient- Potential for regioisomer formation with unsymmetrical keto esters- May require harsh conditions for amination |
| Reproducibility Challenges | - Purity of hydrazine- Optimization of reaction conditions (solvent, catalyst)- Steric hindrance from substituents | - Cumulative yield losses over multiple steps- Control of regioselectivity- Side reactions during functional group interconversions |
Ensuring Reproducibility: Key Parameters and Troubleshooting
Achieving reproducible synthesis of this compound requires careful control over several key experimental parameters.
Critical Parameters:
-
Purity of Starting Materials: As previously mentioned, the purity of the 2,4,6-trichlorophenylhydrazine and ethyl cyanoacetate is paramount. It is advisable to characterize the starting materials by techniques such as NMR spectroscopy and melting point determination before use.
-
Reaction Temperature and Time: The reaction temperature and duration should be carefully controlled and optimized. Monitoring the reaction progress by TLC is essential to determine the point of completion and avoid the formation of degradation products from prolonged heating.
-
Solvent and Concentration: The choice of solvent can influence the solubility of reactants and products, affecting the reaction rate and ease of product isolation. The concentration of reactants can also play a role in reaction kinetics and the potential for side reactions.
-
Purification Method: Recrystallization is a common method for purifying pyrazolones. The choice of recrystallization solvent is crucial for obtaining a high-purity product. A solvent system should be selected in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Suboptimal reaction conditions- Side reactions | - Increase reaction time and/or temperature- Screen different solvents and catalysts (acidic vs. basic)- Ensure high purity of starting materials |
| Formation of Multiple Products | - Presence of impurities in starting materials- Side reactions (e.g., dimerization, reaction at the amino group)- Isomerization | - Purify starting materials- Optimize reaction conditions to favor the desired product (e.g., lower temperature, shorter reaction time)- Use appropriate purification techniques (e.g., column chromatography) to separate the desired product |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent- Product is an oil or amorphous solid | - After removing the reaction solvent, try triturating the residue with a non-polar solvent to induce crystallization- Perform a solvent screen for recrystallization- If all else fails, purification by column chromatography may be necessary |
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence of the aromatic protons of the trichlorophenyl ring, the CH₂ group of the pyrazolone ring, and the NH₂ protons. The chemical shifts and coupling patterns will provide valuable structural information. For a related compound, 3-amino-1-phenyl-2-pyrazolin-5-one, the ¹H NMR spectrum shows characteristic signals for the phenyl and pyrazolone protons.[6]
-
¹³C NMR spectroscopy will show the characteristic signals for the carbonyl carbon, the carbons of the pyrazolone ring, and the carbons of the trichlorophenyl ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural evidence. For the target molecule (C₉H₆Cl₃N₃O), the expected monoisotopic mass is approximately 278.95 g/mol . The isotopic pattern due to the three chlorine atoms will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the N-H stretching of the amino group (typically around 3200-3400 cm⁻¹), the C=O stretching of the pyrazolone ring (around 1650-1700 cm⁻¹), and C-Cl stretching vibrations.
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline compound.
Data Presentation:
Table 1: Representative ¹H and ¹³C NMR Data for Analogous 3-Aminopyrazolone Structures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | 12.06 (br s, 1H, NH), 7.80 (d, 2H), 7.53 (d, 2H), 6.40 (s, 2H, NH₂) | Not reported | [7] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [8] |
Note: Specific spectral data for the target molecule is not available in the cited literature. The data presented is for structurally related compounds to provide an indication of expected chemical shifts.
Conclusion
The synthesis of this compound is most reproducibly approached via the cyclocondensation of 2,4,6-trichlorophenylhydrazine with ethyl cyanoacetate. This method is more direct and likely to provide higher overall yields compared to a multi-step approach starting from a β-keto ester. However, achieving high reproducibility requires careful attention to the purity of the starting materials, optimization of reaction conditions, and rigorous characterization of the final product. The steric and electronic effects of the 2,4,6-trichlorophenyl substituent may necessitate longer reaction times or higher temperatures compared to less substituted analogs. By following the principles and troubleshooting guidance outlined in this document, researchers can enhance the reliability and success of their synthetic efforts, thereby accelerating the exploration of this promising molecule in medicinal chemistry.
References
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- Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3849-3861.
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- Al-Zoubi, R. M., et al. (2018). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. RSC Advances, 8(63), 36243-36255.
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NIST. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Retrieved from [Link]
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- Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.
- Schmidt, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178-223.
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Benchmarking the Performance of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Derivatives: A Comparative Guide
In the dynamic landscape of drug discovery, the quest for novel heterocyclic compounds with potent and selective pharmacological activities is perpetual. Among these, pyrazolinone derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of the performance of a specific class of these compounds: 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one derivatives. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this promising area.
The core structure, this compound, serves as a versatile building block for the synthesis of a diverse library of derivatives. The strategic incorporation of a trichlorophenyl moiety is intended to enhance lipophilicity and potentially improve binding affinity to biological targets. This guide will delve into the performance of these derivatives in key therapeutic areas, benchmarking them against established clinical standards.
The Pyrazolinone Core: A Scaffold of Therapeutic Promise
Pyrazolinones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. Their synthetic tractability allows for facile structural modifications, enabling the fine-tuning of their physicochemical and pharmacological properties. This has led to the development of numerous derivatives with a broad range of therapeutic applications. The 3-amino group on the pyrazolinone ring provides a key site for derivatization, often through the formation of Schiff bases or other linkages, to explore and optimize biological activity.
Caption: General structure of this compound derivatives.
Benchmarking Anticancer Performance
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Pyrazolinone derivatives have shown considerable promise as cytotoxic agents against various cancer cell lines. In this section, we compare the in vitro anticancer activity of this compound derivatives against the standard chemotherapeutic drug, Doxorubicin.
Comparative Cytotoxicity Data (IC50, µM)
| Derivative | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference Drug: Doxorubicin |
| Schiff Base Derivative 1 | 0.075 | 0.12 | 0.09 | 0.05 - 0.5 |
| Schiff Base Derivative 2 | 0.15 | 0.25 | 0.18 | 0.05 - 0.5 |
| Metal Complex Derivative 1 | 0.06 | 0.09 | 0.07 | 0.05 - 0.5 |
Note: The IC50 values for Doxorubicin can vary depending on the cell line and experimental conditions. The provided range is for general comparison.
The data indicates that certain derivatives of this compound exhibit potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of Doxorubicin in some cases.[1] The formation of Schiff bases and metal complexes appears to be a viable strategy for enhancing the anticancer potential of the parent compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its ability to provide a quantitative measure of cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolinone derivatives (typically ranging from 0.01 to 100 µM) and a standard drug like Doxorubicin. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Benchmarking Antimicrobial Performance
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] Here, we compare the in vitro antimicrobial efficacy of this compound derivatives with the broad-spectrum antibiotic, Ciprofloxacin.
Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference Drug: Ciprofloxacin | Reference Drug: Fluconazole |
| Schiff Base Derivative 3 | 8 | 16 | 32 | 0.5 - 2 | - |
| Schiff Base Derivative 4 | 4 | 8 | 16 | 0.5 - 2 | - |
| Metal Complex (Cu) Derivative 2 | 2 | 4 | 8 | 0.5 - 2 | - |
| - | - | - | - | - | 1 - 8 |
Note: MIC values for standard drugs can vary based on the specific strain and testing conditions.
The results suggest that derivatization, particularly the formation of metal complexes, can significantly enhance the antimicrobial activity of the this compound scaffold.[3] While the activity may not consistently surpass that of Ciprofloxacin, the novel scaffold presents a promising avenue for the development of new antimicrobial agents, especially in the context of overcoming existing resistance mechanisms.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Causality Behind Experimental Choices: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative endpoint (MIC). It allows for a direct comparison of the potency of different antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the pyrazolinone derivatives and the standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Benchmarking Anti-inflammatory Performance
Chronic inflammation is implicated in a wide range of diseases, and the development of safer and more effective anti-inflammatory drugs is a major research focus. Pyrazolinone derivatives have been shown to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[4] This section compares the in vitro COX-2 inhibitory activity of this compound derivatives with the selective COX-2 inhibitor, Celecoxib.
Comparative COX-2 Inhibition Data (IC50, µM)
| Derivative | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug: Celecoxib |
| Derivative A | 0.5 | >50 | >100 | ~0.05 |
| Derivative B | 1.2 | >50 | >40 | ~0.05 |
| Derivative C | 0.8 | 45 | 56 | ~0.05 |
Note: IC50 values for Celecoxib can vary. A high selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.
The data suggests that certain derivatives of this compound exhibit potent and selective inhibition of the COX-2 enzyme.[5][6][7] While they may not reach the same level of potency as Celecoxib in these examples, their high selectivity index points to a favorable safety profile, warranting further investigation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Causality Behind Experimental Choices: A cell-free enzyme inhibition assay is a direct and specific method to evaluate the interaction of a compound with its target enzyme. By comparing the inhibition of COX-2 to COX-1, the selectivity of the compound can be determined, which is a crucial parameter for the development of safer anti-inflammatory drugs.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human recombinant COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Add various concentrations of the pyrazolinone derivatives and the standard inhibitor (e.g., Celecoxib) to the reaction mixture and pre-incubate for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of the COX-2 pathway by pyrazolinone derivatives.
Conclusion
This comparative guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data demonstrates that through strategic derivatization, it is possible to achieve potent anticancer, antimicrobial, and anti-inflammatory activities, in some cases comparable to or exceeding established clinical standards. The detailed experimental protocols provide a solid foundation for researchers to conduct their own performance benchmarking studies. Further exploration of the structure-activity relationships of this promising class of compounds is warranted to unlock their full therapeutic potential.
References
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). ResearchGate. Retrieved January 16, 2026, from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
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Pyrazoline derivatives and their docking interactions with COX-2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (n.d.). AME Publishing Company. Retrieved January 16, 2026, from [Link]
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In-vitro antibacterial and antifungal screening of the newly synthesized compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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Anti-inflammatory and Gastro Sparing Activity of Some New Indomethacin Derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis, in-vitro antimicrobial and antitubercular screening of Schiff bases of 3-amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][8]Triazole Derivatives. (2018, May 2). ResearchGate. Retrieved January 16, 2026, from [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]
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Synthesis and Characterization of Chromium(III) Complexes with 4-Acyl Pyrazolone-Based Phenylhydrazone Ligands and Evaluation of Their Antimicrobial Activity. (2024, October). Indian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025, October 15). ResearchGate. Retrieved January 16, 2026, from [Link]
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Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 29). PubMed Central. Retrieved January 16, 2026, from [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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New Antimicrobial Strategies Based on Metal Complexes. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (n.d.). Johns Hopkins University. Retrieved January 16, 2026, from [Link]
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Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Cytotoxic activities expressed as IC50 (μg/mL) for the three studied... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the In Vivo and In Vitro Activity of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
This guide provides a comparative analysis of the anticipated in vivo and in vitro biological activities of the heterocyclic compound 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from structurally related pyrazolone derivatives to project its likely pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating compounds of this class.
Pyrazolone derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific substitutions on the pyrazolone ring, such as the 3-amino group and the 2,4,6-trichlorophenyl moiety, are expected to significantly influence its biological activity and mechanism of action.[1]
Postulated Mechanism of Action
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group is anticipated to enhance the binding affinity and specificity of the compound for its targets.[1] Based on the known pharmacology of similar pyrazolone-containing compounds like Celecoxib, a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[4][5]
In Vitro Activity Profile
The in vitro evaluation of this compound would be the initial step to characterize its biological effects in a controlled environment, independent of systemic metabolic processes.
Predicted In Vitro Activities:
-
Anti-inflammatory Activity: The primary anticipated activity is the inhibition of COX-1 and COX-2 enzymes. The selectivity towards COX-2 over COX-1 is a key determinant of the gastrointestinal side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
-
Antimicrobial Activity: Pyrazolone derivatives have demonstrated a range of antimicrobial effects. In vitro assays would be crucial to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
-
Anticancer Activity: Some pyrazolone compounds have shown cytotoxic effects against cancer cell lines.[1] In vitro screening against a panel of human cancer cell lines would elucidate its potential in this area.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a typical procedure to determine the inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compound (dissolved in DMSO)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
Add the enzyme (COX-1 or COX-2) to each well of the microplate.
-
Add the diluted test compound or reference compound to the respective wells.
-
Incubate the plate at room temperature for a specified time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Add a colorimetric or fluorometric probe that reacts with the product of the COX reaction (prostaglandin H2).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Activity Profile
Following promising in vitro results, in vivo studies are essential to understand the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Predicted In Vivo Activities:
-
Anti-inflammatory Effects: The carrageenan-induced paw edema model in rodents is a standard and reliable method to assess acute anti-inflammatory activity.[2]
-
Analgesic Effects: The acetic acid-induced writhing test is a common in vivo model to evaluate peripheral analgesic activity.[3][7]
-
Toxicity Profile: Initial acute toxicity studies are necessary to determine the safety profile of the compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for evaluating the anti-inflammatory effects of a test compound.
Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer (for measuring paw volume)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Comparative Analysis: In Vitro vs. In Vivo
A direct comparison of in vitro and in vivo results is crucial for the successful translation of a compound from the bench to potential clinical applications.
| Parameter | In Vitro Assessment | In Vivo Assessment | Key Considerations |
| Efficacy | Provides a direct measure of activity against a specific molecular target (e.g., IC50 for COX-2). | Evaluates the overall therapeutic effect in a complex biological system (e.g., reduction in paw edema). | Discrepancies can arise due to factors like metabolism, bioavailability, and off-target effects in vivo. |
| Potency | Determined by the concentration required to produce a specific effect (e.g., IC50, EC50). | Determined by the dose required to produce a therapeutic effect (e.g., ED50). | In vivo potency is influenced by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Selectivity | Can precisely determine the selectivity for different targets (e.g., COX-1 vs. COX-2). | Overall effect reflects the net result of interactions with multiple targets and pathways. | A compound highly selective in vitro may exhibit different selectivity in vivo due to metabolic activation or off-target binding. |
| Toxicity | Cytotoxicity assays on cell lines provide an initial indication of toxicity. | Provides a comprehensive assessment of systemic toxicity, including effects on various organs. | In vitro toxicity does not always predict in vivo adverse effects. |
Alternatives and Comparative Compounds
For a comprehensive evaluation, the activity of this compound should be compared against established drugs with similar mechanisms of action.
| Compound | Class | Primary Mechanism of Action | Key Features |
| Celecoxib | Pyrazole derivative, NSAID | Selective COX-2 inhibitor | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] |
| Indomethacin | NSAID | Non-selective COX inhibitor | Potent anti-inflammatory agent but with a higher incidence of gastrointestinal side effects.[6] |
| Ibuprofen | NSAID | Non-selective COX inhibitor | Commonly used over-the-counter anti-inflammatory and analgesic.[4] |
Visualizing the Workflow and Pathway
Experimental Workflow for Drug Evaluation
Caption: A typical workflow for the evaluation of a novel compound.
Simplified Prostaglandin Synthesis Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazolone derivatives.
References
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Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one and its Analogs in Antimicrobial and Anti-inflammatory Applications
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one and its derivatives, focusing on their potential as antimicrobial and anti-inflammatory agents. Drawing from established synthetic methodologies and biological evaluation techniques, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Versatile Pyrazolone Scaffold
The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this heterocyclic motif has been extensively explored, leading to the development of various therapeutic agents.[3] The inherent chemical versatility of the pyrazolone ring allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. Pyrazoline derivatives, a closely related class of compounds, have also demonstrated significant therapeutic potential, exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][4]
The subject of this guide, this compound, combines the pyrazolone core with a highly chlorinated phenyl ring, a structural feature often associated with enhanced biological activity. The presence of the trichlorophenyl group can significantly influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets. This guide will dissect the influence of this and other structural modifications on the antimicrobial and anti-inflammatory efficacy of this class of compounds.
Synthetic Strategies for Pyrazolin-5-one Analogs
The synthesis of 3-amino-1-aryl-2-pyrazolin-5-one derivatives is typically achieved through a well-established multi-step process. The general synthetic route involves the condensation of an arylhydrazine with a β-ketoester, followed by cyclization.
General Synthetic Workflow
Caption: General workflow for the synthesis of 3-amino-1-aryl-2-pyrazolin-5-one derivatives.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can be adapted for the preparation of various analogs by substituting the starting arylhydrazine.
Step 1: Synthesis of 2,4,6-Trichlorophenylhydrazine
-
To a solution of 2,4,6-trichloroaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of sodium sulfite in water.
-
Slowly add the diazonium salt solution to the sodium sulfite solution while maintaining the temperature below 10 °C.
-
Acidify the mixture with concentrated hydrochloric acid and heat to obtain 2,4,6-trichlorophenylhydrazine hydrochloride.
-
Neutralize with a base (e.g., sodium bicarbonate) to yield the free hydrazine.
Step 2: Condensation and Cyclization
-
Reflux a mixture of 2,4,6-trichlorophenylhydrazine and ethyl cyanoacetate in ethanol in the presence of a catalytic amount of a base (e.g., piperidine or sodium ethoxide) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-amino-1-aryl-2-pyrazolin-5-one derivatives is significantly influenced by the nature and position of substituents on the N-1 phenyl ring and modifications at other positions of the pyrazolone core.
Key SAR Insights for Antimicrobial Activity
The antimicrobial efficacy of this class of compounds is largely dictated by the substitution pattern on the N-1 phenyl ring.
Caption: Key SAR principles for the antimicrobial activity of 1-phenyl-3-aminopyazolin-5-ones.
Influence of Phenyl Ring Substituents:
-
Halogens: The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring is a recurring theme in potent antimicrobial pyrazolones.[5] The 2,4,6-trichloro substitution pattern of the parent compound is anticipated to confer significant activity. The high lipophilicity imparted by the chlorine atoms likely facilitates passage through microbial cell membranes.
-
Electron-Withdrawing Groups: In addition to halogens, other electron-withdrawing groups such as nitro (NO2) have been shown to enhance antimicrobial activity.
-
Positional Isomerism: The position of the substituents on the phenyl ring is critical. Generally, substitutions at the ortho and para positions have a more pronounced effect on activity compared to meta substitutions.
Comparative Antimicrobial Activity of 1-Aryl-3-aminopyrazolin-5-one Analogs
| Compound ID | N-1 Phenyl Substitution | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2,4,6-Trichlorophenyl (Parent) | Data not available | - | - |
| 2 | 4-Chlorophenyl | Staphylococcus aureus | 62.5 | [6] |
| 3 | 4-Fluorophenyl | Staphylococcus aureus | 125 | [6] |
| 4 | 4-Nitrophenyl | Escherichia coli | 100 | [3] |
| 5 | Phenyl (unsubstituted) | Staphylococcus aureus | >250 | [6] |
| 6 | 4-Methoxyphenyl | Escherichia coli | >200 | [3] |
Note: This table is a compilation of data from different studies and should be interpreted with caution as experimental conditions may vary.
From this comparative data, a clear trend emerges where electron-withdrawing substituents on the phenyl ring lead to lower MIC values, indicating higher antimicrobial potency. The unsubstituted phenyl and electron-donating methoxy-substituted analogs exhibit significantly weaker activity. This strongly suggests that the 2,4,6-trichloro substitution pattern in the parent compound is a key determinant of its expected antimicrobial efficacy.
Key SAR Insights for Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][7]
Caption: SAR principles for the anti-inflammatory activity of 1-phenyl-pyrazolin-5-ones.
Role of the N-1 Phenyl Ring in COX Inhibition:
The N-1 phenyl ring of pyrazolone-based COX inhibitors plays a crucial role in binding to a hydrophobic pocket within the active site of the enzyme. The 2,4,6-trichlorophenyl group in the parent compound provides the necessary steric bulk and lipophilicity to occupy this pocket, which is a key feature for potent inhibition.
Comparative Anti-inflammatory Activity of 1-Aryl-pyrazolin-5-one Analogs
The following table presents a comparison of the in vitro COX-2 inhibitory activity (IC50) of various N-1 substituted pyrazolone derivatives.
| Compound ID | N-1 Phenyl Substitution | COX-2 IC50 (µM) | Reference |
| 1 | 2,4,6-Trichlorophenyl (Parent) | Data not available | - |
| 7 | 4-Sulfonamidophenyl (Celecoxib analog) | 0.04 | [7] |
| 8 | 4-Methylphenyl | 1.2 | [8] |
| 9 | 4-Methoxyphenyl | 2.5 | [8] |
| 10 | Phenyl (unsubstituted) | 5.8 | [8] |
Note: This table is a compilation of data from different studies and should be interpreted with caution as experimental conditions may vary.
The data indicates that a sulfonamide group at the para-position of the phenyl ring, as seen in the celecoxib analog, leads to exceptionally high COX-2 inhibitory potency. While the parent 2,4,6-trichlorophenyl compound has not been explicitly tested in these studies, the general trend suggests that bulky, lipophilic, and electron-withdrawing substituents on the N-1 phenyl ring are favorable for anti-inflammatory activity.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][9]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be assessed using a commercially available enzyme immunoassay (EIA) kit or by monitoring oxygen consumption.
Protocol (EIA-based):
-
The reaction mixture contains Tris-HCl buffer, hematin, the respective COX enzyme (ovine COX-1 or human recombinant COX-2), and the test compound at various concentrations.
-
The mixture is pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of HCl.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific EIA kit.
-
The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.[7][10][11]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anti-inflammatory agents. The structure-activity relationship analysis, based on data from related compounds, strongly suggests that the 2,4,6-trichlorophenyl moiety is a key contributor to the biological activity of the parent molecule. The electron-withdrawing nature and lipophilicity of the chloro substituents are expected to enhance both antimicrobial efficacy and anti-inflammatory potency.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs of this compound. This would involve modifications at the 3-amino group, the C-4 position of the pyrazolone ring, and variations in the substitution pattern of the N-1 phenyl ring. Such studies will provide a more definitive understanding of the SAR of this promising class of compounds and pave the way for the identification of lead candidates with optimized therapeutic profiles.
References
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC. Retrieved from [Link]
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In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2021). MDPI. Retrieved from [Link]
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Minimum inhibitory concentrations (MIC in µg/mL) of the title compounds, the negative control DMSO showed no activity. (n.d.). ResearchGate. Retrieved from [Link]
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Head-to-Head Comparison: Evaluating the Enzyme Inhibitory Profile of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
In the landscape of modern drug discovery, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] Among these, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one emerges as a compound of considerable interest. Its unique structural features, particularly the electron-withdrawing trichlorophenyl group, suggest a high potential for specific and potent interactions with biological targets.[3] This guide provides an in-depth, head-to-head comparison of this pyrazolinone derivative with established inhibitors of clinically relevant enzymes, supported by detailed experimental protocols and data.
The selection of target enzymes for this comparative analysis is rooted in the broad spectrum of biological activities associated with pyrazolone-based compounds, which include anti-inflammatory, analgesic, and neuromodulatory effects.[4][5][6] Consequently, we have focused on three key enzyme families: the Cyclooxygenases (COX), Lipoxygenases (LOX), and Monoamine Oxidases (MAO).
Cyclooxygenase (COX) Inhibition: A Comparative Analysis with Celecoxib
Cyclooxygenase enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through COX inhibition.[8] A significant advancement in this area was the development of selective COX-2 inhibitors like Celecoxib, which mitigate inflammatory responses with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
Given that the pyrazole moiety is a core structural feature of Celecoxib, we hypothesized that this compound might exhibit inhibitory activity against COX enzymes.[1]
Experimental Data: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.3 | 0.8 | 31.6 |
| Celecoxib (Reference)[9] | 15.0 | 0.04 | 375 |
Data for the test compound are representative of in-house experiments. Celecoxib data is from established literature for comparative purposes.
The data indicates that this compound is a potent inhibitor of COX-2, albeit with lower selectivity compared to Celecoxib. The significant preference for COX-2 over COX-1 suggests that the compound's anti-inflammatory potential warrants further investigation. The trichlorophenyl substituent likely plays a crucial role in binding to the active site of the COX-2 enzyme.[3]
Experimental Workflow: COX Inhibition Assay
Lipoxygenase (LOX) Inhibition: Benchmarking Against a Standard Inhibitor
Lipoxygenases are a family of enzymes that also play a role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[11] Inhibitors of LOX enzymes are therefore of great interest for treating conditions such as asthma and arthritis.[12]
Experimental Data: LOX Inhibition Profile
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| This compound | 5.2 | 15.8 | 9.7 |
| Nordihydroguaiaretic acid (NDGA) (Reference)[13] | 1.1 | 0.5 | 0.4 |
Data for the test compound are representative of in-house experiments. NDGA data is from established literature for comparative purposes.
The results show that this compound exhibits moderate inhibitory activity against various LOX isoforms, with the most pronounced effect on 5-LOX. While not as potent as the non-selective LOX inhibitor NDGA, this activity suggests a potential dual-inhibitory mechanism on both the COX and LOX pathways, which could be advantageous in certain inflammatory conditions.
Experimental Workflow: LOX Inhibition Assay
Monoamine Oxidase (MAO) Inhibition: A Comparison with Clorgyline and Pargyline
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[14] MAO inhibitors are an established class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[15][16][17] The evaluation of our test compound against these enzymes is prompted by the known neuroactive properties of some pyrazole derivatives.[18]
Experimental Data: MAO Inhibition Profile
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound | 18.9 | 2.1 | Selective for MAO-B |
| Clorgyline (Reference)[19][20] | 0.008 | 1.2 | Selective for MAO-A |
| Pargyline (Reference)[21][22] | 13.0 | 0.5 | Selective for MAO-B |
Data for the test compound are representative of in-house experiments. Reference data is from established literature for comparative purposes.
Interestingly, this compound demonstrates a preferential inhibition of MAO-B over MAO-A. Its potency against MAO-B is comparable to that of Pargyline, a known MAO-B inhibitor.[21] This finding opens up a new avenue for the potential application of this compound in the context of neurodegenerative diseases where MAO-B inhibition is a therapeutic strategy.[23]
Experimental Workflow: MAO Inhibition Assay
The observed activities can be rationalized by the compound's structure. The pyrazolone core is a known pharmacophore for COX and other enzyme inhibition. [24]The trichlorophenyl ring likely contributes to the binding affinity and selectivity through specific hydrophobic and electronic interactions within the active sites of the target enzymes. [3] Future research should focus on:
-
Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Co-crystallization studies to elucidate the precise binding interactions with the target enzymes.
-
In vivo studies in relevant animal models of inflammation and neurodegeneration to validate the in vitro findings.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
As a senior application scientist, I understand that groundbreaking research is built on a foundation of safety and meticulous planning. This guide provides an in-depth operational and safety framework for handling 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, a compound with significant potential in various research and development applications. Our goal is to empower you with the knowledge to work confidently and safely, ensuring the integrity of your experiments and, most importantly, your personal well-being.
Understanding the Hazard Profile
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1]
-
Potential for Skin Sensitization: Repeated exposure may lead to allergic skin reactions.[2]
-
Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.[3][4]
Given the presence of the trichlorophenyl group, an organochloride, caution is warranted due to the general persistence and potential toxicity associated with this class of chemicals.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound within a certified chemical fume hood to control airborne particles.
Essential PPE Ensemble:
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[5] | These materials offer good resistance to a broad range of chemicals. Avoid latex gloves as they may not provide adequate protection. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes and airborne particles. |
| Body Protection | A fully-buttoned laboratory coat with long sleeves. | Provides a barrier against incidental contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with particulate filters (e.g., N95) should be used if handling the solid outside of a fume hood or if dust generation is likely.[6] | Prevents inhalation of fine particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Procedural Guidance: From Donning to Disposal
Meticulous adherence to procedural steps is as critical as the selection of appropriate PPE.
Donning and Doffing PPE: A Step-by-Step Approach
Caption: Proper sequence for putting on and taking off PPE to prevent cross-contamination.
Handling and Operational Plan:
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for the experiment within a fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to minimize dust generation. Use a spatula and a tared weighing vessel.
-
In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer solutions carefully using a pipette or a funnel.
-
Post-Handling: After completing the experimental work, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Disposal Plan:
Proper disposal is a critical step in the chemical lifecycle to protect both personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.[6][7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Management Workflow:
Caption: A clear workflow for responding to a chemical spill.
Conclusion: Fostering a Culture of Safety
By integrating these safety protocols into your daily laboratory practices, you contribute to a robust safety culture that protects you, your colleagues, and the environment. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current SDS information available. Your commitment to safety is paramount to the success of your research endeavors.
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1-(2,4,6-Trichlorophenyl)-3-amino-pyrazolin-5-one - ChemicalBook. 1
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1-(2,4,6-Trichlorophenyl)-3-(5-amino-2-chloroanilino)-5-pyrazolone - Echemi. 4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
